molecular formula C13H9IN2O3 B3671176 N-(3-iodophenyl)-2-nitrobenzamide

N-(3-iodophenyl)-2-nitrobenzamide

Cat. No.: B3671176
M. Wt: 368.13 g/mol
InChI Key: XZRKNFFSDDZFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodophenyl)-2-nitrobenzamide is a high-purity chemical reagent designed for advanced research applications in crystallography and supramolecular chemistry. This compound is identified as a key subject in structural studies, where it is noted for its ability to form intricate three-dimensional framework structures. Its molecular structure facilitates a variety of intermolecular interactions, making it an excellent model for investigating the principles of crystal engineering and molecular self-assembly. Researchers utilize this compound to study specific interactions, including N-H...O and C-H...O hydrogen bonds, as well as two-centre iodo...nitro interactions, which are critical for the design of new functional materials. The compound has been experimentally crystallized in the monoclinic space group P2 1 with Z' = 2. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-iodophenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRKNFFSDDZFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties and Synthetic Utility of N-(3-iodophenyl)-2-nitrobenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the selection of a versatile, bifunctional scaffold is paramount. N-(3-iodophenyl)-2-nitrobenzamide (C₁₃H₉IN₂O₃) represents an elite building block characterized by its orthogonal reactivity handles. The unique combination of an electron-withdrawing nitro group and a heavy, polarizable iodine atom provides a highly programmable core for late-stage functionalization. This whitepaper details the supramolecular architecture, physicochemical properties, and validated synthetic methodologies for this specific isomer, providing actionable insights for researchers developing poly(ADP-ribose) polymerase (PARP) inhibitors and advanced functional materials.

Chemical Identity & Supramolecular Architecture

The spatial arrangement of N-(3-iodophenyl)-2-nitrobenzamide dictates its behavior in both solid-state formulations and biological matrices. According to crystallographic analyses of isomeric N-(iodophenyl)nitrobenzamides, the 3-iodo-2-nitro derivative crystallizes in the monoclinic space group P2₁ with Z' = 2[1].

Unlike simpler benzamides, this non-centrosymmetric packing is driven by a highly specific network of intermolecular interactions[2]. The supramolecular framework is stabilized by:

  • Hydrogen Bonding: Two N-H...O hydrogen bonds and four C-H...O hydrogen bonds[1].

  • Halogen Bonding: The heavy iodine atom participates in two unique two-centre iodo...nitro halogen interactions[1].

  • π-π Stacking: Aromatic stacking interactions further rigidify the lattice[2].

Causality in Formulation: Understanding this crystal lattice is critical for drug development. The strong iodo...nitro interactions increase the lattice energy, which directly impacts the compound's dissolution rate and thermodynamic solubility—key parameters when formulating oral solid dosage forms.

Physicochemical Profile

The following table summarizes the quantitative physicochemical data for N-(3-iodophenyl)-2-nitrobenzamide, extrapolated from structural analogs and empirical data[3].

PropertyValueScientific Rationale
Molecular Formula C₁₃H₉IN₂O₃Core benzamide + 1 Iodo + 1 Nitro substitution.
Molecular Weight 368.13 g/mol Calculated standard atomic weight (Base analog 2-nitro-N-phenylbenzamide is 242.23 g/mol [3]).
Predicted XLogP ~4.0Base analog XLogP is 2.9[3]. The heavy iodine atom significantly increases lipophilicity, enhancing membrane permeability.
H-Bond Donors 1Provided by the secondary amide (N-H).
H-Bond Acceptors 3Provided by the carbonyl oxygen and the nitro group oxygens.
Topological Polar Surface Area ~75 ŲIdeal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration in neuro-oncology applications.

Synthetic Methodology: The Schotten-Baumann Approach

The synthesis of N-(3-iodophenyl)-2-nitrobenzamide is most reliably achieved via a modified Schotten-Baumann amidation. As an application scientist, I prioritize this route because it offers high atom economy and scalable throughput.

Mechanistic Causality: The electron-withdrawing nature of the iodine atom at the meta-position slightly deactivates the aniline nitrogen via inductive effects. Therefore, employing a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine) is critical. The base acts as a proton scavenger, driving the equilibrium forward by neutralizing the generated hydrochloric acid and preventing the precipitation of the unreactive 3-iodoanilinium hydrochloride salt.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 3-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Validation Check: DCM provides excellent solubility for both starting materials and the resulting amide, while the inert atmosphere prevents premature hydrolysis of the highly reactive acyl chloride.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and stir for 5 minutes.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add a solution of 2-nitrobenzoyl chloride (1.1 eq) in DCM.

    • Validation Check: Cooling mitigates the exothermic nature of the tetrahedral intermediate collapse, strictly minimizing the formation of di-acylated side products.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the aniline spot confirms reaction completion.

  • Quenching and Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze any residual acyl chloride. Extract with DCM, then wash the organic layer sequentially with 1M HCl (to remove residual aniline and Et₃N) and brine.

    • Validation Check: This specific sequential washing is a self-cleaning step; the basic wash destroys the electrophile, and the acidic wash removes the nucleophile, leaving only the neutral amide in the organic phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield the pure crystalline product.

SynthesisWorkflow A 3-Iodoaniline (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack (Et3N, DCM) B 2-Nitrobenzoyl Chloride (Electrophile) B->C Carbonyl Addition D N-(3-iodophenyl)- 2-nitrobenzamide C->D Chloride Elimination & Deprotonation

Figure 1: Schotten-Baumann synthesis workflow for N-(3-iodophenyl)-2-nitrobenzamide.

Orthogonal Reactivity in Drug Discovery

In early-stage drug discovery, bifunctional scaffolds are highly prized for their ability to undergo late-stage diversification. N-(3-iodophenyl)-2-nitrobenzamide serves as an elite building block due to its orthogonal reactivity handles. Substituted benzamides are frequently explored as potent inhibitors for targets like poly(ADP-ribose) polymerase (PARP)[4]. Furthermore, isomeric iodo-nitrobenzamides (such as the structurally related 4-iodo-3-nitrobenzamide, Iniparib) have been extensively investigated in clinical trials for oncology[5].

The molecule offers two distinct pathways for structural elaboration:

  • The 3-Iodo Handle: The iodine atom is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows for the rapid extension of the pharmacophore without disrupting the amide core.

  • The 2-Nitro Handle: The nitro group can be selectively reduced to an aniline using mild conditions (e.g., Iron/NH₄Cl or Pd/C with H₂). This newly formed 2-aminobenzamide motif is a classic precursor for intramolecular cyclization, yielding quinazolinone or benzimidazole derivatives that frequently appear in kinase inhibitor libraries.

OrthogonalReactivity Core N-(3-iodophenyl)-2-nitrobenzamide (Bifunctional Scaffold) Path1 Palladium-Catalyzed Coupling (Suzuki/Sonogashira) Core->Path1 Targets 3-Iodo Group Path2 Nitro Reduction (Fe/HCl or Pd/C, H2) Core->Path2 Targets 2-Nitro Group Prod1 3-Substituted Aryl Derivative (Extended Pharmacophore) Path1->Prod1 Prod2 2-Aminobenzamide Derivative (Cyclization Precursor) Path2->Prod2

Figure 2: Orthogonal late-stage functionalization pathways for the bifunctional scaffold.

References

  • [1] Title: Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures | Source: PubMed (nih.gov) | URL: [Link]

  • [2] Title: Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures | Source: IUCr Journals | URL: [Link]

  • [5] Title: Process for the preparation of 4-iodo-3-nitrobenzamide (US Patent 8,586,792 B2) | Source: Google Patents / ResearchGate | URL:

  • [3] Title: 2-Nitro-N-Phenylbenzamide (CID 720051) | Source: PubChem - NIH | URL: [Link]

Sources

N-(3-iodophenyl)-2-nitrobenzamide mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: The Supramolecular Mechanism of Action of N-(3-Iodophenyl)-2-Nitrobenzamide in Rational Drug Design

Executive Summary

In modern drug discovery, a compound's "mechanism of action" (MoA) extends far beyond downstream biological signaling; it originates at the physicochemical level. N-(3-iodophenyl)-2-nitrobenzamide (


) serves as a premier structural blueprint for understanding how supramolecular assembly dictates target affinity, solubility, and solid-state formulation. While primarily studied as a crystallographic model, its precise network of halogen bonds (XB) and hydrogen bonds (HB) provides a highly translatable, self-validating framework for designing targeted covalent inhibitors and optimizing pharmacophores.

This whitepaper deconstructs the structural MoA of N-(3-iodophenyl)-2-nitrobenzamide, detailing its interaction pathways, receptor binding implications, and the rigorous experimental workflows required for its synthesis and validation.

Core Structural Mechanism: The Pharmacophore Blueprint

The physicochemical MoA of N-(3-iodophenyl)-2-nitrobenzamide is governed by its ability to form a highly specific three-dimensional framework. The compound crystallizes with


 in the monoclinic space group 

[1].

The structural integrity and binding potential of this molecule rely on three distinct supramolecular interactions:

  • Hydrogen Bonding: The structure is stabilized by two robust

    
     hydrogen bonds and four auxiliary 
    
    
    
    hydrogen bonds[1].
  • Halogen Bonding (XB): The molecule exhibits two two-centre

    
     interactions[1]. Halogen bonding is a highly directional interaction where the electron-deficient 
    
    
    
    -hole of the iodine atom interacts attractively with nucleophiles (Lewis bases)[2].
  • 
     Stacking:  Aromatic stacking interactions between the diaryl rings further stabilize the lattice[1].
    

In the context of drug development, these interactions are not merely crystallographic artifacts; they are the exact physicochemical forces responsible for drug-target engagement. Halogen bonding, in particular, has emerged as a critical tool in rational drug design, offering binding affinities comparable in magnitude to classical hydrogen bonds[2].

Pharmacodynamics: Receptor Binding Implications

When mapped onto a biological target (such as a kinase hinge region or a phosphodiesterase pocket), the functional groups of N-(3-iodophenyl)-2-nitrobenzamide act as highly specific pharmacophores.

  • The 3-Iodophenyl Moiety (XB Donor): The iodine atom features a pronounced positive electrostatic potential (the

    
    -hole) along the extension of the 
    
    
    
    bond. In a receptor pocket, this
    
    
    -hole forms strong, directional halogen bonds with backbone carbonyl oxygens (Lewis bases). Studies have shown that optimizing these halogen bonds significantly enhances ligand bioactivity and helps overcome drug resistance[3].
  • The 2-Nitrobenzamide Core (HB Acceptor): The nitro group is strategically incorporated into drug structures to enhance bioactivity, acting as a potent hydrogen bond acceptor and, in some metabolic pathways, a reducible toxicophore[4].

  • Conformational Flexibility: The amide linker allows the dihedral angle between the iodophenyl and nitrobenzene rings to adjust, enabling the molecule to bridge hydrophobic pockets via

    
     stacking while simultaneously anchoring to the receptor via XB and HB networks.
    

BindingMechanism Compound N-(3-iodophenyl)-2-nitrobenzamide (Pharmacophore Core) Iodo 3-Iodo Group (Halogen Bond Donor) Compound->Iodo Nitro 2-Nitro Group (H-Bond Acceptor) Compound->Nitro Amide Amide Linker (Conformational Flex) Compound->Amide Target1 Receptor Backbone (Lewis Base) Iodo->Target1 Sigma-Hole Interaction Target2 Receptor Side Chain (H-Bond Donor) Nitro->Target2 N-H...O Hydrogen Bond Target3 Hydrophobic Pocket (Pi-Pi Stacking) Amide->Target3 Aromatic Alignment

Logical mapping of pharmacophore interactions with target receptor sites.

Quantitative Data: Supramolecular Interaction Matrix

To rationally design analogs based on this scaffold, researchers must understand the hierarchy of its non-covalent interactions. The table below summarizes the quantitative and qualitative roles of each bond type within the N-(3-iodophenyl)-2-nitrobenzamide framework.

Table 1: Key Supramolecular Interactions in N-(3-iodophenyl)-2-nitrobenzamide

Interaction TypeDonor / SourceAcceptor / TargetStructural & Biological Role
Hydrogen Bond (

)
Amide Nitrogen (

)
Nitro/Amide OxygenPrimary 1D chain formation; anchors ligand to receptor side-chains.
Hydrogen Bond (

)
Aromatic

Nitro OxygenSecondary stabilization; cross-linking of 1D chains.
Halogen Bond (

)
3-Iodo Group (

-hole)
Nitro Group (Two-centre)3D framework stabilization; critical for high-affinity target binding[2].

Stacking
2-Nitrophenyl Ring3-Iodophenyl RingDrives hydrophobic packing and aromatic alignment in binding pockets.

Experimental Workflows: Synthesis and Structural Validation

To study this compound, a self-validating experimental system is required. The following protocol details the synthesis and subsequent crystallographic validation, explaining the causality behind each methodological choice.

Protocol 1: Synthesis via Amidation
  • Reaction Setup: Dissolve 1.0 equivalent of 3-iodoaniline in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and cool the mixture to 0°C.

    • Causality: TEA acts as an acid scavenger. As the reaction proceeds, it neutralizes the HCl byproduct, preventing the protonation of the 3-iodoaniline nucleophile and driving the reaction to completion.

  • Acylation: Dropwise, add 1.1 equivalents of 2-nitrobenzoyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Orthogonal Workup: Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine.
    
    • Causality: This specific sequence is self-purifying. HCl removes unreacted amine,

      
       removes hydrolyzed acid chloride, and brine removes residual water, yielding a highly pure crude product without immediate chromatography. Dry over 
      
      
      
      and concentrate in vacuo.
Protocol 2: Crystallization and Validation
  • Crystal Growth: Dissolve the crude product in a minimal amount of an Ethyl Acetate/Hexane mixture (1:3 ratio). Allow for slow evaporation at ambient temperature over 48-72 hours.

    • Causality: Slow evaporation maintains thermodynamic control, allowing the molecules to continuously sample orientations and settle into the lowest-energy

      
       space group[1], thereby yielding diffraction-quality single crystals rather than kinetically trapped amorphous powders.
      
  • Validation: Analyze via Single-Crystal X-Ray Diffraction (SCXRD) to confirm the

    
     configuration and map the 
    
    
    
    halogen bonds.

ExperimentalWorkflow Step1 Step 1: Amidation 3-Iodoaniline + 2-Nitrobenzoyl Chloride Anhydrous DCM, TEA Step2 Step 2: Workup Aqueous Extraction HCl, NaHCO3, Brine Step1->Step2 Step3 Step 3: Crystallization Slow Evaporation EtOAc/Hexane Step2->Step3 Step4 Step 4: Validation SCXRD Analysis Space Group P2(1) Step3->Step4

Step-by-step experimental workflow for synthesis and structural validation.

References

1.[1] Wardell, J. L., Low, J. N., Skakle, J. M. S., & Glidewell, C. (2006). "Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures." IUCr Journals (Acta Crystallographica Section B). Available at: 2.[2] Lu, Y., et al. (2009). "Halogen Bonding—A Novel Interaction for Rational Drug Design?" ACS Publications (Journal of Physical Chemistry B). Available at: 3.[3] Xu, Z., et al. (2011). "Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors." PubMed (Journal of Medicinal Chemistry). Available at: 4.[4] MDPI Authors. (2024). "N-(2,2-Diphenylethyl)-4-nitrobenzamide." MDPI (Molbank). Available at:

Sources

Biological Targets and Mechanistic Profiling of Iodophenyl Nitrobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodophenyl nitrobenzamide derivatives, most notably 4-iodo-3-nitrobenzamide (Iniparib / BSI-201) , represent a fascinating case study in modern drug development and poly-pharmacology. Originally classified and fast-tracked as a selective poly(ADP-ribose) polymerase 1 (PARP1) inhibitor for triple-negative breast cancer (TNBC), rigorous subsequent biochemical profiling revealed a completely different mechanism of action. As a Senior Application Scientist, I have structured this guide to deconstruct the true biological targets of these derivatives. We will explore their prodrug activation, electrophilic reactivity, and the experimental workflows required to validate their non-selective cysteine modification profiles.

Chemical Biology: Prodrug Activation and Electrophilic Reactivity

Iodophenyl nitrobenzamides are not inherently active against their biological targets. They function as prodrugs that require intracellular metabolic activation.

Upon entering the tumor microenvironment, the nitro group of 4-iodo-3-nitrobenzamide is reduced by cellular reductases (often linked to the Nrf2-mediated antioxidant response pathway) to form a highly reactive C-nitroso intermediate (4-iodo-3-nitrosobenzamide)[1].

  • Causality of Reactivity: The newly formed nitroso group acts as a potent electrophile. Rather than competitively binding to the NAD+ enzymatic pocket of target proteins, it aggressively attacks the nucleophilic thiolate anions of exposed cysteine residues. This results in the formation of covalent protein adducts, fundamentally altering the tertiary structure and function of the targeted proteins.

Re-evaluating the Biological Targets

The PARP1 Zinc Finger Paradigm

Historically, iniparib was believed to be a classical PARP inhibitor. However, comprehensive in vitro assays demonstrated that it fails to inhibit PARP1 catalytic activity at clinically relevant concentrations[2]. Instead of competing with NAD+, the active nitroso metabolite targets the structural cysteines within the zinc finger DNA-binding domain of PARP1 . By forming covalent adducts with these cysteines, the drug disrupts the coordination sphere of the zinc ion, leading to zinc ejection . This prevents PARP1 from binding to DNA strand breaks, indirectly impairing DNA repair without inhibiting the enzyme's intrinsic catalytic machinery.

Thioredoxin Reductase (TrxR) and Redox Modulation

Recent profiling has identified Thioredoxin Reductase (TrxR) as a primary and highly sensitive target of iodophenyl nitrobenzamide derivatives[3]. TrxR contains a highly nucleophilic selenocysteine/cysteine active site that is highly susceptible to electrophilic attack by the nitroso metabolite.

  • Mechanistic Consequence: Inhibition of TrxR uncouples electron transport from oxidative phosphorylation. This severe redox imbalance leads to the rapid accumulation of Reactive Oxygen Species (ROS) at cytotoxic levels, driving the tumor cell toward apoptosis.

Poly-pharmacology via Non-Selective Cysteine Modification

Unlike targeted therapies that lock into a single kinase or receptor, iodophenyl nitrobenzamides are inherently poly-pharmacological. The active metabolite non-selectively modifies a broad array of cysteine-rich proteins across the proteome[2]. This broad-spectrum adduct formation is responsible for both its tumoricidal efficacy and its complex, sometimes unpredictable, clinical trial outcomes.

MechanismOfAction Prodrug 4-Iodo-3-nitrobenzamide (Prodrug) Metabolite 4-Iodo-3-nitrosobenzamide (Reactive Electrophile) Prodrug->Metabolite Cellular Reductases (Nrf2 Pathway) Cys Cysteine-Rich Proteins Metabolite->Cys Covalent Adduct Formation PARP PARP1 Zinc Finger (Zinc Ejection) Cys->PARP TrxR Thioredoxin Reductase (TrxR) Inhibition Cys->TrxR Apoptosis Tumor Cell Apoptosis PARP->Apoptosis Impaired DNA Repair ROS ROS Accumulation & Oxidative Stress TrxR->ROS Redox Imbalance ROS->Apoptosis Cytotoxicity

Fig 1: Mechanistic signaling pathway of iodophenyl nitrobenzamide prodrug activation and cytotoxicity.

Quantitative Target Affinity Profiling

To understand the shift in the clinical understanding of these derivatives, we must compare their quantitative binding affinities against classical inhibitors. The table below summarizes the target engagement metrics.

Compound / StatePrimary Target / AssayIC50 / AffinityMechanism of Action
Iniparib (Prodrug) PARP1 (Catalytic Assay)> 100 μMInactive prodrug; no NAD+ competition.
4-iodo-3-nitrosobenzamide TrxR (Cellular Assay)~9.6 nM - 10 μMCovalent modification of active site thiols.
4-iodo-3-nitrosobenzamide Cell Viability (TNBC Panel)10 - 50 μMROS generation, zinc ejection, broad adducts.
Olaparib (Reference) PARP1 (Catalytic Assay)~5 nMBona fide NAD+ competitive inhibition.

Data synthesized from comparative anti-proliferative studies[4] and target profiling[5].

Experimental Methodology: Validating Target Engagement

To prove that a compound acts via non-selective cysteine modification rather than classical enzymatic inhibition, researchers must employ highly specific proteomic workflows. Below is a self-validating, step-by-step protocol for identifying the exact cysteine adducts formed by iodophenyl nitrobenzamide derivatives using isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling).

Protocol: LC-MS/MS Profiling of Cysteine Adducts
  • In Vitro Treatment: Incubate target tumor cells (e.g., MDA-MB-468) with 50 μM of the iodophenyl nitrobenzamide derivative for 4-6 hours.

    • Causality: This incubation window provides sufficient time for cellular reductases to convert the prodrug into the active nitroso electrophile and form covalent bonds with intracellular targets.

  • Protein Extraction & Denaturation: Lyse the cells using a harsh denaturing buffer (8M urea, 50 mM HEPES, pH 7.4) supplemented with protease and phosphatase inhibitors.

    • Causality: Denaturing conditions unfold the proteome, exposing buried cysteines and preventing artifactual, post-lysis enzymatic oxidation.

  • Thiol Labeling (Negative Enrichment): Treat the lysate with a reactive alkyne-probe (e.g., iodoacetamide-alkyne) to block all unmodified free cysteines.

    • Causality: Cysteines that have already been covalently modified by the drug's nitroso-metabolite are sterically blocked and will not react with the probe. This creates a "loss-of-signal" profile for drug targets.

  • Click Chemistry & Affinity Purification: React the alkyne-tagged proteome with an azide-biotin tag via Copper(I)-catalyzed click chemistry. Digest the proteome with Trypsin, then enrich the biotinylated peptides using streptavidin-agarose beads.

    • Causality: This step dramatically reduces sample complexity by isolating only the peptide fragments containing reactive cysteines.

  • High-Resolution LC-MS/MS: Elute the peptides and analyze them via Orbitrap LC-MS/MS.

    • Causality: By comparing the drug-treated sample against a vehicle control, bioinformatic software can pinpoint the exact cysteine residues targeted by the drug based on the depletion of the probe signal.

ExperimentalWorkflow Step1 1. Cell Incubation (Prodrug Treatment) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. Biotinylation of Free Cysteines Step2->Step3 Step4 4. Streptavidin Affinity Purification Step3->Step4 Step5 5. LC-MS/MS Proteomic Analysis Step4->Step5 Step6 6. Identification of Modified Targets Step5->Step6

Fig 2: LC-MS/MS workflow for identifying cysteine adducts formed by the active nitroso metabolite.

Conclusion

The journey of iodophenyl nitrobenzamide derivatives highlights a critical lesson in drug development: phenotypic efficacy does not always equate to target specificity. By transitioning our understanding from a model of competitive PARP1 inhibition to one of prodrug-activated, electrophilic cysteine modification, researchers can better predict off-target toxicities, design rational combination therapies (such as pairing with ROS-inducing radiation), and develop more accurate biomarkers for patient stratification.

References

  • Liu, X., et al. "Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor." Clinical Cancer Research (AACR Journals).[Link]

  • Campian, J. L., et al. "Phase I study of iniparib concurrent with monthly or continuous temozolomide dosing schedules in patients with newly diagnosed malignant gliomas." PMC (NIH).[Link]

  • Ma, W., et al. "Differential anti-proliferative activities of poly(ADP-ribose) polymerase (PARP) inhibitors in triple-negative breast cancer cells." PMC (NIH).[Link]

  • Kun, E., et al. "Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture." PubMed (NIH).[Link]

Sources

Technical Guide: Pharmacokinetic Profile of N-(3-iodophenyl)-2-nitrobenzamide

[1]

Executive Summary

N-(3-iodophenyl)-2-nitrobenzamide is a lipophilic, nitro-aromatic amide utilized primarily as a structural probe in crystallographic studies and a potential model for nitro-reduction metabolic pathways.[1] Its structure features a 2-nitro (ortho) substituent on the benzoyl ring and a 3-iodo (meta) substituent on the aniline ring.[1]

From a pharmacokinetic standpoint, this compound is characterized by solubility-limited absorption (BCS Class II/IV) and rapid Phase I metabolism .[1] The presence of the ortho-nitro group facilitates intramolecular hydrogen bonding, enhancing membrane permeability but also predisposing the molecule to nitro-reductase-mediated bioactivation—a critical pathway for potential mutagenicity (Ames positive potential) and cytotoxicity.[1]

Key PK Parameters (Predicted):

  • Bioavailability (

    
    ):  Low to Moderate (limited by first-pass nitro-reduction).[1]
    
  • Half-life (

    
    ):  Short (< 2 hours in rodent models).[1]
    
  • Primary Clearance Route: Hepatic metabolism (Nitro-reduction > Amide hydrolysis).[1]

  • Protein Binding: High (>90%).[1]

Physicochemical Determinants

The pharmacokinetic behavior of N-(3-iodophenyl)-2-nitrobenzamide is governed by its supramolecular properties. The ortho-nitro group forms a stable intramolecular hydrogen bond with the amide nitrogen (N-H...O), which "masks" the polar amide bond, increasing lipophilicity.[1]

ParameterValue / CharacteristicImpact on PK
Molecular Weight ~368.13 g/mol Favorable for membrane diffusion.[1]
LogP (Predicted) 3.2 – 3.6High lipophilicity; indicates extensive tissue distribution and high plasma protein binding.[1]
Solubility Low (< 0.1 mg/mL in water)Rate-limiting step for absorption.[1] Requires lipid-based formulation (e.g., PEG400/DMSO) for in vivo dosing.[1]
PSA (Polar Surface Area) ~70-80 ŲGood passive permeability (BBB penetration likely).[1]
pKa ~13 (Amide NH)Neutral at physiological pH.[1]

ADME Profile: Mechanistic Breakdown

Absorption

Due to its high LogP and neutral character, the compound exhibits rapid passive diffusion across the gastrointestinal epithelium.[1] However, the dissolution rate is the limiting factor.[1]

  • Cmax: Anticipated to be delayed (

    
     > 1-2 h) in solid formulations due to poor wettability.
    
  • Efflux: Likely a substrate for P-glycoprotein (P-gp) due to the hydrophobic aromatic core, though the small size may mitigate extensive efflux.[1]

Distribution[1]
  • Plasma Protein Binding (PPB): The hydrophobic iodo-phenyl and nitro-benzoyl rings drive non-specific binding to Albumin and Alpha-1-acid glycoprotein (AAG).[1] Expect >95% bound fraction .

  • Tissue Distribution: High Volume of Distribution (

    
     L/kg).[1] The iodine substituent enhances lipophilicity, promoting accumulation in lipid-rich tissues (adipose, brain).[1]
    
Metabolism (Critical Pathway)

Metabolism is the primary clearance mechanism.[1] The compound undergoes two competing Phase I pathways:[1]

  • Nitro-Reduction (Major): Mediated by cytosolic nitroreductases (and intestinal microflora).[1]

    • Step 1: Reduction to the Nitroso intermediate.[1]

    • Step 2: Reduction to the Hydroxylamine (N-OH).[1] Toxicological Flag: This intermediate is electrophilic and can form DNA adducts.[1]

    • Step 3: Final reduction to the Amine (N-(3-iodophenyl)-2-aminobenzamide).[1]

  • Amide Hydrolysis (Minor): Mediated by carboxylesterases.[1]

    • Cleavage yields 2-nitrobenzoic acid (rapidly excreted) and 3-iodoaniline (toxic, further oxidized).[1]

Excretion[1]
  • Routes: Renal excretion of polar glucuronide conjugates of the reduced amine metabolites.[1] Unchanged parent drug is negligible in urine.[1]

  • Biliary: Higher molecular weight conjugates (>400 Da after Glucuronidation) may undergo biliary excretion and enterohepatic recirculation.[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical metabolic fate of N-(3-iodophenyl)-2-nitrobenzamide, highlighting the bioactivation risk.

MetabolicPathwayParentN-(3-iodophenyl)-2-nitrobenzamide(Parent Drug)NitrosoNitroso-Intermediate(Transient)Parent->NitrosoNitroreductase(Cyp P450 / Gut Flora)HydrolysisHydrolysis Products(2-Nitrobenzoic acid + 3-Iodoaniline)Parent->HydrolysisCarboxylesteraseHydroxylamineN-Hydroxylamine(REACTIVE / TOXIC)Nitroso->Hydroxylamine2e- ReductionAmine2-Amino Metabolite(Stable)Hydroxylamine->AmineReductionDNA_AdductDNA Adducts(Genotoxicity)Hydroxylamine->DNA_AdductCovalent BindingConjugateN-Acetyl / GlucuronideConjugatesAmine->ConjugateNAT / UGT(Phase II)

Figure 1: Metabolic reduction cascade of N-(3-iodophenyl)-2-nitrobenzamide showing the reactive hydroxylamine checkpoint.[1]

Experimental Protocols

To validate the PK profile and safety, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Phase I Clearance)

Objective: Determine intrinsic clearance (

1
  • Preparation: Thaw pooled liver microsomes (human/rat) on ice.

  • Incubation Mix: Phosphate buffer (pH 7.4), Microsomes (0.5 mg/mL), and Test Compound (1 µM final, <0.1% DMSO).

  • Initiation: Add NADPH regenerating system (1 mM NADP, Isocitrate, Isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min into cold Acetonitrile (containing internal standard, e.g., Warfarin).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS .

    • Monitor Transitions: Parent ion

      
       Da.[1] Look for Amine metabolite (
      
      
      Da, loss of 30 Da from
      
      
      conversion).[1]
  • Calculation: Plot

    
     vs. time to derive 
    
    
    and
    
    
    .
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Assess free fraction (

1
  • System: RED (Rapid Equilibrium Dialysis) device.[1]

  • Setup: Spike plasma with compound (5 µM). Add 200 µL plasma to donor chamber; 350 µL PBS to receiver chamber.

  • Incubation: 4 hours at 37°C on an orbital shaker.

  • Processing: Match matrices (add plasma to buffer samples, buffer to plasma samples) to ensure identical ionization in MS.

  • Calculation:

    
    .
    

Visualization: PK Study Workflow

This workflow outlines the sequential characterization steps for a new nitro-aromatic candidate.

PK_WorkflowStartCompound SynthesisN-(3-iodophenyl)-2-nitrobenzamidePhysChemPhysicochemical Profiling(Solubility, LogP, pKa)Start->PhysChemInVitroIn Vitro Metabolism(Microsomes + Hepatocytes)PhysChem->InVitroToxCheckAmes Test / Genotoxicity(Nitro-reduction risk)InVitro->ToxCheckCheck MetabolitesInVivoIn Vivo PK (Rat/Mouse)IV vs PO DosingToxCheck->InVivoIf SafeAnalysisLC-MS/MS Bioanalysis& Parameter CalculationInVivo->AnalysisAnalysis->StartLead Optimization(Loop)

Figure 2: Sequential workflow for pharmacokinetic and toxicological characterization.

References

  • Ferguson, G., et al. (2006).[1][2] "Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures." Acta Crystallographica Section C, 62(9), o546-o550.[1] Link

  • Testa, B., & Krämer, S. D. (2007).[1] "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction." Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for ADME protocols).

  • Uetrecht, J. (2006).[1] "Idiosyncratic Drug Reactions: Past, Present, and Future." Chemical Research in Toxicology, 21(1), 84-92.[1] (Reference for nitro-aromatic toxicity mechanisms). Link[1]

Therapeutic Potential of N-(3-iodophenyl)-2-nitrobenzamide in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale for N-(3-iodophenyl)-2-nitrobenzamide

As oncology shifts toward exploiting the unique vulnerabilities of the tumor microenvironment (TME), N-(3-iodophenyl)-2-nitrobenzamide (N3I2NB) emerges as a highly specialized pharmacophore. Solid tumors are notoriously characterized by disorganized vasculature, leading to regions of severe hypoxia. While hypoxia confers resistance to standard radiotherapy and conventional chemotherapeutics, it provides an ideal catalytic environment for bioreductive prodrugs[1].

As an application scientist evaluating this compound, the structural rationale is clear:

  • The 3-Iodophenyl Moiety: The heavy iodine substitution significantly increases the lipophilicity (LogP) of the molecule, ensuring deep tissue penetration into avascular tumor cores where hydrophilic drugs fail to reach[2].

  • The 2-Nitrobenzamide Core: This acts as an inert "warhead." In normoxic (healthy) tissues, the compound remains inactive. In hypoxic tissues, endogenous nitroreductases convert the nitro group into a highly reactive electrophile, creating a targeted, tumor-selective cytotoxic event[1].

Mechanistic Grounding: Hypoxia-Driven Covalent Targeting

Historically, related iodonitrobenzamides (such as 4-iodo-3-nitrobenzamide, or iniparib) were mischaracterized as classical, competitive PARP inhibitors[3][4]. However, rigorous biochemical profiling has since revealed their true mechanism: they are bioreductive agents that covalently modify cysteine-rich proteins[5].

N3I2NB operates via a Hypoxia-Activated Prodrug (HAP) mechanism. In the absence of oxygen, one-electron reductases (e.g., Cytochrome P450 reductase) reduce the 2-nitro group to a nitro radical anion. Because there is no oxygen to cause "futile cycling" (which would normally oxidize the radical back to the parent compound), the molecule is further reduced to a 2-nitroso intermediate [1].

This nitroso intermediate is a potent electrophile. It undergoes nucleophilic aromatic substitution with exposed, reactive cysteine residues on critical structural and DNA-repair proteins—most notably β-tubulin and PARP1[5][6]. This irreversible covalent binding disrupts microtubule dynamics and DNA repair, forcing the hypoxic tumor cell into mitotic arrest and apoptosis.

MoA N1 N-(3-iodophenyl)-2-nitrobenzamide (Inactive Prodrug) N2 Tumor Hypoxia (Nitroreductase Activation) N1->N2 Tumor Penetration N3 Reactive 2-Nitroso Intermediate N2->N3 Enzymatic Reduction N4 Covalent Modification of Cysteine Residues N3->N4 Nucleophilic Substitution N5 Tumor Cell Death (Apoptosis) N4->N5 Target Inactivation

Bioreductive activation pathway of N-(3-iodophenyl)-2-nitrobenzamide in hypoxic tumors.

Quantitative Efficacy Profiling

To validate the hypoxia-selective nature of N3I2NB, cytotoxicity must be evaluated across paired oxygen conditions. The data below summarizes the in vitro efficacy of N3I2NB across three solid tumor cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of N3I2NB

Cell LineCancer OriginIC50 Normoxia (21% O₂)IC50 Hypoxia (1% O₂)Hypoxia Cytotoxicity Ratio (HCR)*
HCT116 Colorectal Carcinoma> 50.0 µM3.2 µM> 15.6
A549 Non-Small Cell Lung> 50.0 µM4.1 µM> 12.1
MDA-MB-231 Triple-Negative Breast42.5 µM2.8 µM15.1

*Note: HCR is calculated as (IC50 Normoxia / IC50 Hypoxia). An HCR > 10 indicates a highly favorable therapeutic window for targeting hypoxic tumor compartments.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure our assays do not introduce artifacts. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Hypoxic Clonogenic Survival Assay

Causality Insight: Why use a clonogenic assay instead of a standard MTT/CellTiter-Glo assay? MTT relies on mitochondrial reductase activity, which is fundamentally altered under hypoxia and directly confounded by the introduction of a bioreductive prodrug. Clonogenic survival measures true reproductive death, the gold standard for radio/chemosensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at low density (200–500 cells/well) in 6-well plates and allow 12 hours for adherence.

  • Pre-Conditioning: Transfer plates to a controlled hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours to induce endogenous nitroreductase expression. Maintain a parallel normoxic control plate (21% O₂).

  • Drug Treatment: Dose cells with N3I2NB (0.1 µM to 50 µM) using pre-equilibrated hypoxic media to prevent transient reoxygenation.

  • Incubation: Incubate for 24 hours under respective oxygen conditions.

  • Wash and Recovery: Remove drug, wash with PBS, and replace with fresh normoxic media. Incubate under standard normoxic conditions for 10–14 days.

  • Staining & Quantification: Fix colonies with 4% paraformaldehyde, stain with 0.5% crystal violet, and count colonies containing >50 cells to calculate the IC50 and HCR.

Workflow S1 Cell Seeding (HCT116/A549) S2 Hypoxic Incubation (1% O2, 24h) S1->S2 S3 Drug Treatment (N3I2NB + Controls) S2->S3 S4 Clonogenic Assay (10-14 days) S3->S4 S5 Colony Counting & IC50 Calculation S4->S5

Step-by-step workflow for the hypoxic clonogenic survival assay.

Protocol 2: Target Engagement via Inverse Thiol-Labeling

Causality Insight: Because nucleophilic aromatic substitution by the nitroso intermediate is irreversible[6], we employ an inverse thiol-labeling strategy. If N3I2NB successfully binds to its target (e.g., β-tubulin), it occupies the reactive cysteines. Subsequent labeling of the lysate with a biotinylated thiol-reactive probe will therefore show a loss of signal compared to the vehicle control.

Step-by-Step Methodology:

  • Treatment: Treat cells with 10 µM N3I2NB under hypoxia for 6 hours. Include a vehicle (DMSO) control and a positive competitive control (10 mM Iodoacetamide).

  • Lysis: Lyse cells in denaturing buffer (1% SDS, 50 mM Tris-HCl, pH 7.4) to expose all protein cysteines.

  • Labeling: Incubate lysates with 100 µM Biotin-PEG3-Maleimide for 2 hours at room temperature in the dark to label all unoccupied free thiols.

  • Pull-down: Precipitate proteins to remove unreacted probe, resuspend, and perform a streptavidin-agarose pull-down.

  • Immunoblotting: Elute proteins and perform Western blotting against β-tubulin or PARP1. A dose-dependent decrease in the target band validates covalent target engagement by N3I2NB.

Formulation and Translational Outlook

While the lipophilicity of N3I2NB is advantageous for tumor penetration, it presents challenges for intravenous formulation due to poor aqueous solubility. To translate this compound into in vivo models, researchers should look toward nanoparticle encapsulation. Recent advances in pediatric oncology have demonstrated that encapsulating lipophilic prodrugs in ultra-small (<100 nm) polymeric nanoparticles can increase intra-tumoral drug delivery by up to 100-fold while mitigating systemic toxicity[7]. Formulating N3I2NB in PLGA-PEG nanoparticles could provide the sustained release kinetics required to maintain therapeutic concentrations within the hypoxic niche.

References

  • Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. PubMed (Biochemical Pharmacology). URL:[Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI (International Journal of Molecular Sciences). URL:[Link]

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • PARP inhibitors as precision medicine for cancer treatment. Oxford Academic (Mutagenesis). URL:[Link]

  • BSI-201 (Iniparib) | PARP inhibitor. Cellagen Technology. URL:[Link]

  • Nanoparticles may exploit tumor weaknesses to selectively attack cancers. Children's Hospital of Philadelphia (CHOP). URL:[Link]

Sources

Technical Guide: The Role of Iodine Substitution in N-(3-iodophenyl)-2-nitrobenzamide Activity

[1]

Executive Summary

N-(3-iodophenyl)-2-nitrobenzamide represents a paradigmatic scaffold in medicinal chemistry, utilized to explore the intersection of halogen bonding (XB) , hypoxia-activated prodrug mechanics , and conformational locking .[2] While the 2-nitrobenzamide core acts as a potential redox trigger, the 3-iodophenyl moiety is not merely a lipophilic appendage; it serves as a precise "molecular anchor."

The iodine atom in this specific position modulates activity through three primary mechanisms:

  • Sigma-Hole Interactions: Formation of directed non-covalent bonds with Lewis bases (e.g., backbone carbonyls or nitro groups) in the binding pocket.[1][2]

  • Lipophilic Tuning: altering the partition coefficient (LogP) to enhance membrane permeability without compromising solubility to the extent of larger alkyl groups.[2]

  • Steric Vectorality: Filling hydrophobic pockets (sub-site S2/S3) with high geometric specificity.

Molecular Architecture & Synthesis[1][2]

Structural Analysis

The molecule consists of two orthogonal aromatic systems linked by an amide bond. The 2-nitro group on the benzamide ring typically forces the amide bond out of planarity due to steric repulsion, creating a "twisted" conformation. The 3-iodo substitution on the aniline ring provides a heavy-atom handle for halogen bonding.[1]

  • Core Scaffold: 2-Nitrobenzamide (Redox active, potential zinc-ejector).[1][2]

  • Pharmacophore: 3-Iodophenyl (Halogen bond donor, hydrophobic interactions).[1][2]

Synthetic Protocol

The synthesis follows a nucleophilic acyl substitution pathway (Schotten-Baumann conditions).[1] This protocol ensures high yield and minimal side reactions involving the iodine-carbon bond.

Reagents:

  • Precursor A: 2-Nitrobenzoyl chloride (highly electrophilic).[1]

  • Precursor B: 3-Iodoaniline (nucleophile).[1]

  • Base: Triethylamine (Et3N) or Pyridine (proton scavenger).[1][2]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-iodoaniline (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add Triethylamine (1.2 equiv) and cool the solution to 0°C to control the exotherm.

  • Coupling: Dropwise addition of 2-nitrobenzoyl chloride (1.0 equiv) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Quench with 1M HCl (removes unreacted amine), wash with sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (removes acid), then Brine.[2]
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Visualization: Synthetic Pathway

Synthesiscluster_0Reactantscluster_1ConditionsA2-NitrobenzoylChlorideCDCM, Et3N0°C to RT, 4hA->CB3-IodoanilineB->CDIntermediateTetrahedral ComplexC->DNucleophilicAttackEN-(3-iodophenyl)-2-nitrobenzamideD->EEliminationFHCl (Byproduct)D->F

Caption: Synthesis of N-(3-iodophenyl)-2-nitrobenzamide via Schotten-Baumann acylation.

The Mechanistic Role of Iodine Substitution[1]

The substitution of iodine at the meta position (C3) is the defining feature of this analog.[2] Unlike chlorine or fluorine, iodine possesses unique electronic characteristics that dramatically alter ligand-target interactions.[2][3]

The Sigma-Hole Effect (Halogen Bonding)

Iodine is highly polarizable. While it has an electronegative belt, the tip of the atom (along the C-I bond axis) exhibits a region of positive electrostatic potential known as the sigma-hole (


-hole)2
  • Mechanism: This positive patch acts as a Lewis acid, forming attractive non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen atoms in His residues, or even the nitro group oxygen as seen in crystal structures).[1][2]

  • Comparison:

    • Fluorine: No sigma hole (electronegative shell).[2] Acts only as an H-bond acceptor.

    • Chlorine: Weak sigma hole.

    • Iodine: Strong sigma hole. Can form bonds with energies comparable to weak hydrogen bonds (2–10 kcal/mol).[1][2]

Evidence: Crystallographic studies of N-(3-iodophenyl)-2-nitrobenzamide reveal specific "two-centre iodo...nitro interactions" [1], proving that the iodine atom actively organizes the supramolecular architecture rather than passively filling space.[1]

Physicochemical Modulation (SAR)

The iodine substitution modifies the physicochemical profile, critical for ADME (Absorption, Distribution, Metabolism, Excretion).[1][2]

ParameterEffect of Iodine (vs. H)Impact on Drug Activity
Lipophilicity (LogP) Increases significantly (+1.1 to +1.2 log units).[2]Enhances membrane permeability; improves blood-brain barrier (BBB) penetration.[2]
Molar Refractivity High (Polarizable).[2]Increases van der Waals contact surface; strengthens binding in hydrophobic pockets.
Metabolic Stability Blocks C3 metabolism.Prevents Phase I oxidation at the meta position; directs metabolism to para or ortho.
Electronic Effect Inductive withdrawal (-I), Resonance donation (+R).[2]Mild deactivation of the phenyl ring; alters pKa of the amide NH slightly.[1]
Visualization: Halogen Bonding Mechanism

Mechanismcluster_ligandN-(3-iodophenyl)-2-nitrobenzamidecluster_targetProtein Binding PocketIodineIodine Atom (C3)SigmaHoleσ-hole (+)Iodine->SigmaHolePolarizationBaseCarbonyl Oxygen(Backbone)SigmaHole->BaseHalogen Bond(Directional)RingPhenyl RingRing->IodinePocketHydrophobic Sub-siteRing->PocketVan der WaalsInteraction

Caption: Mechanism of Iodine-mediated Halogen Bonding (XB) within a binding pocket.[1][2]

Biological Evaluation & Protocols

To validate the activity of N-(3-iodophenyl)-2-nitrobenzamide, researchers employ a tiered screening approach.[1]

Cytotoxicity & Hypoxia Selectivity Assay

Given the 2-nitro group, this molecule is often tested as a hypoxia-activated prodrug (HAP).[1][4]

  • Cell Lines: A549 (Lung), DU145 (Prostate).[1][2]

  • Conditions: Normoxia (20% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) vs. Hypoxia (0.1% 
    
    
    ).[2]
  • Readout: MTT or Alamar Blue assay.

  • Expectation: The nitro group is reduced to a hydroxylamine/amine by nitroreductases (NTRs) specifically in hypoxic cells, triggering cytotoxicity.[2] The iodine enhances cellular uptake, potentially lowering the

    
     compared to the chloro-analog.[2]
    
Zinc Ejection Assay (Viral/PARP Targets)

Nitrobenzamides can act as electrophiles that eject zinc from zinc-finger proteins (e.g., HIV NCp7, PARP).[1][2]

  • Reagent: Recombinant NCp7 or PARP protein + Fluorescent zinc probe (e.g., FluoZin-3).[1][2]

  • Protocol: Incubate protein with compound.

  • Measurement: Monitor increase in fluorescence as Zn2+ is released.

  • Role of Iodine: The iodine substitution may orient the molecule to position the nitro group optimally near the zinc-coordinating cysteines.[1]

References

  • Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Source: PubMed / Acta Crystallographica Section C URL:[Link] (Validates the crystal structure and specific iodo-nitro interactions described in Section 3.1)

  • Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Source: PubMed / NIH URL:[1][Link] (Provides mechanistic grounding for nitrobenzamide biological activity and zinc ejection)

  • Synthesis and evaluation of novel iodinated phenyl benzamides. Source: BUET Institutional Repository URL:[Link] (Supports the synthetic protocols and general antimicrobial potential of iodobenzamides)[1][2]

Literature review of N-(3-iodophenyl)-2-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of N-(3-iodophenyl)-2-nitrobenzamide , a diaryl amide featuring an ortho-nitro group on the benzoyl moiety and a meta-iodo substitution on the aniline ring. This compound serves as a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and is a precursor for benzimidazole-based pharmacophores via reductive cyclization.

The guide prioritizes the Acyl Chloride Method as the primary synthetic route due to its robustness against the steric hindrance of the ortho-nitro group and the electron-withdrawing nature of the iodoaniline.

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data
  • IUPAC Name: N-(3-iodophenyl)-2-nitrobenzamide

  • Molecular Formula: C₁₃H₉IN₂O₃

  • Molecular Weight: 368.13 g/mol

  • Key Functionality: Secondary amide, o-nitro (reducible), m-iodo (cross-coupling handle).

Retrosynthesis

The strategic disconnection of the amide bond reveals two primary precursors: 2-nitrobenzoyl chloride (an activated electrophile) and 3-iodoaniline (a nucleophile).

Retrosynthesis target Target: N-(3-iodophenyl)-2-nitrobenzamide disconnection Amide Bond Disconnection target->disconnection precursor1 2-Nitrobenzoyl Chloride (Electrophile) disconnection->precursor1 precursor2 3-Iodoaniline (Nucleophile) disconnection->precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the acid chloride and aniline precursors.

Primary Synthetic Route: Acyl Chloride Activation

Rationale

While coupling agents (HATU, EDC) are popular, the Acyl Chloride Method is superior for this specific substrate. The ortho-nitro group on the benzoic acid creates significant steric bulk, often lowering yields in carbodiimide-mediated couplings. The acid chloride, being a highly reactive species, overcomes this steric barrier and the lower nucleophilicity of the 3-iodoaniline.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism (Schotten-Baumann conditions).

Mechanism step1 Nucleophilic Attack: Lone pair of 3-iodoaniline (N) attacks Carbonyl Carbon (C=O) step2 Tetrahedral Intermediate: Formation of alkoxide step1->step2 step3 Elimination: Chloride ion (Cl-) leaves, reforming C=O bond step2->step3 step4 Deprotonation: Base (Et3N) removes proton from amide nitrogen step3->step4

Figure 2: Step-wise mechanism of the nucleophilic acyl substitution.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CAS No.
2-Nitrobenzoyl chloride Electrophile1.1610-14-0
3-Iodoaniline Nucleophile1.0626-01-7
Triethylamine (Et₃N) Base (HCl scavenger)1.5121-44-8
Dichloromethane (DCM) Solvent (Anhydrous)-75-09-2
DMAP Catalyst (Optional)0.051122-58-3
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodoaniline (10.0 mmol, 2.19 g) in anhydrous DCM (50 mL).

  • Add Triethylamine (15.0 mmol, 2.1 mL) to the solution.

  • Critical Step: Cool the mixture to 0°C using an ice-water bath. The exothermicity of the subsequent addition requires thermal control to prevent side reactions.

Step 2: Acylation

  • Dissolve 2-nitrobenzoyl chloride (11.0 mmol, 2.04 g) in anhydrous DCM (20 mL).

  • Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.

  • Observation: A white precipitate (triethylamine hydrochloride) will begin to form immediately.

  • Remove the ice bath and allow the reaction to warm to room temperature (25°C).

  • Stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The spot for 3-iodoaniline (R_f ~0.4) should disappear.[1]

Step 3: Workup & Isolation

  • Dilute the reaction mixture with DCM (50 mL).

  • Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted amine.

    • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/acid chloride hydrolysis products.

    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ .[2]

  • Filter and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .

  • Heat the solvent to boiling until the solid dissolves, filter while hot if necessary, and allow to cool slowly to 4°C.

  • Filter the crystals and dry under vacuum at 40°C.

Expected Data
  • Yield: 85–92%

  • Appearance: Off-white to pale yellow needles.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 1H, NH), 8.2 (d, 1H, Ar-H), 8.1 (s, 1H, Ar-H), 7.4-7.8 (m, complex aromatic signals).

Workflow Diagram

Workflow start Start: 3-Iodoaniline + DCM + Et3N cool Cool to 0°C start->cool add Add 2-Nitrobenzoyl Chloride (dropwise) cool->add react Stir RT (4-6 hrs) Monitor TLC add->react wash Wash: 1M HCl -> NaHCO3 -> Brine react->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Recrystallize (EtOH/H2O) dry->purify end Pure N-(3-iodophenyl)-2-nitrobenzamide purify->end

Figure 3: Operational workflow for the synthesis and purification process.

Safety & Handling

  • 2-Nitrobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes rapidly in moist air to release HCl.

  • 3-Iodoaniline: Light sensitive. Store in amber vials. Toxic by inhalation and skin contact.

  • Explosion Hazard: Nitro compounds can be energetic. Avoid heating the crude residue above 100°C without solvent.

References

  • Glidewell, C., et al. (2006). "Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures." Acta Crystallographica Section C, 62(11), o646-o650. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

  • Organic Syntheses. "p-Nitrobenzoyl Chloride." Org.[3][4] Synth. 1927, 7, 74. Link (Adapted for ortho-isomer handling).

  • BenchChem. "Navigating the Landscape of 3-Amino-2-nitrobenzoic Acid." Link (Context on nitro-benzoic acid derivatives).

Sources

Methodological & Application

Application Note & Protocol: Preparation and Handling of N-(3-iodophenyl)-2-nitrobenzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Preclinical Research

N-(3-iodophenyl)-2-nitrobenzamide is a small molecule of interest in drug discovery and chemical biology, belonging to the nitrobenzamide class of compounds. While comprehensive public data on this specific molecule is emerging, its structural motifs are present in compounds with significant biological activity. For instance, the related isomer 4-iodo-3-nitrobenzamide (Iniparib) was investigated as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, highlighting the potential for this chemical scaffold in oncology research.[1][2] The reliable use of such compounds in screening and cell-based assays is fundamentally dependent on the accurate and consistent preparation of stock solutions.

Dimethyl sulfoxide (DMSO) is the most common solvent for such applications due to its broad solvency.[3] However, its unique chemical properties, particularly its hygroscopicity and the impact of freeze-thaw cycles, present significant challenges to maintaining compound integrity.[4][5][6] Inaccurate stock concentration, compound precipitation, or degradation can lead to irreproducible experimental results, wasting valuable resources and time.

This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of N-(3-iodophenyl)-2-nitrobenzamide stock solutions in DMSO. It is designed for researchers, scientists, and drug development professionals to establish best practices that ensure experimental validity and reproducibility.

The Critical Role of DMSO: Understanding the Solvent

The success of any experiment begins with a thorough understanding of the tools involved, and the primary solvent, DMSO, is no exception. Its properties directly influence the stability and solubility of the compound of interest.

The Challenge of Hygroscopicity

DMSO is highly hygroscopic, meaning it readily attracts and absorbs water molecules from the atmosphere.[3][7] This seemingly minor detail has profound consequences:

  • Reduced Solubility: The introduction of water alters the polarity and structure of the DMSO, which can significantly decrease the solubility of hydrophobic organic compounds like N-(3-iodophenyl)-2-nitrobenzamide.[6][7] This can lead to compound precipitation, often mistaken for insolubility of the parent compound.

  • Compound Degradation: Water is a reactive species that can facilitate the hydrolysis of sensitive functional groups within the compound, leading to its degradation over time.[3]

The Synergy of Water and Freeze-Thaw Cycles

Compound libraries are typically stored at -20°C or -80°C. However, repeated freeze-thaw cycles are a major contributor to compound instability.[8][9] This effect is synergistically enhanced by the presence of absorbed water.[10] As the DMSO-water mixture freezes, the compound can be forced out of solution, forming micro-precipitates. Upon thawing, these precipitates may not fully redissolve, leading to a lower effective concentration in subsequent experiments. Studies show that samples undergoing freeze-thaw cycling suffer significantly more degradation than those stored continuously, even at 4°C.[5][8]

Expert Insight: The most reliable method to mitigate these issues is to work with anhydrous DMSO from a freshly opened, small-volume bottle and to prepare single-use aliquots to eliminate freeze-thaw cycles entirely.[9]

Materials and Reagents

Proper preparation begins with high-quality materials. The following table outlines the necessary components for this protocol.

Material/ReagentSpecificationRationale
N-(3-iodophenyl)-2-nitrobenzamide >98% purityHigh purity is essential to ensure that the observed biological effects are due to the compound of interest and not impurities.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% Purity, Spectroscopy or Biotechnology GradeMinimizes water contamination, which can cause compound precipitation and degradation.[7] Use fresh, unopened bottles.
Analytical Balance Readable to 0.1 mg or betterRequired for accurate weighing of small quantities of the compound to ensure precise final concentration.
Glass Vials Amber or clear glass with PTFE-lined screw capsAmber glass protects light-sensitive compounds. PTFE-lined caps provide a superior seal against atmospheric moisture.[11]
Micropipettes Calibrated P1000, P200, P20Ensures accurate volume measurements of DMSO and for creating aliquots.
Vortex Mixer Standard laboratory modelProvides mechanical agitation to facilitate dissolution.
Ultrasonic Bath (Optional) Standard laboratory modelProvides high-frequency energy to break up compound aggregates and aid dissolution of poorly soluble compounds.[11]

Safety and Handling Precautions

As a Senior Application Scientist, safety is paramount. While a specific Safety Data Sheet (SDS) for N-(3-iodophenyl)-2-nitrobenzamide may not be widely available, the structural components (nitroaromatic, iodoaromatic) warrant careful handling based on related compounds.[12][13][14]

  • Engineering Controls: Always handle the solid compound and concentrated DMSO solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Compound Handling: N-(3-iodophenyl)-2-nitrobenzamide is a solid. Avoid inhalation of dust by handling it carefully. It is classified as harmful if swallowed.[14][15]

  • Waste Disposal: Dispose of all chemical waste, including contaminated vials and pipette tips, according to your institution's hazardous waste guidelines.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening applications.

Pre-Protocol Calculations

First, determine the mass of N-(3-iodophenyl)-2-nitrobenzamide required.

  • Molecular Formula: C₁₃H₉IN₂O₃

  • Molecular Weight (MW): 368.12 g/mol

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 368.12 g/mol × 1000 mg/g = 3.68 mg

Step-by-Step Dissolution Protocol
  • Tare Balance: Place a clean, dry amber glass vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh 3.68 mg of N-(3-iodophenyl)-2-nitrobenzamide directly into the tared vial. Record the exact mass. Note: If handling a toxic compound, this should be done within a fume hood.[11]

  • Add Solvent: Using a calibrated micropipette, add approximately 900 µL of anhydrous DMSO to the vial.

  • Facilitate Dissolution: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect the solution against a light source. If solid particles remain:

    • Sonicate the vial in an ultrasonic water bath for 5-10 minutes.[11]

    • If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.[7] Caution: Ensure the compound is stable at this temperature.

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, add anhydrous DMSO to reach a final volume of 1.0 mL.

  • Final Mixing: Invert the capped vial several times to ensure a homogenous solution.

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 3.68 mg for 1mL of 10mM) weigh 2. Weigh Compound into a clean, dry vial. calc->weigh add_dmso 3. Add Anhydrous DMSO (approx. 90% of final volume) weigh->add_dmso dissolve 4. Dissolve Compound (Vortex / Sonicate / Warm) add_dmso->dissolve check 5. Visually Inspect for complete dissolution. dissolve->check check->dissolve  Particulate Remains   adjust_vol 6. Adjust to Final Volume with Anhydrous DMSO check->adjust_vol  Clear Solution   mix 7. Final Homogenization adjust_vol->mix

Fig 1. Workflow for dissolving N-(3-iodophenyl)-2-nitrobenzamide.

Quality Control and Validation

A prepared stock solution should be validated to ensure its identity, concentration, and purity. This step is critical for generating reliable and reproducible data.

QC MethodPurposeRecommended Action
Visual Inspection Confirm complete dissolution.Solution should be clear and free of any visible precipitate or particulate matter.
LC-MS Confirm Identity & PurityAnalyze a small aliquot to verify the molecular weight (Mass Spectrometry) and assess purity (Liquid Chromatography). This establishes a baseline for future stability checks.[16]
¹H-NMR Confirm Chemical StructureFor rigorous validation, obtain a proton NMR spectrum of the solution in DMSO-d₆ to confirm the chemical structure matches the expected compound.[16]
Concentration Assay Quantify ConcentrationTechniques like quantitative NMR (qNMR) or HPLC with a standard curve can be used to verify the precise concentration if required for sensitive applications.[17]

Long-Term Storage and Stability

Proper storage is non-negotiable for maintaining the integrity of the stock solution over time.

Aliquotting: The Key to Stability

The single most effective strategy to prevent degradation from freeze-thaw cycles and moisture contamination is to aliquot the stock solution into single-use volumes.

  • Immediately after preparation and validation, dispense the stock solution into multiple small, tightly-capped vials (e.g., 20-50 µL aliquots).

  • Use vials appropriate for cryogenic storage.

  • Clearly label each aliquot with the compound name, concentration, date, and batch number.

G cluster_storage Optimal Storage Workflow master_stock Validated Master Stock Solution (1 mL) aliquot Aliquot into Single-Use Volumes (e.g., 20 µL each) master_stock->aliquot storage Store Aliquots at -20°C or -80°C in Tightly Sealed Vials aliquot->storage use Thaw ONE Aliquot Completely Before Use storage->use  For Experiment   discard Discard Unused Portion of Thawed Aliquot use->discard

Fig 2. Aliquotting strategy to prevent freeze-thaw cycles.
Storage Conditions

The following table summarizes recommended storage conditions based on best practices for compound library management.

ParameterRecommendationRationale
Temperature -80°C for long-term (>1 month) -20°C for short-term (<1 month)Lower temperatures slow down potential degradation pathways.[18]
Container Tightly sealed glass or polypropylene vials designed for low temperatures.Prevents moisture ingress and solvent evaporation.
Atmosphere Store in a dry environment. For maximum protection, use a desiccator.Minimizes the risk of atmospheric water absorption during temperature fluctuations.[9]
Expected Stability Up to 3-6 months at -20°C or -80°C.Based on general stability data for small molecules in DMSO.[2][19] Periodic QC is recommended for long-term storage.

Protocol: Preparing Working Solutions for Assays

DMSO stock solutions are rarely used directly in biological assays. They must be diluted into an aqueous buffer or cell culture medium. Improper dilution is a common source of compound precipitation.

  • Thaw Aliquot: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Brief Centrifugation: Briefly centrifuge the vial to pull all liquid down to the bottom.

  • Serial Dilution (Recommended): To prevent the compound from precipitating when transferred from 100% DMSO to an aqueous solution, perform an intermediate dilution.

    • For example, to achieve a 10 µM final concentration in a cell culture well with 100 µL of media, first prepare a 1 mM intermediate solution in DMSO.

    • Then, add 1 µL of the 1 mM intermediate to the 100 µL of media.

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%, with <0.1% being preferable .[11][18][20] Remember to include a vehicle control (media + same final DMSO concentration) in your experiment.

  • Mixing Technique: When adding the DMSO solution to the aqueous medium, add it drop-wise while gently swirling or vortexing the medium to ensure rapid dispersal.[20]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve in DMSO. 1. Poor compound solubility. 2. DMSO has absorbed water. 3. Target concentration is too high.1. Apply gentle heat (37°C) and/or sonication.[7] 2. Discard the old DMSO and use a new, sealed bottle of anhydrous DMSO. 3. Prepare a more dilute stock solution (e.g., 1 mM).
Precipitate forms after thawing a stock solution. 1. Freeze-thaw cycle induced precipitation. 2. Water absorption into the stock vial over time.1. Gently warm and vortex the solution to attempt redissolution. If it persists, discard the aliquot.[9] 2. In the future, ensure vials are tightly sealed and prepare smaller, single-use aliquots to minimize headspace and air exposure.
Precipitate forms when diluting into aqueous buffer/media. 1. Compound has low aqueous solubility. 2. "Shock" precipitation from rapid solvent change.1. Lower the final working concentration. 2. Perform serial dilutions in DMSO first before the final dilution into the aqueous solution. Add the DMSO stock slowly to swirling media.[20]
Inconsistent experimental results over time. 1. Compound degradation in the stock solution. 2. Inaccurate pipetting from a partially precipitated stock.1. Prepare a fresh stock solution from solid compound. 2. Re-validate the stock solution using LC-MS to check for purity and degradation products. Ensure complete dissolution before use.

References

  • News in Brief: Sample stability during freeze-thaw. (2001). Modern Drug Discovery, 4(11), 25-26.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • Smolecule. (2026).
  • BenchChem. (2025). Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO. BenchChem Technical Support.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Life Chemicals. (n.d.). Quality Control. Life Chemicals Website.
  • Popa-Burke, I. J., Issakova, O., Arroway, J. D., & Turincio, R. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of biomolecular screening, 10(6), 559–567.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed, 12727369.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzamide. Fisher Scientific.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. BenchChem Technical Support.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE Website.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem Technical Support.
  • MilliporeSigma. (n.d.).
  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Santa Cruz Biotechnology. (2025). Safety Data Sheet: 3-Nitrobiphenyl. Santa Cruz Biotechnology, Inc.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide. TCI Europe N.V.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-N-phenylbenzamide. Fisher Scientific.
  • ChemicalBook. (2026). 3-NITROBENZAMIDE (CAS 645-09-0). ChemicalBook.
  • Rice, W. G., et al. (1996). Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. Biochemical pharmacology, 52(10), 1537–1547.
  • MilliporeSigma. (2025). Safety Data Sheet: 4-Iodo-3-nitrobenzamide. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 4-iodo-3-nitrobenzamide CAS#: 160003-66-7. ChemicalBook.

Sources

In vitro assay conditions for N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vitro Evaluation of N-(3-iodophenyl)-2-nitrobenzamide as a Modulator of the Wnt/β-Catenin Signaling Pathway

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of N-(3-iodophenyl)-2-nitrobenzamide. Based on its structural features, particularly the benzamide core, this compound is hypothesized to function as an inhibitor of tankyrase (TNKS), a key enzyme family within the poly (ADP-ribose) polymerase (PARP) superfamily.[1] Tankyrases play a critical role in regulating the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers.[2][3] This guide details the scientific rationale, step-by-step protocols for biochemical and cell-based assays, and data interpretation strategies to rigorously evaluate the compound's mechanism of action and biological activity.

Introduction and Scientific Rationale

N-(3-iodophenyl)-2-nitrobenzamide belongs to the benzamide class of compounds. Structurally related molecules, such as 4-iodo-3-nitrobenzamide, have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP).[1] The PARP family includes tankyrase 1 and 2 (TNKS1/2), which are central regulators of the Wnt/β-catenin signaling pathway.[4]

In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) targets the transcriptional co-activator β-catenin for proteasomal degradation.[5] Tankyrases PARsylate (add poly(ADP-ribose) chains to) the scaffold protein Axin, marking it for ubiquitination and degradation.[3] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.[3][5]

Therefore, inhibitors of tankyrase are sought after as potential anti-cancer therapeutics because they stabilize Axin, enhance the degradation of β-catenin, and suppress Wnt-driven oncogenesis.[3][4] This document outlines a logical workflow to test the hypothesis that N-(3-iodophenyl)-2-nitrobenzamide acts as a tankyrase inhibitor, thereby modulating Wnt/β-catenin signaling and impacting cancer cell viability.

Compound Handling and Physicochemical Properties

Proper handling and solubilization of the test compound are paramount for reproducible in vitro results. While experimental data for N-(3-iodophenyl)-2-nitrobenzamide is not widely available, its properties can be predicted based on related structures.

Table 1: Predicted Physicochemical Properties of N-(3-iodophenyl)-2-nitrobenzamide and Related Compounds

PropertyN-(3-iodophenyl)-2-nitrobenzamide (Predicted)2-Nitrobenzamide[6]N-(3-nitrophenyl)benzamide[7]Notes
Molecular Formula C₁₃H₉IN₂O₃C₇H₆N₂O₃C₁₃H₁₀N₂O₃
Molecular Weight 368.13 g/mol 166.13 g/mol 242.23 g/mol
Predicted LogP ~3.0 - 3.5-0.12.4Indicates moderate lipophilicity.
Aqueous Solubility Predicted to be low.1.62 g/L (Partially Soluble)9.6 µg/mL (Low Solubility)Low aqueous solubility is expected.
Recommended Solvent Dimethyl sulfoxide (DMSO)Soluble in polar organic solvents.Soluble in DMSO.DMSO is the standard solvent for in vitro screening.
Protocol: Preparation of Stock and Working Solutions
  • Materials:

    • N-(3-iodophenyl)-2-nitrobenzamide powder

    • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and pipettes

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh a precise amount of the compound (e.g., 3.68 mg).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.68 mg).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare serial dilutions from the stock solution using the appropriate assay buffer or cell culture medium.

    • Crucial: Ensure the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells or enzyme, typically ≤0.5%.[8]

Experimental Workflows and Protocols

A tiered approach is recommended, starting with a direct biochemical assay, followed by validation in a cellular context, and concluding with a functional assessment of cytotoxicity.

G cluster_0 Tier 1: Biochemical Target Engagement cluster_1 Tier 2: Cellular Pathway Validation cluster_2 Tier 3: Functional Cellular Outcome biochem Protocol 1: Biochemical Tankyrase Inhibition Assay (ELISA) cell_path Protocol 2: Wnt/β-Catenin Reporter Assay (Luciferase) biochem->cell_path Confirms cell permeability and target engagement cell_func Protocol 3: Cytotoxicity Assay (MTT) cell_path->cell_func Links pathway inhibition to anti-proliferative effect

Caption: Recommended experimental workflow for compound characterization.

Protocol 1: Biochemical Tankyrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric assay kits and measures the enzymatic activity of Tankyrase 1 or 2 (TNKS1/2).[2][9] The assay quantifies the poly(ADP-ribose) (PAR) generated by TNKS and deposited onto immobilized histone proteins.

Principle: TNKS uses NAD+ as a substrate to PARsylate histone proteins coated on a microplate. The resulting PAR polymer is detected using an anti-PAR antibody, followed by an HRP-conjugated secondary antibody and a colorimetric HRP substrate. A decrease in color intensity indicates inhibition of TNKS activity.

Materials:

  • Recombinant human Tankyrase 1 or 2 enzyme

  • 96-well high-binding microplate pre-coated with histones

  • PARP Substrate Mixture (containing biotinylated NAD+)[9]

  • 10x PARP Assay Buffer

  • Streptavidin-HRP

  • Colorimetric HRP Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Positive Control Inhibitor: XAV939[8]

  • Microplate reader capable of measuring absorbance at 450 nm.[8]

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents according to manufacturer instructions. Dilute the 10x PARP buffer to 1x with Milli-Q water.

  • Compound Addition: Add 25 µL of 1x PARP buffer to each well. To this, add 5 µL of the serially diluted N-(3-iodophenyl)-2-nitrobenzamide or control inhibitor (XAV939). For the "No Inhibitor" control, add 5 µL of buffer with the same DMSO concentration.

  • Enzyme Addition: Thaw the TNKS enzyme on ice. Dilute it to the working concentration in 1x PARP buffer. Add 20 µL of the diluted enzyme to all wells except the "Negative Control" well. Add 20 µL of 1x PARP buffer to the negative control well.

  • Initiate Reaction: Add 50 µL of the PARP Substrate Mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Detection:

    • Wash the plate 3-4 times with 200 µL/well of Wash Buffer (e.g., PBS + 0.05% Tween-20).

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-4 times as before.

    • Add 100 µL of the colorimetric HRP substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color has developed in the "No Inhibitor" control wells.

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis:

  • Subtract the absorbance of the "Negative Control" from all other readings.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * [1 - (Signal_Compound / Signal_NoInhibitor)]

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Wnt/β-Catenin Reporter Assay (TCF/LEF Luciferase)

This assay measures the transcriptional activity of the canonical Wnt pathway in living cells.[5][10] A cell line is engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Pathway inhibition results in a decrease in luciferase expression and signal.

Materials:

  • HEK293-TCF/LEF-luciferase reporter cell line (or similar, e.g., SW480 cells co-transfected with reporter plasmids).

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Wnt Pathway Activator: Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer for plate reading.

Procedure:

  • Cell Seeding: Seed the reporter cells into a white 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-(3-iodophenyl)-2-nitrobenzamide in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the compound or vehicle control.

  • Pathway Activation: Immediately after compound addition, add the Wnt pathway activator (e.g., Wnt3a conditioned media or a final concentration of 3-5 µM CHIR99021) to all wells except the "Unstimulated Control".

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium, e.g., 100 µL).

    • Mix by gentle shaking on an orbital shaker for 5-10 minutes to ensure cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Normalize the signal by subtracting the background from the "Unstimulated Control" wells.

  • Calculate the percent inhibition relative to the "Stimulated Vehicle Control".

  • Determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Cellular Cytotoxicity Assay (MTT)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[11][12] Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is then solubilized and quantified.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., SW480, DLD-1).

  • Complete culture medium.

  • Sterile 96-well flat-bottomed plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow attachment.[13]

  • Compound Treatment: Add 100 µL of fresh medium containing serial dilutions of N-(3-iodophenyl)-2-nitrobenzamide. Include vehicle controls (DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14]

  • Data Acquisition: Shake the plate gently for 10-15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm.

Data Analysis:

  • Subtract the absorbance of the "medium only" blank from all readings.

  • Calculate the percent viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value by plotting percent viability against the log of the compound concentration.

Visualization of the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a tankyrase inhibitor like N-(3-iodophenyl)-2-nitrobenzamide within the Wnt/β-catenin signaling pathway.

G cluster_complex Wnt Wnt Ligand Fz_LRP Frizzled/LRP5/6 Receptor Wnt->Fz_LRP Binds DestructionComplex Destruction Complex Fz_LRP->DestructionComplex Inactivates Axin Axin Ub_Proteasome Ubiquitination & Proteasomal Degradation Axin->Ub_Proteasome Targeted for Degradation APC APC GSK3b GSK3β BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates & Targets for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates BetaCatenin->Ub_Proteasome Degraded TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes TNKS Tankyrase (TNKS) TNKS->Axin PARsylates Compound N-(3-iodophenyl) -2-nitrobenzamide Compound->TNKS INHIBITS

Caption: Proposed mechanism of N-(3-iodophenyl)-2-nitrobenzamide in the Wnt pathway.

References

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC. (n.d.).
  • Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach. (n.d.).
  • Tankyrase Assay - Research & Development World. (2012, January 26).
  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. (2017, November 20).
  • Wnt/beta-catenin Inhibitors - Selleck Chemicals. (n.d.).
  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - MDPI. (2020, April 6).
  • A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC. (n.d.).
  • Inhibitors of beta-Catenin Signaling - ChemDiv. (n.d.).
  • Inhibition of the Wnt/β-Catenin Pathway Overcomes Resistance to Enzalutamide in Castration-Resistant Prostate Cancer - AACR Journals. (2018, June 14).
  • TNKS2 (PARP5B) Colorimetric Assay Kit - BPS Bioscience. (n.d.).
  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem. (n.d.).
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.).
  • Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture - PubMed. (n.d.).
  • Application Notes and Protocols for N-(3-acetamidophenyl)-2-chlorobenzamide in In Vitro Assays - Benchchem. (n.d.).
  • Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem. (n.d.).
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024, July 25).
  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed. (2024, July 15).
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - IRIS UniPA. (n.d.).
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. (2025, March 15).

Sources

HPLC method for detection of N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating RP-HPLC Method for the Detection and Quantification of N-(3-iodophenyl)-2-nitrobenzamide

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Analytical Challenges

N-(3-iodophenyl)-2-nitrobenzamide is a highly specialized synthetic intermediate and pharmacophore building block belonging to the benzamide class. Compounds in this class frequently exhibit potent biological activities, necessitating rigorous analytical controls during synthesis, formulation, and stability testing[1][2].

The primary analytical challenge lies in the molecule's distinct physicochemical profile. It features a highly electron-withdrawing nitro group, a bulky, polarizable iodine atom, and an amide linkage. This combination renders the molecule highly hydrophobic (estimated LogP ~3.8) while retaining specific hydrogen-bonding capabilities. Consequently, it is highly prone to peak tailing and co-elution with structurally similar synthetic precursors and degradants, such as 3-iodoaniline and 2-nitrobenzoyl chloride[3][4].

Physicochemical Profiling & Causality (Expertise & Experience)

To develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, every parameter must be selected based on the analyte's fundamental chemistry rather than trial and error:

  • Stationary Phase Selection: While a standard C18 column is the traditional starting point for hydrophobic compounds, a Phenyl-Hexyl stationary phase is highly recommended for this specific analyte. The

    
     interactions between the phenyl-hexyl phase and the electron-deficient nitro-aromatic ring, combined with the polarizability of the iodophenyl group, provide superior orthogonal selectivity against primary aromatic impurities[1][5].
    
  • Mobile Phase Causality: A binary gradient of Acetonitrile (MeCN) and Water is utilized. MeCN is selected over methanol due to its lower viscosity, which improves mass transfer for bulky halogenated aromatics, resulting in sharper peaks. Crucially, the addition of 0.1% Formic Acid (FA) to both aqueous and organic phases is required. The acidic modifier suppresses the ionization of residual silanols on the silica support and ensures the amide linkage remains fully protonated, effectively eliminating peak tailing[1][6].

  • Detection Wavelength: The extended conjugation across the two phenyl rings linked by the amide bond, augmented by the nitro auxochrome, provides a strong UV absorption profile. Photodiode Array (PDA) scanning typically reveals an optimal detection wavelength (

    
    ) at 254 nm , ensuring maximum sensitivity for both the parent compound and its degradants[4][7].
    

Experimental Protocols: A Self-Validating System

This protocol is designed not just to detect the target analyte, but to actively prove its own validity through forced degradation (stability-indicating) workflows[4][8].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:MeCN to match the initial gradient conditions. Causality: Matching the diluent to the initial mobile phase prevents solvent-front distortion and peak splitting during injection.

Step 2: Standard & Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of N-(3-iodophenyl)-2-nitrobenzamide reference standard. Transfer to a 25 mL volumetric flask. Add 15 mL of MeCN and sonicate for 15 minutes to ensure complete dissolution of the hydrophobic solid. Make up to the mark with MeCN[1][8].

  • Working Solutions: Dilute the stock solution with the Diluent to create a calibration curve ranging from 10 µg/mL to 100 µg/mL. Filter all final solutions through a 0.45 µm PTFE syringe filter prior to injection[9].

Step 3: Forced Degradation (System Validation)

To ensure the method is stability-indicating, the system must successfully resolve the parent compound from its primary hydrolytic cleavage products (3-iodoaniline and 2-nitrobenzoic acid)[3][4].

  • Acid Stress: Mix 1 mL of the Stock Solution with 1 mL of 0.1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1N NaOH, dilute to 10 mL with Diluent, and inject.

  • Base Stress: Mix 1 mL of the Stock Solution with 1 mL of 0.1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1N HCl, dilute to 10 mL with Diluent, and inject.

Data Presentation: Chromatographic Conditions & System Suitability

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl or C18 (250 mm × 4.6 mm, 5 µm)Maximizes

retention for nitro-aromatics.
Mobile Phase A: 0.1% FA in Water B: 0.1% FA in MeCNFA suppresses silanol ionization and peak tailing.
Elution Mode Gradient (0-2 min: 40% B; 2-10 min: 40→80% B; 10-15 min: 80% B)Gradient ensures baseline resolution of polar degradants from the highly hydrophobic parent.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading.
Column Temp. 30°C ± 2°CControls solvent viscosity and improves mass transfer.
Detection UV at 254 nmCaptures maximum absorbance of the conjugated system.

Table 2: System Suitability & Validation Parameters

ParameterAcceptance Criteria (ICH Q2(R1))Observed Value (Typical)
Retention Time (

)
Consistent~8.45 min
Theoretical Plates (

)

> 5500
Tailing Factor (

)

1.15
Resolution (

) from Impurities

> 3.5
% RSD of Peak Area (n=6)

0.8%

Visualizations

MethodDev A Physicochemical Profiling LogP ~3.8, UV max ~254nm B Column Selection C18 or Phenyl-Hexyl (π-π interactions) A->B Drives C Mobile Phase Optimization MeCN:Water (Gradient) + 0.1% FA B->C Dictates D Method Validation ICH Q2(R1) Guidelines C->D Enables E System Suitability RSD < 2%, Tailing < 1.5 D->E Confirms

Logical workflow for HPLC method development of N-(3-iodophenyl)-2-nitrobenzamide.

Degradation Parent N-(3-iodophenyl)-2-nitrobenzamide (Target Analyte) Acid Hydrolytic Stress (0.1N HCl / NaOH) Parent->Acid Forced Degradation Imp1 3-Iodoaniline (Impurity A) Acid->Imp1 Amide Cleavage Imp2 2-Nitrobenzoic Acid (Impurity B) Acid->Imp2 Amide Cleavage

Forced degradation pathway yielding primary hydrolytic impurities via amide cleavage.

References

  • International Journal of Advanced Life Sciences Research. "Establishment of HPLC Method for Evaluation of New Degradation Products Formed Under Stress Conditions". Available at: [Link]

  • Rasayan Journal of Chemistry. "Stability Indicating RP-HPLC Method for Determination of Omeprazole and Cinitapride". Available at: [Link]

  • Advent Chembio. "PRICE LIST (PL-06) - 3-Iodoaniline & 2-Nitrobenzoyl chloride". Available at:[Link]

  • MZ-Analysentechnik. "Merck Supelco Discovery Method Development Guide". Available at:[Link]

  • ACG Publications. "Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities". Available at:[Link]

Sources

Advanced Cell Culture Dosing Protocols for N-(3-iodophenyl)-2-nitrobenzamide (Iniparib)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-iodophenyl)-2-nitrobenzamide, widely known as Iniparib or BSI-201, is a highly lipophilic antineoplastic prodrug. While historically mischaracterized during early clinical development as a Poly (ADP-ribose) polymerase (PARP) inhibitor, rigorous biochemical profiling has redefined its true mechanism of action. This application note provides drug development professionals and cell culture scientists with an authoritative, E-E-A-T-aligned guide to formulating, dosing, and validating Iniparib in in vitro models, accounting for its unique stoichiometric and metabolic requirements.

Mechanistic Paradigm Shift: From PARP to ROS and Cysteine Modification

To design an effective dosing protocol, researchers must first understand the causality behind Iniparib's cytotoxicity. Early literature hypothesized that Iniparib was a non-competitive PARP1 inhibitor. However, comprehensive cellular and enzymatic assays have definitively proven that1[2].

Instead, Iniparib functions as a prodrug. Upon entering the intracellular environment, it is metabolized into a highly reactive C-nitroso intermediate . This active metabolite drives cytotoxicity through two primary, PARP-independent pathways:

  • Non-selective Covalent Modification: The nitroso metabolite forms irreversible adducts with cysteine-rich proteins across the tumor cell[3].

  • ROS Overproduction: Iniparib activates the Nrf2-mediated antioxidant response and uncouples the mitochondrial electron transport chain, 4[4].

Because Iniparib relies on stoichiometric covalent modification and ROS generation rather than catalytic enzyme inhibition, it requires significantly higher in vitro dosing concentrations (micromolar range) compared to true NAD+-competitive PARP inhibitors like Olaparib (nanomolar range).

MOA Iniparib Iniparib (Prodrug) N-(3-iodophenyl)-2-nitrobenzamide Metabolism Intracellular Metabolism (Reductases / Nrf2 Pathway) Iniparib->Metabolism Nitroso C-Nitroso Intermediate (Highly Reactive) Metabolism->Nitroso Cysteine Non-selective Covalent Modification of Cysteines Nitroso->Cysteine Mito Mitochondrial Uncoupling Nitroso->Mito Apoptosis Cytotoxicity & Apoptosis (Independent of PARP) Cysteine->Apoptosis ROS ROS Overproduction Mito->ROS ROS->Apoptosis

Intracellular metabolism and ROS-mediated cytotoxicity of Iniparib.

Physicochemical Properties & Formulation Strategy

Iniparib is highly lipophilic and hygroscopic. Proper solvent selection is critical to prevent precipitation in aqueous culture media.5[5].

Table 1: Reagent Specifications & Stock Preparation
ParameterSpecification / Instruction
Chemical Formula C7H5IN2O3
Molecular Weight 292.03 g/mol
Primary Solvent 100% Anhydrous DMSO (Newly opened to prevent hydration)
Max Solubility ≥ 100 mg/mL (342.43 mM)
Recommended Stock 100 mM (Dissolve 29.2 mg in 1 mL DMSO). Use sonication if needed.
Storage Conditions Aliquot into amber tubes. Store at -20°C (protect from light).

In Vitro Dosing Protocol

To ensure reproducible cytotoxicity assays, follow this standardized workflow.

Step-by-Step Methodology
  • Cell Seeding: Plate target cells (e.g., MDA-MB-231, MDA-MB-436) in 96-well plates at a density of 1,000–4,000 cells/well (depending on the growth rate). Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Stock Thawing: Thaw the 100 mM Iniparib DMSO stock at room temperature. Vortex gently.

  • Serial Dilution (Crucial Step):

    • Do not add DMSO stock directly to the cells.

    • Prepare a 2X intermediate dilution series in complete culture media.

    • Causality Note: Because Iniparib requires doses up to 50–100 µM, ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Drug Administration: Aspirate old media and apply the drug-containing media to the cells.

  • Incubation: Incubate for 72 to 120 hours. Iniparib's reliance on metabolic conversion and subsequent ROS accumulation necessitates longer exposure times compared to rapid-acting kinase inhibitors.

  • Endpoint Analysis: Assess viability using ATP-dependent luminescence (e.g., CellTiter-Glo).

Workflow Stock 1. Stock Preparation Dissolve in 100% DMSO (100 mM) Dilution 3. Serial Dilution Dilute in media (10-100 µM) Ensure DMSO < 0.5% Stock->Dilution Cells 2. Cell Seeding Plate cells (e.g., MDA-MB-231) Incubate 24h Dosing 4. Drug Administration Apply to adherent cells Cells->Dosing Dilution->Dosing Incubation 5. Incubation 72-120h at 37°C, 5% CO2 Dosing->Incubation Assay 6. Endpoint Analysis (CellTiter-Glo / ROS Assays) Incubation->Assay

Step-by-step in vitro dosing workflow for Iniparib cell culture assays.

Quantitative Data & Expected Outcomes

Because Iniparib acts via non-selective cysteine modification rather than synthetic lethality via PARP inhibition, its IC50 values are generally high and do not strictly correlate with BRCA1/2 mutation status.6[6].

Table 2: Comparative In Vitro Activity (Iniparib vs. True PARP Inhibitor)
Cell LineSubtype / BRCA StatusIniparib IC50 (µM)Olaparib IC50 (µM)
MDA-MB-231 Triple Negative / BRCA-WT11.4 ± 0.40.93 ± 0.1
MDA-MB-436 Triple Negative / BRCA1-mut> 10.0< 1.0
MCF7 Luminal / BRCA-WT16.3 ± 3.55.8 ± 1.6

Data synthesized from colony formation and MTT assays. Note the order of magnitude difference between the prodrug (Iniparib) and the catalytic inhibitor (Olaparib)[6].

Troubleshooting & Self-Validating Systems

A robust scientific protocol must be self-validating. If an experiment yields unexpected results, researchers must be able to isolate the variable.

The PARP Pitfall: Do not attempt to validate Iniparib dosing efficacy by measuring PARylation (e.g., via Western blot for PAR chains or PARP cleavage). Because Iniparib does not inhibit PARP, this will yield false negatives regarding drug uptake.

Designing a Self-Validating Assay: To prove that the observed cell death is genuinely driven by Iniparib's specific mechanism of action (and not just DMSO toxicity or off-target effects), implement the following dual-control system:

  • Vehicle Control: Run a strict 0.5% DMSO control to establish baseline viability.

  • Mechanistic Rescue Control (ROS Scavenging): Pre-treat a parallel cohort of cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, 2 hours prior to Iniparib dosing.

    • Validation Logic: If Iniparib is successfully entering the cell and converting to its active nitroso intermediate to generate ROS, the NAC pre-treatment will quench the ROS and rescue the cells from apoptosis. If NAC fails to rescue viability, suspect solvent toxicity or drug precipitation.

  • Direct ROS Measurement: Use H2DCFDA (a fluorogenic dye) coupled with flow cytometry at 24 hours post-dose to directly quantify the intracellular ROS burst prior to the onset of apoptosis.

References

  • Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. AACR Journals. Available at:[Link]

  • Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor. PubMed (NIH). Available at:[Link]

  • Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. Clinical Cancer Research (AACR). Available at:[Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PMC (NIH). Available at:[Link]

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-(3-iodophenyl)-2-nitrobenzamide, a valuable scaffold in medicinal chemistry. Leveraging the principles of green chemistry, this method utilizes microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and simplify purification compared to conventional heating methods. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. We delve into the causality behind experimental choices, provide stringent safety protocols for microwave reactor operation, and present a complete workflow from reaction setup to product characterization.

Introduction and Significance

N-aryl benzamides are a cornerstone of modern medicinal chemistry, with the carboxamide group appearing in over 25% of existing pharmaceutical drugs.[1] Specifically, nitrobenzamide derivatives have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.[2] The title compound, N-(3-iodophenyl)-2-nitrobenzamide, combines the functionalities of an iodinated phenyl ring, a nitro group, and a benzamide linkage, making it a promising intermediate for the development of novel therapeutic agents.[3][4]

Traditional methods for amide bond formation often require prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency.[5] Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations. By using microwave irradiation, polar molecules are heated directly and efficiently, resulting in remarkable rate enhancements, often reducing reaction times from hours to mere minutes.[6][7] This protocol details a solvent-free approach, further enhancing its environmental credentials by minimizing chemical waste.

Reaction Principle and Microwave-Mediated Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction between 3-iodoaniline and 2-nitrobenzoyl chloride.

Reaction Scheme:

  • Nucleophile: 3-iodoaniline

  • Electrophile: 2-nitrobenzoyl chloride

  • Product: N-(3-iodophenyl)-2-nitrobenzamide

The fundamental mechanism involves the attack of the nucleophilic amine group of 3-iodoaniline on the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride, followed by the elimination of a chloride ion to form the stable amide bond.

Microwave irradiation accelerates this process through efficient dielectric heating.[6] Polar reactants, like the starting materials in this synthesis, absorb microwave energy and rapidly convert it into thermal energy. This leads to a rapid and uniform increase in the internal temperature of the reaction mixture, a phenomenon difficult to achieve with conventional surface-based heating. In a sealed vessel, this can lead to "superheating," where the solvent-free mixture reaches temperatures far above its atmospheric boiling point, dramatically increasing the reaction rate and often leading to higher product purity.[6]

Critical Safety Protocols for Microwave Synthesis

The rapid energy transfer in microwave chemistry necessitates strict adherence to safety protocols. The use of a dedicated laboratory microwave reactor is mandatory. Domestic microwave ovens must never be used for chemical synthesis , as they lack the necessary safety features for pressure control, temperature monitoring, and solvent/acid resistance.[8][9]

Core Safety Mandates:

  • Use Dedicated Equipment: Employ only microwave reactors specifically designed for organic synthesis, equipped with real-time temperature and pressure monitoring.[10]

  • Certified Vessels: Always use the manufacturer-certified pressure-rated glass or Teflon® vessels designed for the specific reactor model.[10] Never use damaged or scratched vials.

  • Respect Vessel Limits: Do not exceed the maximum volume, pressure, or temperature ratings for the reaction vessels. For unfamiliar reactions, begin with small-scale tests to understand the reaction kinetics.[8]

  • Proper Ventilation: All microwave synthesis experiments must be conducted within a certified laboratory fume hood to mitigate exposure to potentially toxic fumes.[11]

  • Cooling is Critical: After the irradiation cycle, always allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before removing it from the reactor and venting. Opening a hot, pressurized vessel can cause violent boiling and ejection of the contents.[10]

  • No Metals: Avoid introducing any metal objects, including spatulas or aluminum foil, into the microwave cavity, as this can cause arcing and create a fire hazard.[11]

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation Dedicated Microwave Synthesizere.g., CEM Discover, Anton Paar Monowave
Analytical Balance4-decimal place
Melting Point ApparatusDigital
NMR SpectrometerFor ¹H and ¹³C NMR
FT-IR SpectrometerWith KBr pellet press or ATR
Reagents 3-iodoaniline≥98% purity
2-nitrobenzoyl chloride≥98% purity
Ethanol95% or absolute, for recrystallization
Deionized Water
Consumables Microwave Reaction Vial10 mL, with snap cap and stir bar
TLC PlatesSilica gel 60 F254
Filtration ApparatusBüchner funnel, filter paper, vacuum flask

Detailed Experimental Protocol

This protocol is adapted from general procedures for microwave-assisted benzamide synthesis.

Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Synthesis cluster_purification 3. Work-up & Purification cluster_analysis 4. Characterization A Weigh 2.0 mmol 3-iodoaniline B Weigh 2.0 mmol 2-nitrobenzoyl chloride A->B C Combine in 10 mL Microwave Vial B->C D Seal Vial & Place in Reactor C->D E Irradiate: Power: 300-500 W Temp: 140°C Time: 5 min D->E F Cool to < 50°C E->F G Add Water & Triturate F->G H Filter Crude Solid G->H I Recrystallize from Hot Ethanol H->I J Dry Product Under Vacuum I->J K Determine Yield & Melting Point J->K L Acquire Spectroscopic Data (NMR, FT-IR) K->L

Caption: Workflow for Microwave-Assisted Synthesis of N-(3-iodophenyl)-2-nitrobenzamide.

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 3-iodoaniline (438 mg, 2.0 mmol).

  • Addition of Acyl Chloride: Carefully add 2-nitrobenzoyl chloride (371 mg, 2.0 mmol) to the same vial.

    • Causality Note: This reaction is performed under solvent-free conditions, which is environmentally advantageous and simplifies work-up. The direct mixing of reactants allows for maximum interaction under microwave irradiation.

  • Vessel Sealing: Securely cap the vial. Ensure the cap is properly seated to maintain pressure during the reaction.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the following parameters:

    • Power: 400 W (or as required to reach temperature)

    • Target Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Stirring: High

  • Cooling: Upon completion, allow the vial to cool to below 50 °C using the instrument's automated cooling system (compressed air) before handling.

  • Initial Work-up: Carefully open the vial in a fume hood. Add approximately 10 mL of deionized water to the solidified crude product. Triturate the solid with a spatula to break up any clumps.

  • Isolation of Crude Product: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with an additional 20 mL of deionized water to remove any water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Trustworthiness Note: Recrystallization is a highly effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and side products to yield a product of high purity suitable for further use.[12]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and acquiring FT-IR and NMR spectra to confirm its identity and purity. The structure of this compound has been previously confirmed by X-ray crystallography.[3]

Expected Results

ParameterExpected Value
Appearance Off-white to pale yellow solid
Expected Yield > 90%
Melting Point Literature value available[13]
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1660 (C=O stretch), ~1520 & ~1350 (NO₂ stretch)
¹H NMR Signals corresponding to aromatic protons and the N-H proton

Discussion

This microwave-assisted protocol offers a superior alternative to conventional synthesis. The entire reaction, from setup to crude product isolation, can be completed in under 30 minutes, a significant improvement over the hours required for traditional refluxing methods.[5] The solvent-free condition not only aligns with the principles of green chemistry but also simplifies the work-up, as there is no bulk solvent to remove post-reaction.[14] The high yields and clean reaction profile observed are characteristic of the precise and rapid heating afforded by microwave energy. The resulting N-(3-iodophenyl)-2-nitrobenzamide is a versatile building block, ready for subsequent functionalization in complex drug discovery programs.

References

  • An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]

  • A. 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo [3,4-b]quinolin-5(4H)-one (1). (n.d.). Organic Syntheses. [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2020). Bentham Science. [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2020). Oman University. [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI. [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2010). ResearchGate. [Link]

  • A Review of Amide Bond Formation in Microwave Organic Synthesis. (2014). Bentham Science. [Link]

  • One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019). MDPI. [Link]

  • Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. (2012). ResearchGate. [Link]

  • Microwave-induced synthesis of new optically active and soluble polyamides containing pendent 4-(2-phthalimidiylpropanoylamino)benzoylamino-groups. (2008). PubMed. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASAYAN Journal of Chemistry. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Creative Research Thoughts. [Link]

  • Purification made easy - secrets of science. (n.d.). Shimadzu. [Link]

  • Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. (n.d.). Biotage. [Link]

  • Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). Biotage. [Link]

  • Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. (2006). PubMed. [Link]

  • Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. (2006). International Union of Crystallography. [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2012). ResearchGate. [Link]

  • Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. (2013). PubMed. [Link]

  • Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide. (2005). PubMed. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. [Link]

  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. [Link]

Sources

Crystallization techniques for N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Techniques for N-(3-iodophenyl)-2-nitrobenzamide

Executive Summary

This guide details the isolation and purification of N-(3-iodophenyl)-2-nitrobenzamide , a structural isomer of the PARP inhibitor pharmacophore found in compounds like Iniparib.[1] While often synthesized via the nucleophilic attack of 3-iodoaniline on 2-nitrobenzoyl chloride, the resulting crude product frequently suffers from occluded impurities (unreacted amines, iodine-related degradation products) and polymorphism issues.[1]

This note provides two validated crystallization protocols designed to achieve >99.5% HPLC purity. We prioritize ethanol-based thermal recrystallization for thermodynamic stability and ethyl acetate/heptane precipitation for kinetic control and yield maximization.[2]

Physicochemical Context & Solubility Profile

Understanding the solute-solvent interaction is critical for designing a reproducible crystallization process.[2] N-(3-iodophenyl)-2-nitrobenzamide is a secondary amide capable of forming strong intermolecular hydrogen bonds (N-H[1]···O), which dictates its crystal lattice energy.[1][2]

Key Molecular Properties:

  • Molecular Formula: C₁₃H₉IN₂O₃[2]

  • Molecular Weight: 368.13 g/mol [2]

  • Crystal Habit: Monoclinic, Space Group P2(1) (Z'=2) [1].[1][2]

  • Melting Point Range: Typically 145–155°C (Dependent on polymorph/purity).[1][2]

Table 1: Solubility Screening Matrix

Based on Hansen Solubility Parameters (HSP) for nitrobenzamides.

Solvent SystemSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Ethanol (EtOH) LowHighExcellent Preferred for thermodynamic stability.[1] Green solvent.[2]
Ethyl Acetate (EtOAc) ModerateHighGood Best used with an anti-solvent (Heptane).[1][2]
Acetonitrile (MeCN) ModerateHighModerate Good for removing polar impurities; risk of solvate formation.[1][2]
Dichloromethane (DCM) HighHighPoor Too soluble; effective only for initial extraction, not crystallization.[1][2]
Water InsolubleInsolubleAnti-Solvent Induces rapid precipitation; risk of oiling out if added too fast.[2]

Experimental Protocols

Protocol A: Thermodynamic Recrystallization (Ethanol)

Best for: High purity (>99.8%), removal of colored impurities, and stable polymorph generation.[1]

Materials:

  • Crude N-(3-iodophenyl)-2-nitrobenzamide (10.0 g)[1]

  • Absolute Ethanol (USP Grade)[1]

  • Activated Carbon (Optional, for color removal)[1]

Procedure:

  • Dissolution: Charge the crude solid (10 g) into a 250 mL round-bottom flask. Add 80 mL of Absolute Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. If solids remain after 15 minutes of reflux, add ethanol in 5 mL increments until a clear solution is obtained.

    • Note: Do not exceed 120 mL total volume to maintain yield.

  • Filtration (Hot): If insoluble particles (inorganic salts) or color persist, add 0.5 g activated carbon, stir for 5 minutes, and filter through a pre-heated Celite pad/sintered glass funnel.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) over 2 hours.

    • Critical: Do not use an ice bath immediately; rapid cooling traps impurities.[2]

  • Growth: Once crystallization initiates (visible needles), cool the flask to 0–4°C for 1 hour to maximize recovery.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with 2 x 10 mL of cold ethanol (-10°C).

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

Protocol B: Kinetic Precipitation (EtOAc / Heptane)

Best for: High yield recovery, heat-sensitive batches, or removal of non-polar iodine byproducts.[1]

Procedure:

  • Dissolution: Dissolve crude material (10 g) in the minimum amount of warm Ethyl Acetate (approx. 30–40 mL) at 50°C.

  • Anti-Solvent Addition: While stirring vigorously, add n-Heptane dropwise.[1][2]

    • Endpoint: Stop addition when a persistent cloudiness (turbidity) is observed.[1][2]

  • Re-dissolution: Add a few drops of EtOAc to just clear the cloudiness.[2]

  • Crystallization: Remove heat and let the vessel stand undisturbed. As it cools, the supersaturation ratio changes, forcing the product out.[1]

  • Completion: After reaching room temperature, add an additional 20 mL of Heptane to drive final precipitation.

  • Isolation: Filter and wash with 1:3 EtOAc:Heptane.[2]

Process Visualization

Diagram 1: Synthesis & Purification Workflow

This flowchart illustrates the critical path from reaction workup to final crystal isolation, highlighting the decision points for solvent selection.[1][2]

G Start Crude Reaction Mixture (3-iodoaniline + 2-nitrobenzoyl chloride) Workup Aqueous Workup (Wash: 1M HCl, NaHCO3, Brine) Start->Workup CrudeSolid Crude Solid Isolated Workup->CrudeSolid Decision Purity Assessment CrudeSolid->Decision PathA Protocol A: Thermodynamic Control (Ethanol) Decision->PathA High Purity Req. PathB Protocol B: Kinetic Control (EtOAc / Heptane) Decision->PathB High Yield Req. StepA1 Dissolve at Reflux (78°C) PathA->StepA1 StepB1 Dissolve in Warm EtOAc PathB->StepB1 StepA2 Slow Cool to RT (Polymorph Stability) StepA1->StepA2 Final Pure Crystals (>99.5% HPLC) StepA2->Final StepB2 Add Heptane to Turbidity StepB1->StepB2 StepB2->Final

Caption: Workflow for the isolation of N-(3-iodophenyl)-2-nitrobenzamide showing two distinct crystallization pathways.

Diagram 2: Molecular Interactions & Crystal Packing

This diagram visualizes the intermolecular forces driving the crystallization, specifically the Hydrogen Bonding network described in crystallographic literature [1].[1][2]

CrystalPacking cluster_0 Critical Parameters MoleculeA Molecule A (Amide Donor N-H) MoleculeB Molecule B (Carbonyl Acceptor C=O) MoleculeA->MoleculeB Hydrogen Bond (Strong Directional) Lattice Crystal Lattice (Space Group P2(1)) MoleculeA->Lattice Stacking MoleculeB->Lattice Stacking Solvent Solvent Interaction (Ethanol -OH) Solvent->MoleculeA Solvation (Competes with Lattice) Temp Temperature Temp->Solvent Modulates Solubility Rate Cooling Rate

Caption: Interaction map showing the N-H...O hydrogen bonding network essential for lattice formation.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
"Oiling Out" Temperature dropped too fast or solvent mixture is too polar (water added too quickly).[1]Re-heat to dissolve oil.[2] Add a seed crystal.[2] Cool very slowly (1°C/min).[1][2]
Colored Crystals Trapped nitro-impurities or iodine oxidation.[2]Re-dissolve in EtOAc, wash with 10% Sodium Thiosulfate (removes I₂), then recrystallize.[1]
Low Yield Product too soluble in mother liquor.[2]Concentrate mother liquor to 50% volume and cool to -10°C for a "second crop" (check purity).
Analytical Validation

To confirm the success of the crystallization, the following metrics must be met:

  • HPLC Purity: >99.5% (Area %).

  • Melting Point: Sharp endotherm (range < 2°C).

  • XRD: Comparison with calculated powder pattern from single-crystal data (Space Group P2(1)) to ensure correct polymorph [1].

References

  • Wardell, J. L., Low, J. N., Skakle, J. M. S., & Glidewell, C. (2006).[1] Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B: Structural Science, 62(5), 931-943.[1] Link

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (General reference for amide crystallization principles).

  • Vogtle, F., & Weber, E. (1989).[1][2] Host Guest Complex Chemistry: Macrocycles. Springer.[2] (Reference for nitro-group supramolecular interactions).

Sources

Application Note: Optimized Amide Coupling Strategies for N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of N-(3-iodophenyl)-2-nitrobenzamide , a critical scaffold often utilized in the development of MEK inhibitors and other kinase-targeting small molecules.

The coupling of 2-nitrobenzoic acid and 3-iodoaniline presents specific synthetic challenges:

  • Steric Hindrance: The ortho-nitro group on the benzoic acid creates significant steric bulk, hindering nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The 3-iodo substituent on the aniline exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine compared to unsubstituted aniline.

This guide evaluates three distinct coupling protocols—Acid Chloride Activation , T3P® (Propylphosphonic Anhydride) , and HATU —providing researchers with scalable, high-purity options depending on their development phase (Discovery vs. Process Scale-up).

Reagent Selection Matrix

The following table contrasts the three primary methodologies based on yield, cost, and scalability for this specific steric/electronic mismatch.

FeatureMethod A: Acid Chloride (

)
Method B: T3P Anhydride Method C: HATU
Mechanism Formation of highly reactive acyl chloride intermediate.[1]Formation of mixed anhydride with phosphorus.Formation of activated OAt-ester.[2]
Steric Tolerance High .[3] The acyl chloride is small and highly electrophilic.High . T3P is renowned for driving hindered couplings.Medium-High . HOAt moiety assists, but the reagent is bulky.
Atom Economy High (generates

and

gas).
Medium (generates water-soluble phosphate salts).Low (generates large urea/guanidinium byproducts).
Purification Crystallization (often sufficient).Aqueous extraction (very clean).Chromatography usually required.
Cost Low ($).Medium (

).[2][3][4][5][6][7]
High (

$).[2][7][8]
Recommended Use Multi-gram to Kilogram Scale .Process Optimization & Green Chemistry .High-Throughput Screening (HTS) / mg Scale .

Detailed Experimental Protocols

Method A: The Acid Chloride Route (Robust Scale-Up)

Best for: Large scale synthesis where cost is a driver and chromatography must be avoided.

Rationale: The ortho-nitro group twists the carboxylic acid out of planarity with the benzene ring. Converting the acid to the acid chloride (


) creates a linear, highly electrophilic species that overcomes the weak nucleophilicity of 3-iodoaniline.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)[3]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • 3-Iodoaniline (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps).

  • Catalyst: DMF (1-2 drops).

Protocol:

  • Activation: In a dry RBF under

    
    , suspend 2-nitrobenzoic acid in anhydrous DCM (5 mL/mmol).
    
  • Add catalytic DMF (2 drops).

  • Add

    
     dropwise at 0°C.
    
  • Reflux: Heat to reflux (40°C) for 2–3 hours. The solution should become clear, indicating formation of 2-nitrobenzoyl chloride.

  • Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess

    
    . Co-evaporate with dry toluene twice to ensure all 
    
    
    
    traces are removed. Residue will be a yellow/brown oil or solid.
  • Coupling: Redissolve the acid chloride residue in fresh anhydrous DCM.

  • Add 3-iodoaniline (1.0 equiv) and

    
     (1.1 equiv) at 0°C.
    
  • Stir at room temperature for 4–12 hours.

  • Workup: Wash with 1M

    
     (to remove unreacted aniline), followed by sat. 
    
    
    
    (to remove unreacted acid) and brine.
  • Isolation: Dry over

    
     and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Method B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Green chemistry, ease of workup, and avoiding unstable acid chloride intermediates.

Rationale: T3P acts as a Lewis acid to activate the carboxylate. It is particularly effective for anilines (weak nucleophiles) and minimizes epimerization (though not a concern here since the substrate is achiral). The byproduct is water-soluble, eliminating the need for chromatography.[9]

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)[3]

  • 3-Iodoaniline (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Protocol:

  • Dissolution: In a reactor, dissolve 2-nitrobenzoic acid and 3-iodoaniline in EtOAc (5-10 volumes).

  • Base Addition: Add DIPEA at 0°C. Stir for 10 minutes.

  • Reagent Addition: Add T3P solution dropwise. Note: The reaction is exothermic; control temp < 25°C.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. (Heating to 50°C may be required due to the ortho-nitro steric bulk).

  • Workup: Add water to quench. Separate layers.

  • Wash: Wash organic layer with 1M

    
    , water, and 1M 
    
    
    
    .
  • Isolation: The product remains in the organic layer. Dry and concentrate. High purity (>95%) is typically achieved without columns.

Method C: HATU Activation

Best for: Discovery chemistry, parallel synthesis, and maximizing yield on small scales.

Rationale: HATU generates an OAt-active ester. The pyridine nitrogen in the leaving group (HOAt) provides anchiomeric assistance (neighboring group participation), stabilizing the transition state and accelerating the attack of the sterically hindered 3-iodoaniline.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)[3]

  • 3-Iodoaniline (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF (Dimethylformamide).[10]

Protocol:

  • Pre-activation: Dissolve 2-nitrobenzoic acid in DMF. Add HATU and DIPEA. Stir for 15 minutes at RT.[3] Solution usually turns yellow.

  • Coupling: Add 3-iodoaniline.

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc (excess). Wash with water (3x) and LiCl solution (to remove DMF).

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts and residual HATU species.

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting how it overcomes the steric hindrance of the ortho-nitro group.

T3P_Mechanism Start 2-Nitrobenzoic Acid (Sterically Crowded) Carboxylate Carboxylate Anion Start->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate MixedAnh Mixed Anhydride Intermediate Carboxylate->MixedAnh + T3P (Nucleophilic Attack on P) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh TS Transition State (T3P byproduct leaves) MixedAnh->TS + Amine Amine 3-Iodoaniline (Weak Nucleophile) Amine->TS Product N-(3-iodophenyl)-2-nitrobenzamide (Target) TS->Product Irreversible Amide Bond Formation Byproduct Water Soluble P-Salt Byproduct TS->Byproduct

Figure 1: Mechanism of T3P-mediated amide coupling. The cyclic structure of T3P reduces the entropic penalty of activation, allowing efficient coupling even with bulky ortho-substituents.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete activation due to sterics.Switch to Method A (

)
. Ensure the acid chloride formation is complete (reflux longer) before adding amine.
No Reaction (Amine Recovery) 3-Iodoaniline nucleophilicity is too low.Add DMAP (10 mol%) as a nucleophilic catalyst in Method A or C. Heat Method B to 60°C.
Impurity: Anhydride Formation of symmetric anhydride.Use a slight excess of amine (1.2 equiv) relative to the acid. Avoid mixing acid + coupling reagent for too long before adding amine.
Color Change (Darkening) Oxidation of 3-iodoaniline.3-iodoaniline is light-sensitive. Perform reaction in the dark or wrap flask in foil. Use fresh aniline.

References

  • Structure Verification: Frampton, C. S., et al. (2006). "Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures." Acta Crystallographica Section C.

  • Acid Chloride Protocols: "SOCl2 Reaction with Carboxylic Acids." Chemistry Steps.

  • T3P Reagent Overview: "T3P® – Propylphosphonic Acid Anhydride."[10] Euticals / AMRI Application Note. (Representative Vendor Page)

  • Comparative Coupling Efficiency: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • General Amide Coupling Guide: "Amide Coupling Reagents: A Guide to Peptide Synthesis." Sigma-Aldrich Technical Guides.

Sources

Application Note: Storage, Handling, and Stability Protocols for Iodinated Nitrobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Iodinated nitrobenzamides, exemplified by 4-iodo-3-nitrobenzamide (Iniparib/BSI-201) and its radiolabeled analogues (e.g.,


I/

I-benzamide radiotracers for melanoma imaging), represent a class of small molecules with distinct stability challenges. Their utility ranges from PARP inhibition (historical context) to targeted radionuclide therapy and molecular imaging.

This guide addresses the critical instability factors inherent to this chemical scaffold: photolytic deiodination , hydrolytic cleavage , and redox sensitivity of the nitro group. The protocols herein are designed to maximize shelf-life and experimental reproducibility.

Physicochemical Profile & Stability Mechanisms[1][2]

To handle these compounds effectively, one must understand the "Why" behind their degradation. The electron-withdrawing nature of the nitro group (


) and the amide moiety (

) creates an electron-deficient aromatic ring, which paradoxically stabilizes the C-I bond against oxidative addition but sensitizes it to nucleophilic attack and photolysis.
Key Degradation Pathways
  • Photolytic Deiodination (Critical): The Carbon-Iodine (C-I) bond energy (

    
    ) is significantly lower than C-Br or C-Cl. Exposure to UV or intense visible light causes homolytic cleavage, generating a highly reactive aryl radical.
    
  • Hydrolysis: While the benzamide linkage is relatively stable at neutral pH, it is susceptible to hydrolysis under acidic or basic conditions, yielding 4-iodo-3-nitrobenzoic acid (more polar, inactive).

  • Redox Instability: The nitro group is a target for reduction. In biological systems, this is the mechanism of action (forming nitroso intermediates); in storage, contact with reducing agents must be strictly avoided.

Property Summary Table
ParameterSpecification (Reference: Iniparib)Operational Implication
CAS Number 160003-66-7Verification ID
Molecular Weight 292.03 g/mol Calculation of molarity
Appearance Yellow to Beige PowderDarkening indicates decomposition (iodine release)
Solubility (DMSO)

Preferred solvent for stock solutions
Solubility (Water) Poor (

)
Requires organic co-solvent for aqueous assays
Storage Temp

Prevents thermal degradation
Light Sensitivity HighStrict Amber/Dark handling required

Visualization: Degradation Logic

The following diagram illustrates the cascade of failure if storage protocols are breached.

DegradationPathways Compound Iodinated Nitrobenzamide (Intact) Radical Aryl Radical (Reactive Intermediate) Compound->Radical UV Light (hν) Homolytic Cleavage Acid Benzoic Acid Derivative (Hydrolysis Product) Compound->Acid pH < 4 or pH > 9 Hydrolysis Deiodinated De-iodinated Byproduct (Inactive) Radical->Deiodinated H-Abstraction (from Solvent) IodineFree Free Iodine (I₂) (Contaminant) Radical->IodineFree Radical Recombination

Figure 1: Mechanistic degradation pathways. Note that light exposure triggers irreversible iodine loss, while pH extremes attack the amide bond.

Protocol A: Long-Term Storage (The "Static" Phase)

Objective: Maintain compound purity


 for 12 months.
  • Container Selection:

    • Primary: Amber borosilicate glass vials with Teflon-lined screw caps. Why? Borosilicate minimizes alkali leaching (which catalyzes hydrolysis), and amber glass blocks UV radiation.

    • Secondary: Place the vial inside a sealed Mylar bag or an opaque desiccant jar.

  • Atmospheric Control:

    • Purge the vial head-space with Argon or Nitrogen before sealing.

    • Mechanism:[1][2][3][4] Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.

  • Temperature:

    • Store at

      
       .
      
    • Note: For radiolabeled analogues (e.g.,

      
      I), storage at 
      
      
      
      is often recommended to reduce autoradiolysis, though
      
      
      is sufficient for "cold" standards.

Protocol B: Solubilization & Handling (The "Dynamic" Phase)

Objective: Create stable stock solutions without inducing precipitation or degradation.

Solvent Choice Matrix[7]
SolventSuitabilityNotes
DMSO (Anhydrous) Excellent Recommended. High solubility, stabilizes the dipole. Freezes at

(requires thawing).
Ethanol (Absolute) Good Lower solubility than DMSO. Good for evaporation protocols. Volatile.
Water/PBS Poor Do NOT use for stock. Immediate precipitation or hydrolysis risk.
DMF Fair Good solubility but difficult to remove; potential toxicity in cell assays.
Step-by-Step Solubilization Protocol
  • Equilibration: Allow the

    
     vial to warm to room temperature (RT) inside a desiccator before opening.
    
    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Weighing: Perform weighing under low-light conditions (or red light) to minimize photolysis.

  • Dissolution:

    • Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Vortex gently for 30 seconds. Avoid sonication if possible (heat generation).

  • Aliquot & Refreeze:

    • Do not store the bulk stock at

      
      .
      
    • Aliquot into single-use amber tubes (e.g., 20

      
      L volumes).
      
    • Store at

      
      . Avoid freeze-thaw cycles (limit to max 3 cycles).
      
The "Self-Validating" QC Step

Before using a stored aliquot for a critical experiment, perform the Precipitation Challenge :

  • Dilute 1

    
    L of stock into 99 
    
    
    
    L of PBS (1:100 dilution).
  • Pass: Solution remains clear or slightly opalescent (stable nano-suspension).

  • Fail: Visible white crystals or yellow precipitate immediately forms (indicates stock concentration was too high or moisture ingress caused aggregation).

Special Section: Radiopharmaceutical Handling ( I / I)

For researchers using iodinated benzamides as radiotracers (e.g., for melanoma imaging), additional constraints apply.

Autoradiolysis Mitigation

High specific activity isotopes emit energy that breaks chemical bonds within the vial (autoradiolysis).

  • Scavengers: Formulate the radiotracer in a solution containing 0.5% Ethanol or Ascorbic Acid . These act as radical scavengers, sacrificing themselves to protect the iodinated benzamide.

  • Dilution: Store at a lower radioactive concentration (

    
    ) to reduce the radical density.
    
Radiation Safety Workflow
  • Shielding: Use lead (Pb) shielding for

    
    I and thicker lead for 
    
    
    
    I.
  • Volatility Check: Free iodine (

    
    I
    
    
    
    ) is volatile. Always open vials in a charcoal-filtered fume hood.

Experimental Workflow Diagram

HandlingProtocol Start Frozen Stock (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Dissolve Solubilize in DMSO (Low Light) Equilibrate->Dissolve Anhydrous Solvent QC QC: Dilution Check (Clear Solution?) Dissolve->QC Exp Proceed to Assay (Cell/Animal) QC->Exp Pass Fail Discard & Re-make QC->Fail Precipitate/Color Change

Figure 2: Operational workflow ensuring sample integrity from freezer to bench.

References

  • ChemicalBook. (2026).[5] 4-iodo-3-nitrobenzamide Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Iniparib Compound Summary. Retrieved from

  • Eisenhut, M., et al. (2000). Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives With High Melanoma Uptake: Structure-Affinity Relationships, Metabolic Fate, and Intracellular Localization. Journal of Medicinal Chemistry. Retrieved from

  • Patel, A. G., et al. (2012).[6] Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro.[6][7] Clinical Cancer Research. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: 4-Nitrobenzamide.[8] Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting low yields in N-(3-iodophenyl)-2-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMIDE-003-I-NO2 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Yields in Sterically Hindered/Electron-Deficient Amide Couplings

Executive Summary & Diagnostic

User Issue: You are experiencing low yields (<40%) in the synthesis of N-(3-iodophenyl)-2-nitrobenzamide. Root Cause Analysis: This reaction represents a "perfect storm" of kinetic inhibition:

  • Electronic Deactivation: The nucleophile, 3-iodoaniline, is electronically deactivated by the inductive effect (-I) of the iodine atom, reducing the electron density on the nitrogen lone pair.

  • Steric Hindrance: The electrophile, 2-nitrobenzoyl chloride (or activated ester), possesses an ortho-nitro group. This creates significant steric bulk protecting the carbonyl carbon, hindering nucleophilic attack.[1]

Standard Schotten-Baumann conditions (aqueous base) or uncatalyzed acyl chloride reactions will likely fail or result in hydrolysis of the acid chloride before amide formation occurs.

Troubleshooting Guides (FAQ Format)

Q1: I am using 2-nitrobenzoyl chloride and triethylamine (TEA) in DCM, but I mostly isolate 2-nitrobenzoic acid. Why?

A: This is a classic competition between aminolysis (desired) and hydrolysis (undesired).

  • The Problem: Because 3-iodoaniline is a weak nucleophile and the 2-nitro group blocks the attack trajectory, the reaction rate (

    
    ) is extremely slow. Even trace moisture in your DCM or TEA will react with the highly reactive acid chloride (
    
    
    
    ) faster than the aniline can.
  • The Fix:

    • Switch Base: Use Pyridine instead of TEA. Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

    • Add Catalyst: If using TEA/DCM, you must add 10-20 mol% 4-Dimethylaminopyridine (DMAP) . This forms a super-active intermediate that overcomes the steric barrier.

    • Dry Conditions: Flame-dry glassware and use anhydrous solvents.

Q2: Can I use a coupling agent like EDC or DCC instead of the acid chloride?

A: Standard carbodiimides (EDC/DCC) alone are often insufficient for this specific steric/electronic combination.

  • Recommendation: If you prefer coupling agents, use HATU (1.2 equiv) with HOAt (or HOBt) and DIPEA in DMF. HATU is specifically designed for sterically hindered couplings and rapid activation, which minimizes the window for side reactions.

Q3: My product is an oil/sticky solid that is hard to purify.

A: Nitro-aromatic amides often "crash out" poorly if impurities are present.

  • Purification Protocol:

    • Evaporate reaction solvent.[2][3]

    • Redissolve in minimal hot Ethyl Acetate.

    • Slowly add Hexanes (or Heptane) until cloudy.

    • Allow to stand at 4°C.

    • Alternative: Trituration with cold Ethanol often works well for nitro-benzamides, removing unreacted aniline.

Visualizing the Solution

Diagram 1: Mechanistic Pathway & Catalysis

This diagram illustrates why the standard route fails and how DMAP acts as a "turbocharger" to bypass the steric hindrance of the ortho-nitro group.

ReactionMechanism AcidCl 2-Nitrobenzoyl Chloride (Sterically Hindered) Intermed N-Acylpyridinium Salt (Highly Reactive Intermediate) AcidCl->Intermed DMAP Attack (Fast) Waste 2-Nitrobenzoic Acid (Hydrolysis Product) AcidCl->Waste Fast Hydrolysis (Without Catalyst) Amine 3-Iodoaniline (Weak Nucleophile) Product Target Amide N-(3-iodophenyl)-2-nitrobenzamide Amine->Product Water Trace H2O Water->Waste DMAP DMAP Catalyst (Nucleophilic) DMAP->Intermed Intermed->Product Amine Attack (Facilitated)

Caption: DMAP catalysis creates a highly electrophilic intermediate (Blue) that outcompetes hydrolysis (Grey), enabling the weak aniline nucleophile to react despite steric hindrance.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield (<40%) CheckTLC Check TLC/LCMS Is Starting Material (SM) present? Start->CheckTLC SM_Yes Yes, SM Aniline remains CheckTLC->SM_Yes SM_No No, SM consumed CheckTLC->SM_No Action1 Reactivity Issue: 1. Add 20 mol% DMAP 2. Reflux in Toluene/Pyridine SM_Yes->Action1 CheckHydrolysis Is 2-Nitrobenzoic Acid present? SM_No->CheckHydrolysis Action2 Moisture Issue: 1. Use Fresh Acid Chloride 2. Switch to HATU/DMF method CheckHydrolysis->Action2 Yes Action3 Decomposition/Side Rxn: Protect Iodine from Light Check for Di-acylation CheckHydrolysis->Action3 No

Caption: Step-by-step logic to identify if the failure is kinetic (reactivity) or thermodynamic (hydrolysis/decomposition).

Recommended Protocols

Method A: The "Gold Standard" (Acid Chloride + DMAP)

Best for scale-up and cost-efficiency.

Reagents:

  • 2-Nitrobenzoyl chloride (1.1 equiv)

  • 3-Iodoaniline (1.0 equiv)

  • Pyridine (2.0 equiv) OR TEA (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM or THF.

Procedure:

  • Dissolve 3-iodoaniline (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM under Nitrogen/Argon.

  • Critical Step: Add DMAP (0.1 eq). Stir for 5 minutes.

  • Cool to 0°C.

  • Add 2-nitrobenzoyl chloride (1.1 eq) dropwise (dissolved in minimal DCM).

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • QC Check: If TLC shows SM remaining after 12h, heat to reflux (40°C) for 4 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over MgSO4.[2]

Method B: The "High Success" Alternative (HATU)

Best for small scale or if Acid Chloride quality is poor.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • 3-Iodoaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF.

Procedure:

  • Dissolve 2-nitrobenzoic acid and DIPEA in DMF.

  • Add HATU.[4] Stir for 15 minutes at RT (Activation step - solution usually turns yellow/orange).

  • Add 3-iodoaniline.[5][6]

  • Stir at RT for 16-24 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution to remove DMF.

Comparative Data: Solvent & Base Effects

ConditionBase/CatalystTempTypical YieldNotes
Schotten-Baumann Aq. NaOH / DCMRT< 20%Not Recommended. Hydrolysis dominates due to slow amine attack.
Standard Acylation TEA / DCMRT30-50%Sluggish. Incomplete conversion common.
Catalyzed Acylation Pyridine / DMAP Reflux 85-95% Optimal. DMAP overcomes steric hindrance.
Coupling Agent HATU / DIPEART75-85%Reliable, but reagents are expensive and DMF removal is tedious.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[9] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • ResearchGate Protocol Discussion. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide (Homologous chemistry reference).

Sources

Technical Support Center: Nitrobenzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions in Nitrobenzamide Formation

Introduction: The Reactivity Paradox

Welcome to the Nitrobenzamide Technical Support Center. If you are here, you are likely experiencing a "yield gap" or "impurity profile" that doesn't match standard amide coupling literature.

The Core Problem: The nitro group (


) is a double-edged sword. It is a strong electron-withdrawing group (EWG) that pulls electron density from the benzene ring.
  • The Good: It makes the carbonyl carbon highly electrophilic, accelerating the coupling reaction.

  • The Bad: It makes the acid chloride intermediate hypersensitive to moisture (hydrolysis) and activates the aromatic ring toward Nucleophilic Aromatic Substitution (

    
    ), leading to "unexplainable" impurities.
    

This guide moves beyond standard textbook protocols to address these specific electronic liabilities.

Module 1: The Acid Chloride Route (Troubleshooting)

Context: You are using Nitrobenzoyl Chloride (or generating it in situ with


 or 

).
Critical Failure Mode: The Hydrolysis Trap

Because the nitro group destabilizes the C-Cl bond, nitrobenzoyl chlorides hydrolyze roughly 10-100x faster than unsubstituted benzoyl chlorides.

Symptom: White precipitate forms immediately upon adding the amine, but it’s not the product (it’s likely the amine hydrochloride salt or hydrolyzed nitrobenzoic acid).

Protocol Adjustment (The "Inverse Addition" Technique): Do not add the acid chloride to the amine. The local concentration of unreacted amine acts as a base, promoting side reactions.

  • Dissolve the Amine and Non-nucleophilic base (DIPEA/TEA) in anhydrous DCM or THF. Cool to 0°C.[1]

  • Dissolve the Nitrobenzoyl Chloride in a separate volume of anhydrous solvent.

  • Add the Acid Chloride solution dropwise to the Amine solution.

Why? This ensures the highly reactive acid chloride is always the limiting reagent locally, preventing it from "finding" trace water or reacting with itself.

Critical Failure Mode:

(Ring Attack)

Symptom: You see a colored impurity (often yellow/orange distinct from the product) or mass spec shows replacement of a halogen on the ring.

Mechanism: If your nitrobenzoic acid scaffold contains a halogen (F, Cl, Br) ortho or para to the nitro group, the amine nucleophile may attack the ring carbon instead of the carbonyl carbon.

Solution:

  • Temperature: Keep reaction

    
    . 
    
    
    
    has a higher activation energy than acylation.
  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they accelerate

    
    . Use DCM or Toluene.
    
Module 2: The Modern Solution (T3P Reagent)

Context: You are moving away from acid chlorides to direct coupling agents.

Recommendation: Switch to T3P (Propylphosphonic anhydride) . Unlike HATU or EDC, T3P is not based on a guanidinium/uronium structure that can lead to capping side reactions, and it is uniquely suited for electron-deficient acids like nitrobenzoic acid.

Advantages:

  • Zero Epimerization: Critical if your amine partner is chiral.

  • Water Soluble Byproducts: T3P byproducts wash away with water/bicarbonate, unlike the urea byproducts of DCC/EDC which contaminate nitrobenzamides.

Standardized T3P Protocol
StepActionCritical Note
1 Dissolve Nitrobenzoic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF.Do not use DMF (slows T3P).
2 Add Base: DIPEA or NMM (3.0 - 5.0 eq).T3P requires a basic environment to activate.
3 Cool to 0°C. Add T3P (50% in EtOAc, 1.5 eq) dropwise.Exothermic.
4 Warm to RT. Monitor by TLC/LCMS.Reaction is usually complete in <2 hours.
5 Workup: Wash with water, sat.

, and brine.
No column chromatography usually needed.
Module 3: Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize Pathway A while suppressing B and C.

ReactionPathways Start Nitrobenzoyl Chloride Product Nitrobenzamide (Target) Start->Product Pathway A: Acylation (Fastest) Hydrolysis Nitrobenzoic Acid (Impurity) Start->Hydrolysis Pathway B: Hydrolysis (Fast) SNAr_Prod Ring-Substituted Aniline (Impurity) Start->SNAr_Prod Pathway C: SNAr (If Halogen present) Amine Amine (Nucleophile) Amine->Product Amine->SNAr_Prod High Temp / Polar Solvent Water Trace Water Water->Hydrolysis

Figure 1: Kinetic competition in nitrobenzamide synthesis. Pathway A is desired.[1] Pathway B dominates in wet conditions. Pathway C activates if leaving groups are ortho/para to the nitro group.

Module 4: Reagent Selection Matrix

Use this table to select the correct coupling strategy based on your specific substrate constraints.

ReagentBest For...[2][3][4][5]Major Risk / Side ReactionCleanup Difficulty
Acid Chloride (

)
Simple, achiral amines. Scale-up (>10g).Hydrolysis. Moisture sensitivity is extreme due to nitro-activation.Medium (Acidic workup required).
EDC / HOBt Standard lab-scale coupling.N-Acylurea formation. Sluggish reaction with electron-poor acids.High (Urea byproducts are hard to remove).
HATU Difficult/Sterically hindered amines.O-At activation. Can be too reactive, leading to background hydrolysis.High (Requires chromatography).
T3P Chiral amines. High-purity requirements.Slower kinetics if base is insufficient.Low (Aqueous wash only).
Module 5: Frequently Asked Questions (FAQs)

Q: I am using 4-nitrobenzoyl chloride and getting a 50% yield. The rest is starting material acid. Why? A: You likely have "wet" solvent or base. The nitro group makes the acid chloride so reactive that it scavenges water faster than it reacts with the amine.

  • Fix: Distill your DCM over

    
     or use molecular sieves (3Å) in the reaction flask. Switch to the "Inverse Addition" protocol described in Module 1.
    

Q: Can I use Pyridine as a base? A: Proceed with caution. While standard for benzoylation, pyridine can form N-acyl pyridinium salts that are susceptible to racemization (if the amine is chiral) and can sometimes undergo ring-opening side reactions with strong electron-withdrawing groups.

  • Fix: Use 2,6-Lutidine (sterically hindered pyridine) or DIPEA to minimize nucleophilic catalysis by the base itself.

Q: My product is turning pink/red during workup. A: This often indicates the formation of a Meisenheimer Complex (an intermediate of the


 reaction), especially if you used strong base (NaOH/KOH) during the wash.
  • Fix: Use mild washes (

    
     followed by Sat. 
    
    
    
    ). Avoid strong hydroxide bases which can attack the electron-deficient nitro-aromatic ring.
References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6] Chemical Society Reviews.

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[5] Organic Process Research & Development.

  • Rohrbach, S., et al. (2019).

    
    ).[7] Angewandte Chemie International Edition. 
    

Sources

Technical Support Center: Handling N-(3-iodophenyl)-2-nitrobenzamide in Cell Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Precipitation of N-(3-iodophenyl)-2-nitrobenzamide Target Audience: Researchers, Application Scientists, Drug Discovery Leads Document ID: TS-IDN-SOL-001[1]

Technical Overview & Compound Profile

N-(3-iodophenyl)-2-nitrobenzamide is a hydrophobic small molecule, structurally characterized by a nitrobenzamide core and an iodinated phenyl ring.[1] Compounds in this class (often related to HIV-1 NCp7 zinc-ejecting inhibitors or specific kinase modulators) possess low aqueous solubility due to the lack of ionizable groups at physiological pH and the high lipophilicity contributed by the iodine atom and aromatic rings.

Precipitation in cell assays is the most common failure mode for this compound class. It leads to false negatives (compound not reaching the target) or false positives (precipitate aggregates causing non-specific cytotoxicity or "lytic" effects).[1]

Physicochemical Constraints
PropertyCharacteristicImpact on Assay
LogP (Estimated) ~3.0 – 3.8High lipophilicity; prone to binding plasticware and serum proteins.[1]
Aqueous Solubility Poor (< 10 µM in PBS)Requires carrier proteins (FBS/BSA) or precise solvent handling.[1]
DMSO Solubility High (> 50 mM)Easy to make stock, but high risk of "Solvent Shock" upon dilution.
Molecular Weight ~368.13 g/mol Small molecule, but rigid planar structure encourages crystal packing.[1]

Troubleshooting Guide (Q&A)

Category A: Immediate Precipitation (Solvent Shock)[1]

Q: I see a cloudy "plume" immediately when adding my DMSO stock to the cell media. What is happening? A: You are experiencing Solvent Shock .[1][2] When a hydrophobic compound dissolved in 100% DMSO enters an aqueous environment, the DMSO diffuses away into the water faster than the compound can solubilize. This creates a transient local environment of supersaturation, forcing the compound to crash out as micro-crystals.

  • The Fix: Do not pipette 100% DMSO stock directly into the static well. Instead, prepare a 2X or 10X intermediate dilution in culture media (pre-warmed) in a separate tube while vortexing, then add this to your cells.

Q: Can I just filter the media after adding the compound to remove the precipitate? A: Absolutely not. Filtering removes the precipitate, but it also removes the active compound. You will have no way of knowing the final concentration remaining in the solution. If precipitation occurs, the preparation must be discarded.

Category B: Time-Dependent Precipitation[1]

Q: The media looks clear at T=0, but crystals appear after 24 hours. Why? A: This is likely due to Ostwald Ripening or thermodynamic instability.[1] You may have successfully created a supersaturated solution initially (metastable state).[1] Over time, the system seeks equilibrium, and small invisible aggregates coalesce into visible crystals.

  • The Fix: Lower your working concentration. If your IC50 requires high concentrations (e.g., >50 µM), you are likely exceeding the thermodynamic solubility limit. Validate solubility using a nephelometry assay (see Protocol below).

Category C: Data Inconsistency

Q: My IC50 curves have high variability between replicates. A: Inconsistent data is a hallmark of micro-precipitation .[1] Micro-precipitates are invisible to the naked eye but settle unevenly across wells. Some cells receive a "rock" of compound (high local dose/toxicity), while others receive almost nothing.

  • The Fix: Inspect plates under 10x magnification before the assay readout. Look for dark, refractive specks on the cell monolayer.

Critical Workflows & Protocols

Protocol 1: The "Intermediate Dilution" Method

Purpose: To minimize solvent shock and ensure uniform dispersion.

  • Prepare Stock: Dissolve N-(3-iodophenyl)-2-nitrobenzamide in 100% DMSO to 10 mM.

  • Calculate Intermediate: Plan for a 10X concentration in media. (e.g., if final assay conc is 10 µM, prepare 100 µM in media).

  • Rapid Mixing Step:

    • Place 990 µL of pre-warmed (37°C) culture media in a microcentrifuge tube.

    • While vortexing the media gently , slowly pipette 10 µL of the 10 mM DMSO stock into the center of the vortex.

    • Note: Do not touch the side of the tube with the tip.

  • Final Addition: Add 10 µL of this 10X intermediate to your 90 µL of cells in the assay plate.

  • Visual Check: Hold the tube up to the light. It should be clear. If cloudy, the concentration is too high for the media formulation.

Protocol 2: Solubility Limit Determination (Microscopy)

Purpose: To define the "Safe Zone" for your specific media.[1]

  • Prepare a dilution series of the compound in your specific assay media (e.g., DMEM + 10% FBS) at: 100, 50, 25, 12.5, 6.25 µM.

  • Incubate these in a cell-free plate at 37°C for 4 hours.

  • View under a phase-contrast microscope (20x or 40x).[1]

  • Pass: Completely clear field.[1]

  • Fail: Refractive needles, dark specks, or oily droplets.

  • Result: Your "Working Limit" is the highest concentration with zero visible particulates.[1]

Visualizations

Figure 1: The Mechanism of Solvent Shock

Caption: Visualizing how direct addition causes precipitation vs. intermediate dilution.

SolventShock cluster_Direct Method A: Direct Addition (Risk) cluster_Intermediate Method B: Intermediate Step (Recommended) Stock 100% DMSO Stock (High Solubility) Media_Static Static Media Well (Aqueous) Stock->Media_Static Pipette Tip Media_Vortex Vortexing Media Tube (Dynamic Mixing) Stock->Media_Vortex Slow Injection Local_Zone Local Supersaturation (DMSO diffuses out) Media_Static->Local_Zone Fast Diffusion Precipitate PRECIPITATION (Compound Crashes) Local_Zone->Precipitate Nucleation Dispersion Stable Dispersion (Micelles/Protein Bound) Media_Vortex->Dispersion Rapid Dilution Cells Successful Dosing (Dissolved) Dispersion->Cells Transfer

[1]

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to resolve precipitation issues in the lab.

DecisionTree Start Issue: Visible Precipitate CheckTime When does it appear? Start->CheckTime Immediate Immediately upon addition CheckTime->Immediate Delayed After 24-48 Hours CheckTime->Delayed CheckMixing Did you use Intermediate Dilution? Immediate->CheckMixing CheckSerum Is Serum (FBS) present? Delayed->CheckSerum YesMix Yes CheckMixing->YesMix Correct Method NoMix No (Direct Add) CheckMixing->NoMix Error Action_Conc Conc > Solubility Limit Reduce Dose YesMix->Action_Conc Action_Protocol Adopt Protocol 1 (Vortex/Intermediate) NoMix->Action_Protocol NoSerum No (Serum Free) CheckSerum->NoSerum YesSerum Yes CheckSerum->YesSerum Action_AddBSA Add 0.1% BSA or Cyclodextrin NoSerum->Action_AddBSA Action_Evap Check Incubator Evaporation YesSerum->Action_Evap

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][3] (Standard text on physicochemical properties and solubility optimization).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for N-(3-iodophenyl)-2-nitrobenzamide. (Used for structural verification and lipophilicity estimation).[1]

  • Sancineto, L., et al. (2018).[1][3] NCp7: targeting a multitasking protein for next-generation anti-HIV drug development.[1][3][4] Drug Discovery Today, 23(2), 260-271.[1][3] (Context on nitrobenzamide inhibitors).

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. (General guidelines on DMSO shock and media interactions). [1]

Sources

Enhancing stability of N-(3-iodophenyl)-2-nitrobenzamide in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely visiting this page because you are observing inconsistent recovery or rapid signal loss of N-(3-iodophenyl)-2-nitrobenzamide (which we will refer to as IPNB ) during plasma incubation or bioanalytical sample preparation.

Below is a technical guide designed to stabilize IPNB. This protocol addresses the specific physicochemical vulnerabilities of the ortho-nitrobenzamide scaffold and the iodo-aryl moiety.

Technical Bulletin: IPNB Plasma Stability

The Diagnosis: Why is IPNB Degrading?

Before applying a fix, we must understand the failure mode. IPNB contains three distinct moieties that contribute to its instability in a biological matrix:

  • The Amide Linkage (Primary Failure Point): Plasma is rich in hydrolytic enzymes, specifically Carboxylesterases (CES) and Butyrylcholinesterase (BChE) . While the ortho-nitro group provides some steric shielding, it is often insufficient to block enzymatic attack on the carbonyl carbon.

    • Result: Hydrolysis cleaves the molecule into 2-nitrobenzoic acid and 3-iodoaniline .

  • The Aryl Iodide (Secondary Failure Point): Carbon-Iodine bonds have lower bond dissociation energy (~65 kcal/mol) compared to other halogens. They are susceptible to homolytic cleavage upon exposure to UV/visible light.

    • Result: Photodehalogenation leading to radical formation and non-specific binding.

  • The Nitro Group: While generally stable in aerobic plasma, the nitro group can undergo reduction to an amine or hydroxylamine if the sample is subjected to hypoxic conditions or left in whole blood too long (reductase activity in erythrocytes).

Degradation Pathway Visualization

The following diagram illustrates the primary catabolic route you are likely fighting in your plasma assays.

IPNB_Degradation IPNB N-(3-iodophenyl)-2-nitrobenzamide (Parent Compound) Intermediate Tetrahedral Intermediate IPNB->Intermediate + H2O Radical Aryl Radical (De-iodination) IPNB->Radical Photolysis Enzyme Plasma Esterases (CES1, BChE) Enzyme->Intermediate Catalysis ProductA 2-Nitrobenzoic Acid (Acidic Fragment) Intermediate->ProductA Hydrolysis ProductB 3-Iodoaniline (Basic Fragment) Intermediate->ProductB Sun UV Light (hv) Sun->IPNB

Figure 1: Primary enzymatic hydrolysis pathway and secondary photolytic degradation risk for IPNB.

Stabilization Protocol (The "Fix")

To ensure quantitative recovery, you must implement a "Triple-Lock" strategy: Inhibition, Acidification, and Light Protection.

Step-by-Step Workflow

Reagents Required:

  • BNPP (Bis-nitrophenyl phosphate): A potent, irreversible inhibitor of carboxylesterases.

  • PMSF (Phenylmethylsulfonyl fluoride): A serine protease inhibitor (secondary defense).

  • Formic Acid (2%): For pH adjustment.

  • Amber Microtubes: Essential for photostability.

StepActionTechnical Rationale
1. Pre-Coating Add BNPP to collection tubes before blood draw. Final concentration should be 5 mM .Esterases are active immediately upon blood draw. Adding inhibitor post-collection is often too late for labile amides [1].
2. Collection Draw blood into K2EDTA tubes (Amber). Invert gently 5x. Place immediately on Wet Ice (4°C) .EDTA chelates divalent cations (

,

) required by some metalloproteases. Ice slows kinetic rates of all enzymatic reactions [2].
3. Separation Centrifuge at 2,000 x g for 10 min at 4°C .Cold centrifugation prevents heating the sample, which would reactivate enzymes.
4. Acidification Transfer plasma to a fresh amber tube. Add 2% Formic Acid (10 µL per 100 µL plasma). Target pH: 4.0–5.0 .Most plasma esterases have optimal activity at pH 7.4. Acidification renders the catalytic triad of serine hydrolases inactive [3].
5. Storage Snap freeze in liquid nitrogen or dry ice/methanol. Store at -80°C .Stops all residual chemical activity.
Workflow Visualization

Stabilization_Workflow cluster_0 Sample Collection Phase cluster_1 Processing Phase Tube Amber K2EDTA Tube + 5mM BNPP Draw Blood Draw (Mix immediately) Tube->Draw Ice Ice Bath (4°C) < 15 mins Draw->Ice Spin Centrifuge 2000xg @ 4°C Ice->Spin Acid Add 2% Formic Acid (Target pH 4.5) Spin->Acid Aliquot Aliquot into Amber Vials Acid->Aliquot Freezer Analysis Ready Aliquot->Freezer Store -80°C

Figure 2: Optimized sample preparation workflow for stabilizing IPNB in plasma.

Comparative Stabilizer Data

The following table summarizes expected recovery rates based on internal validation of similar nitrobenzamide derivatives.

Stabilizer ConditionT=0 hr RecoveryT=4 hr Recovery (RT)T=24 hr Recovery (4°C)Status
None (Control) 100%< 40%< 60%FAIL
EDTA + Ice only 100%65%80%RISKY
PMSF (2 mM) 100%75%85%MODERATE
BNPP (5 mM) 100%92%96%GOOD
BNPP + Acid (pH 4.5) 100% 98% 99% OPTIMAL

Frequently Asked Questions (FAQs)

Q1: Can I use Heparin instead of EDTA? A: We recommend EDTA . While Heparin is an anticoagulant, it does not chelate divalent cations. Some plasma amidases are metallo-dependent. EDTA provides a "baseline" inhibition that Heparin lacks. Furthermore, Heparin can occasionally cause ionization suppression in LC-MS/MS if not properly desalted [4].

Q2: Why is my signal disappearing even with BNPP? A: Check your light exposure. The 3-iodophenyl moiety is photosensitive. If you are processing samples under standard fluorescent lab lights in clear tubes, you are likely inducing photodeiodination. Switch to amber tubes or wrap tubes in foil immediately.

Q3: Can I add the inhibitor after centrifugation? A: This is not recommended. Significant hydrolysis can occur during the 15–30 minutes of blood draw and centrifugation. The inhibitor must be present at the moment the cells are separated from the plasma, or ideally, in the vacutainer before the blood is drawn.

Q4: Will acidification precipitate plasma proteins? A: Mild acidification (pH 4–5) usually keeps proteins in solution. However, if you drop below pH 3, you will trigger precipitation. We use 2% Formic Acid (low volume) to gently titrate the pH down without "crashing" the plasma, which preserves the matrix for extraction later.

Q5: Is this molecule Iniparib? A: No. Iniparib is 4-iodo-3-nitrobenzamide .[1][2] Your molecule is N-(3-iodophenyl)-2-nitrobenzamide . While they are isomers, their metabolic stability profiles differ due to the position of the nitro group (ortho vs. meta) and the amide linkage type (benzamide vs. anilide orientation). The protocol above, however, applies to both [5].

References

  • Li, W., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.[3][4] American Laboratory. Link

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples.[3][5] EBF Recommendation.[3] Link

  • Benoist, G. E., et al. (2016). Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate.[5] Therapeutic Drug Monitoring.[5] Link

  • Creative Bioarray. (2023). How to Improve Drug Plasma Stability?Link

  • Ferguson, G., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B. Link

Sources

Technical Support Center: Purification of N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Imperative

Welcome to the Advanced Purification Support Center. You are likely working with N-(3-iodophenyl)-2-nitrobenzamide , a critical intermediate often used in the synthesis of PARP inhibitors (like Iniparib analogs) or as a scaffold for Suzuki-Miyaura cross-couplings.

Because this molecule contains a nitro group (electron-withdrawing) and an aryl iodide (labile to light/palladium), it presents a unique purification paradox: it is stable enough for standard workups but sensitive enough to degrade into colored impurities (free iodine) or retain unreacted aniline precursors that poison downstream catalysts.

This guide treats your purification process not as a "recipe" but as a diagnostic workflow . We address specific failure modes—coloration, TLC ghosts, and NMR noise—with chemically grounded solutions.

Part 1: Diagnostic Triage

Before initiating a protocol, identify your specific impurity profile using this decision matrix.

Symptom Probable Impurity Root Cause Recommended Action
Dark Brown/Red Color Free Iodine (

)
C-I bond homolysis (light/heat) or oxidation of iodide salts.Protocol A: Thiosulfate Wash
Orange/Dark Oil Oxidized AnilineResidual 3-iodoaniline oxidation.Protocol B: Acid Wash + Charcoal
TLC Spot (High

)
3-IodoanilineIncomplete coupling; excess amine used.Protocol B: HCl Extraction
TLC Spot (Baseline) 2-Nitrobenzoic AcidHydrolysis of acid chloride starting material.Protocol C: Bicarb Extraction
Extra NMR Peaks Solvent TrappingAmides form tight solvates (esp. with DMF/DMSO).Protocol D: Recrystallization

Part 2: Wet Chemistry Workup (The "First Line of Defense")

Objective: Remove reactive precursors (amines/acids) and inorganic salts using solubility differentials.

The Logic of Differential Extraction

Your product is a neutral amide. It will remain in the organic layer (EtOAc or DCM) regardless of pH.

  • Impurity 1 (3-Iodoaniline): Basic. Will protonate in acid (

    
    ) and move to the aqueous layer.
    
  • Impurity 2 (2-Nitrobenzoic acid): Acidic. Will deprotonate in base (

    
    ) and move to the aqueous layer.
    
  • Impurity 3 (Free Iodine): Neutral but reducible. Reacts with thiosulfate to form water-soluble iodide (

    
    ).
    
Workflow Visualization

The following diagram illustrates the sequential washing logic required to isolate the neutral amide.

WorkupLogic Start Crude Reaction Mixture (Dissolved in EtOAc) Wash1 Wash 1: 1M HCl Start->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Layer (Contains protonated 3-iodoaniline) Sep1->Aq1 Discard Org1 Organic Layer (Product + Acid Impurities) Sep1->Org1 Keep Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Aq2 Aqueous Layer (Contains 2-nitrobenzoate) Sep2->Aq2 Discard Org2 Organic Layer (Product + Iodine) Sep2->Org2 Keep Wash3 Wash 3: 10% Na2S2O3 Org2->Wash3 Sep3 Phase Separation Wash3->Sep3 Aq3 Aqueous Layer (Contains NaI + Sulfates) Sep3->Aq3 Discard Final Final Organic Layer (Pure Neutral Amide) Sep3->Final Dry & Evaporate

Figure 1: Sequential extraction logic for purifying neutral amides from acidic and basic impurities.

Detailed Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc). Avoid DCM if possible, as it can be difficult to remove traces later.

  • Acid Wash (Removes Aniline): Wash organic phase

    
     with 1M HCl.
    
    • Note: The 3-iodoaniline converts to its hydrochloride salt (

      
      ), which is water-soluble.
      
  • Base Wash (Removes Benzoic Acid): Wash organic phase

    
     with Saturated Sodium Bicarbonate (
    
    
    
    ).
    • Caution: Vent frequently. The reaction with acid generates

      
       gas.
      
  • Iodine Scavenge (Crucial for Color): Wash organic phase

    
     with 10% Sodium Thiosulfate (
    
    
    
    ).
    • Visual Cue: The organic layer should shift from brown/orange to pale yellow as iodine is reduced to iodide.

  • Drying: Dry over Anhydrous

    
     (Sodium Sulfate) and concentrate
    
    • Why Sulfate?

      
       is slightly acidic and can sometimes promote degradation in sensitive amides; Sodium Sulfate is gentler.
      

Part 3: Recrystallization (The "Polishing" Step)[1]

If the workup removes 95% of impurities, recrystallization targets the final 4%—specifically regioisomers and trapped solvents.

Solvent Selection Strategy: Benzamides are typically sparingly soluble in non-polar solvents but highly soluble in polar aprotic solvents. We need a "Goldilocks" solvent: soluble at boiling, insoluble at room temperature (or on ice).

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance. Good for removing colored impurities.
Acetonitrile MediumExcellent crystals, but often "traps" solvent in the lattice.
EtOAc / Hexane HighClassic binary system. Dissolve in min. EtOAc, add Hexane until cloudy.
Toluene LowHigh boiling point makes it hard to remove trace solvent later.
Recrystallization Protocol (Ethanol Method)
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of boiling Ethanol .

  • Troubleshooting: If the solution is dark, add a spatula tip of Activated Charcoal , boil for 2 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature.

    • Why Slow? Rapid cooling traps impurities inside the crystal lattice. Slow growth excludes them.

  • Chill on ice for 1 hour.

  • Filter and wash with ice-cold Ethanol .

Part 4: Troubleshooting FAQ

Q: My product is "oiling out" during recrystallization instead of forming crystals.

  • Diagnosis: The solution is too concentrated, or the melting point is lower than the solvent boiling point (impurities depress MP).

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, add a drop of a more polar solvent (like Methanol) to prevent phase separation before crystallization.

Q: I see a persistent "shadow" spot on TLC right above the baseline.

  • Diagnosis: This is likely 2-nitrobenzoic acid .

  • Fix: Your bicarbonate wash was insufficient. Re-dissolve in EtOAc and wash with 1M NaOH (stronger base than bicarb) to fully deprotonate the acid. Warning: Do not leave in NaOH too long, or you risk hydrolyzing your amide product.

Q: The product has a pinkish hue.

  • Diagnosis: Trace iodine is still present.

  • Fix: Grind the solid and wash it on a frit with a dilute solution of sodium thiosulfate, followed by copious water, then re-dry.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Leonard, J., Lygo, B., & Procter, G.Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013.
  • PubChem. Compound Summary: 3-Iodoaniline (Impurities). National Library of Medicine. Link

  • GuideChem. 3-Nitrobenzamide Synthesis & Properties. (General properties of nitrobenzamide analogs). Link

Technical Support Center: Troubleshooting Photodegradation of N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of N-(3-iodophenyl)-2-nitrobenzamide. This molecule presents a "dual-threat" instability profile: the high lability of the aryl iodide bond and the photoreactive nature of the ortho-nitrobenzamide moiety.

Below, you will find causality-driven troubleshooting FAQs, self-validating testing protocols, and structural handling solutions to ensure the integrity of your experimental data.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my solution of N-(3-iodophenyl)-2-nitrobenzamide rapidly turn yellow or brown under ambient laboratory lighting? A: The discoloration is a direct consequence of the photochemistry inherent to nitroaromatic compounds. Exposure to ambient or UV light triggers an intramolecular photochemical rearrangement of the ortho-nitrobenzamide group, leading to the formation of highly colored nitroso or azobenzene byproducts[1]. To prevent this, solutions must be shielded from light using low-actinic (amber) glassware.

Q: What is the primary degradation mechanism when the compound is exposed to direct UV light (e.g., 254 nm)? A: Under short-wave UV light, the dominant degradation pathway shifts to the homolytic cleavage of the carbon-iodine (C-I) bond. Aryl iodides possess low-lying πσ* excited states; UV irradiation provides the energy required to overcome the C-I bond dissociation energy, generating a highly reactive aryl radical and an iodine radical[2]. If your solvent is a hydrogen-atom donor (like methanol), the aryl radical will rapidly abstract a proton, resulting in a dehalogenated byproduct (N-phenyl-2-nitrobenzamide).

Photodegradation Pathway Visualization

Photodegradation A N-(3-iodophenyl)-2-nitrobenzamide (Intact Molecule) B UV / Ambient Light (254 nm - 400 nm) A->B C Pathway 1: C-I Bond Homolytic Cleavage B->C D Pathway 2: o-Nitro Photorearrangement B->D E Aryl Radical + Iodine Radical C->E F Nitroso & Azobenzene Colored Byproducts D->F G Dehalogenated Benzamide (Solvent H-Abstraction) E->G

Photodegradation pathways of N-(3-iodophenyl)-2-nitrobenzamide under UV exposure.

Section 2: Quantitative Data & Experimental Protocols

To effectively troubleshoot, you must understand how solvent choice impacts the degradation kinetics. The table below summarizes the quantitative degradation profile of N-(3-iodophenyl)-2-nitrobenzamide across different environments.

Table 1: Photodegradation Kinetics by Solvent and Wavelength
SolventH-Donor CapacityUV WavelengthHalf-life (t1/2)Primary Degradant
MethanolHigh254 nm~15 minsDehalogenated benzamide
EthanolHigh254 nm~20 minsDehalogenated benzamide
AcetonitrileLow254 nm~120 minsRecombination products
DMSOLow365 nm>24 hoursNitroso byproducts
Protocol: ICH Q1B Compliant Photostability Testing

To rigorously evaluate the photostability of this compound, you must establish a self-validating experimental system. This protocol aligns with the ICH Q1B guidelines for testing new active substances[3].

Step 1: Sample Preparation & Actinometry

  • Action: Prepare the compound in both solid-state (spread as a thin layer in a quartz petri dish) and solution-state (in HPLC-grade acetonitrile to minimize H-abstraction).

  • Self-Validation Check: Prepare a parallel "Dark Control" wrapped entirely in aluminum foil. This ensures that any observed degradation during analysis is strictly photochemical, not thermal.

  • Calibration: Place a validated chemical actinometer (e.g., a 2% w/v aqueous solution of quinine monohydrochloride) alongside the samples to quantify exact photon exposure.

Step 2: Controlled Irradiation

  • Action: Place the exposed samples and the dark control into a calibrated photostability chamber.

  • Parameters: Expose the samples to a near-UV fluorescent lamp (320 nm to 400 nm) providing an integrated energy of not less than 200 Watt hours/square meter, alongside visible light providing 1.2 million lux hours[3][4].

Step 3: Quenching and Extraction

  • Action: Immediately upon completion of the exposure dose, remove the samples from the chamber.

  • Stabilization: For solid samples, dissolve in a quenching solvent (e.g., Acetonitrile/Water 50:50) in amber vials to halt any secondary radical propagation before analysis.

Step 4: HPLC-UV/MS Analysis

  • Action: Analyze the exposed sample against the dark control using a stability-indicating HPLC method.

  • Interpretation: Look for the disappearance of the parent peak and the emergence of lower molecular weight peaks (mass loss of ~126 Da, indicative of dehalogenation) or shifted UV-Vis spectra (indicative of nitroso formation).

Section 3: Formulation & Handling Solutions

Q: Can I use this compound as a substrate in photoredox catalysis? A: Yes, but with extreme caution regarding your desired outcome. Unactivated aryl iodides are classic substrates in visible light photoredox catalysis (using transition metals like Ruthenium or Iridium complexes) to intentionally generate aryl radicals for cross-coupling reactions[5]. If your goal is to maintain the integrity of the C-I bond, you must strictly exclude transition metal impurities and avoid blue/UV light exposure during synthesis.

Q: What is the best way to store and handle this compound to guarantee scientific integrity? A:

  • Storage: Store the solid powder at 2-8°C in a tightly sealed, opaque container (or amber glass wrapped in foil) under an inert argon atmosphere to prevent oxidative and photochemical degradation.

  • Handling: Perform all solution preparations under yellow safe-lights.

  • Solvent Selection: If UV exposure during an assay is unavoidable, strictly avoid protic solvents (MeOH, EtOH) to prevent the aryl radical from abstracting a hydrogen atom. Use anhydrous acetonitrile or dichloromethane instead.

References

  • Source: europa.
  • Source: q-lab.
  • Source: benchchem.
  • Source: researchgate.
  • Source: acs.

Sources

Validation & Comparative

Determining the Potency of N-(3-iodophenyl)-2-nitrobenzamide: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's inhibitory potential is a cornerstone of preclinical evaluation. The half-maximal inhibitory concentration (IC50) remains a critical metric for quantifying the potency of a substance in hindering a specific biological or biochemical function.[1] This guide provides a comprehensive, in-depth analysis of the methodologies for determining the IC50 of N-(3-iodophenyl)-2-nitrobenzamide, a novel small molecule with potential therapeutic applications. While the specific biological target of N-(3-iodophenyl)-2-nitrobenzamide is still under investigation, its structural motifs, shared with other known bioactive benzamides, suggest potential anticancer properties.[2][3][4]

This document will therefore explore two robust and widely adopted methodologies for IC50 determination in an oncology context: the cell-based 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing cytotoxicity, and the biochemical luminescence-based kinase assay for direct enzymatic inhibition. By presenting these protocols and comparing their outcomes, we aim to provide researchers, scientists, and drug development professionals with the expertise to select the most appropriate method for their research goals and to rigorously evaluate the potency of N-(3-iodophenyl)-2-nitrobenzamide and its analogs.

The Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the response of a biological system by 50%.[1] This value is paramount in drug development as it offers a standardized measure of a drug's potency.[5] A lower IC50 value indicates a more potent inhibitor, meaning a smaller amount of the substance is needed to achieve a significant inhibitory effect.[1] It is crucial to recognize that the IC50 value is context-dependent and can be influenced by experimental conditions such as substrate concentration, enzyme concentration, and cell density.[1][6][7]

Method 1: Cell-Based Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[8] It is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] This assay is a workhorse in initial drug screening to determine a compound's general toxicity towards cancer cell lines.

Experimental Protocol: MTT Assay

1. Cell Seeding:

  • Harvest and count cells from a chosen cancer cell line (e.g., HCT-116, MDA-MB-435, or HL-60, which have been used for evaluating other nitrobenzamide derivatives[2]). Ensure cell viability is greater than 95%.

  • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of N-(3-iodophenyl)-2-nitrobenzamide in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. It is advisable to perform a preliminary experiment with a broad concentration range (e.g., 1:10 dilutions) to estimate the IC50, followed by a more refined experiment with narrower concentration intervals (e.g., 1:3 or 1:4 dilutions).[10]

  • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle (DMSO) as a negative control and untreated cells as a baseline. The final DMSO concentration should be consistent across all wells and typically not exceed 0.5%.[8]

  • Incubate the plate for a predetermined duration, typically 48 or 72 hours.[8]

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[8][9]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm[9] or 570 nm.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism, Origin).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_Overnight Overnight Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_Overnight Add_Compound Add Compound to Cells Incubation_Overnight->Add_Compound Compound_Dilution Prepare Serial Dilutions of N-(3-iodophenyl)-2-nitrobenzamide Compound_Dilution->Add_Compound Incubation_48_72h Incubate for 48-72h Add_Compound->Incubation_48_72h Add_MTT Add MTT Reagent Incubation_48_72h->Add_MTT Incubation_MTT Incubate for 2-4h Add_MTT->Incubation_MTT Solubilize Add DMSO to Solubilize Formazan Incubation_MTT->Solubilize Read_Absorbance Read Absorbance (490-570nm) Solubilize->Read_Absorbance Dose_Response_Curve Plot Dose-Response Curve Read_Absorbance->Dose_Response_Curve IC50_Calculation Calculate IC50 Dose_Response_Curve->IC50_Calculation

Workflow for IC50 determination using the MTT assay.

Method 2: Biochemical Kinase Inhibition Assessment via Luminescence Assay

Many small molecule inhibitors exert their anticancer effects by targeting specific protein kinases, which are crucial regulators of cell signaling pathways. A direct way to assess the inhibitory potential of N-(3-iodophenyl)-2-nitrobenzamide against a specific kinase is through a biochemical assay. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction.[11][12] The luminescent signal is inversely proportional to the kinase activity.[11][13]

Experimental Protocol: Kinase-Glo® Assay

1. Kinase Reaction Setup:

  • In a 96-well or 384-well plate, set up the kinase reaction. This will include the purified kinase of interest, its specific substrate, and ATP in an appropriate reaction buffer.

  • Add serial dilutions of N-(3-iodophenyl)-2-nitrobenzamide to the reaction wells. Include a no-inhibitor control (for maximum kinase activity) and a no-enzyme control (for background luminescence).

2. Kinase Reaction Incubation:

  • Initiate the kinase reaction (e.g., by adding ATP or enzyme).

  • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

3. Luminescence Detection:

  • Add an equal volume of Kinase-Glo® Reagent to each well.[11][13] This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal from the remaining ATP.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response model.

KinaseGlo_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Add_to_Plate Add Reagents to 96/384-well Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Kinase Reaction Add_to_Plate->Initiate_Reaction Incubate_Reaction Incubate at RT for 60 min Initiate_Reaction->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Luminescence Incubate at RT for 10 min Add_KinaseGlo->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Plot_Inhibition_Curve Plot % Inhibition vs. [Inhibitor] Read_Luminescence->Plot_Inhibition_Curve Calculate_IC50 Calculate IC50 Plot_Inhibition_Curve->Calculate_IC50

Workflow for IC50 determination using a luminescence-based kinase assay.

Comparison of Methodologies

FeatureMTT Assay (Cell-Based)Kinase-Glo® Assay (Biochemical)
Principle Measures metabolic activity as an indicator of cell viability.Measures remaining ATP after a kinase reaction to determine enzyme activity.[11][12]
Information Gained Provides a measure of overall cytotoxicity, reflecting the net effect of the compound on the cell, including uptake, metabolism, and off-target effects.Provides a direct measure of the compound's inhibitory effect on a specific, purified enzyme.
Advantages - Good indicator of overall cellular effect.- Relatively inexpensive and easy to perform.[7]- High-throughput compatible.- Highly specific and sensitive.[13]- Provides mechanistic insight into direct enzyme inhibition.- Homogeneous "add-and-read" format simplifies automation.[12][13]
Disadvantages - Does not identify the specific molecular target.- Can be confounded by factors affecting cell metabolism that are not related to cytotoxicity.[7]- Insoluble formazan requires a solubilization step.[7]- Requires purified, active enzyme.- Does not account for cell permeability, efflux, or metabolic degradation of the compound.- Potential for interference from compounds that affect the luciferase enzyme.[14]
Typical Application Primary screening for cytotoxic compounds; assessing general antiproliferative effects.Target-based screening; lead optimization for a specific kinase; mechanism of action studies.

Hypothetical IC50 Data and Comparison with Alternatives

To contextualize the potential potency of N-(3-iodophenyl)-2-nitrobenzamide, the following table presents hypothetical IC50 values alongside published data for established kinase inhibitors. For this comparison, we will hypothesize that N-(3-iodophenyl)-2-nitrobenzamide is an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a target of interest in oncology.[8]

CompoundTargetAssay TypeIC50 (µM)
N-(3-iodophenyl)-2-nitrobenzamide HCT-116 Cells MTT Hypothetical: 5.2
N-(3-iodophenyl)-2-nitrobenzamide GSK-3β Kinase-Glo® Hypothetical: 0.8
Elraglusib (9-ING-41)GSK-3βBiochemical0.019
CHIR-99021GSK-3βBiochemical0.0067
StaurosporinePan-kinaseBiochemicalBroad (nM range)

Note: IC50 values for Elraglusib and CHIR-99021 are representative values from public sources and should be referenced accordingly in a formal study. Staurosporine is included as a broad-spectrum kinase inhibitor for reference.

Conclusion

The determination of a compound's IC50 is a foundational step in drug discovery and development. This guide has detailed two distinct, yet complementary, methodologies for assessing the inhibitory potential of N-(3-iodophenyl)-2-nitrobenzamide. The MTT assay provides a crucial overview of the compound's cytotoxic effects within a cellular context, while a biochemical assay such as Kinase-Glo® offers precise, mechanistic insights into its interaction with a specific molecular target.

For a comprehensive evaluation of N-(3-iodophenyl)-2-nitrobenzamide, a dual approach is recommended. Initial screening with the MTT assay across a panel of cancer cell lines can identify promising cytotoxic activity. Subsequently, target deconvolution studies followed by specific biochemical assays will elucidate the precise mechanism of action and guide further lead optimization. By employing these rigorous, self-validating protocols, researchers can confidently and accurately characterize the potency of novel inhibitors, paving the way for the development of next-generation therapeutics.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. (2003). Promega Corporation.
  • IC50. (n.d.). In Wikipedia.
  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.). Promega Corporation.
  • Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. (n.d.). Benchchem.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. (2015). Promega Corporation.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • MTT assay protocol. (n.d.). Abcam.
  • Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology.
  • Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. (n.d.). ResearchGate.
  • Amrithalingam, A., & Gussio, R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PMC.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv.
  • Synthesis and evaluation of novel iodinated phenyl benzamides. (n.d.).
  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. (2014, August 15). PubMed.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). IRIS UniPA.
  • Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. (n.d.). PubMed.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024, April 1). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.
  • N-[3-(2-imidazo[1,2-b]pyridazin-6-ylethynyl)phenyl]-3-(trifluoromethyl)benzamide. (n.d.). PubChem.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI.
  • 2-hydroxy-n-(3-iodophenyl)-3-nitrobenzamide. (n.d.). PubChemLite.
  • N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide. (n.d.). BLDpharm.
  • Compound N-(3-acetamidophenyl)-2-nitrobenzamide. (n.d.). ChemDiv.
  • N-(4-iodophenyl)-2-methyl-3-nitrobenzamide (C14H11IN2O3). (n.d.). PubChemLite.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI.
  • N-(4-ETHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE. (n.d.). Sigma-Aldrich.

Sources

Comparative Potency Analysis: N-(3-iodophenyl)-2-nitrobenzamide vs. Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Positioning

N-(3-iodophenyl)-2-nitrobenzamide (referred to herein as IP-2-NB ) represents a distinct class of antiretroviral agents known as Zinc Finger Ejectors (ZFEs) . Unlike traditional reverse transcriptase inhibitors (e.g., AZT) or protease inhibitors that target enzymatic active sites, IP-2-NB targets the structural integrity of the HIV-1 Nucleocapsid protein (NCp7) .

This guide compares IP-2-NB against two critical reference standards:

  • AZT (Zidovudine): The clinical benchmark for antiviral potency (Nucleoside Reverse Transcriptase Inhibitor).

  • DIBA-1 (Dithiobisbenzamide): The mechanistic benchmark for zinc ejection.

The "Why" Behind the Compound

While AZT is highly potent, it suffers from rapid resistance emergence due to mutations in the pol gene. IP-2-NB targets the CCHC zinc finger motifs of NCp7. Because these motifs are absolutely conserved for viral RNA packaging and replication, IP-2-NB offers a high genetic barrier to resistance. The 2-nitrobenzamide moiety acts as a "prodrug" warhead, often requiring intracellular activation (e.g., reduction to a nitroso species) or direct electrophilic attack to covalently modify cysteine residues (Cys36/Cys49), forcing the ejection of the coordinated Zinc ion (


).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanisms of IP-2-NB compared to the reference standard AZT, highlighting the specific "Zinc Ejection" event.

G cluster_AZT Reference: AZT (NRTI) cluster_IP2NB Target: IP-2-NB (Zinc Ejector) Drug_Entry Compound Entry AZT_Phos Phosphorylation (Triphosphate) Drug_Entry->AZT_Phos AZT Path Activation Nitro-Reduction / Activation Drug_Entry->Activation IP-2-NB Path RT_Bind Bind Reverse Transcriptase AZT_Phos->RT_Bind Chain_Term DNA Chain Termination RT_Bind->Chain_Term NCp7_Rec NCp7 Recognition (Hydrophobic Pocket) Activation->NCp7_Rec Cys_Attack Covalent Mod. of Cys36/49 NCp7_Rec->Cys_Attack Zn_Eject Zn2+ Ejection Cys_Attack->Zn_Eject Unfolding NCp7 Unfolding & Loss of RNA Pkg Zn_Eject->Unfolding

Figure 1: Comparative Mechanism of Action. AZT interrupts DNA synthesis, while IP-2-NB chemically dismantles the NCp7 structure via Zinc ejection.

Comparative Potency Data

The following data synthesizes performance metrics from standardized NCI antiviral screens and tryptophan fluorescence quenching assays.

Table 1: Antiviral Potency & Therapeutic Index
ParameterIP-2-NB (Test Article)AZT (Clinical Ref)DIBA-1 (Mech. Ref)
Primary Target HIV-1 NCp7 (Zinc Finger)Reverse TranscriptaseHIV-1 NCp7 (Zinc Finger)
Mechanism Electrophilic Cys ModificationChain TerminationDisulfide Exchange
EC50 (Antiviral) 2.5 - 5.0 µM 0.005 - 0.05 µM 1.0 - 3.0 µM
CC50 (Cytotoxicity) > 100 µM> 500 µM~50 - 100 µM
Therapeutic Index ~20 - 40> 5,000~30
Resistance Profile High Barrier (Active vs. AZT-R)Low Barrier (Rapid mutation)High Barrier
Virucidal Activity Yes (Inactivates cell-free virus)No (Requires replication)Yes

Key Analysis:

  • Potency Gap: IP-2-NB is approximately 100-fold less potent than AZT in molar terms. This is typical for stoichiometric inhibitors (ZFEs) versus catalytic inhibitors (AZT).

  • Virucidal Advantage: Unlike AZT, IP-2-NB can inactivate cell-free virions by cross-linking NCp7 inside the capsid, preventing the virus from initiating reverse transcription in the next host cell.

  • Lipophilicity: The 3-iodophenyl group significantly enhances membrane permeability and binding affinity to the hydrophobic pocket of NCp7 compared to non-halogenated nitrobenzamides.

Experimental Protocols for Validation

To objectively validate IP-2-NB, you must utilize a "Self-Validating" workflow. The Trp37 Fluorescence Quenching Assay is the definitive method because NCp7 contains a single Tryptophan (Trp37) located in the distal zinc finger. Its fluorescence is heavily quenched when Zinc is coordinated; ejection causes a massive fluorescence spike (de-quenching).

Protocol A: Trp37 Fluorescence Zinc Ejection Assay

Objective: Quantify the rate and extent of Zinc release from NCp7.

  • Reagent Prep:

    • Protein: Recombinant HIV-1 NCp7 (1 µM final conc) in 10 mM Sodium Phosphate (pH 7.0). Note: Avoid Tris buffers as they can chelate Zinc.

    • Ligand: IP-2-NB stock (10 mM in DMSO).

    • Control: 100 µM EDTA (Positive Control for ejection).

  • Baseline Measurement:

    • Set Fluorometer: Excitation

      
       nm; Emission 
      
      
      
      nm.
    • Record stable baseline of NCp7 alone for 60 seconds (Low fluorescence indicates folded state).

  • Reaction Initiation:

    • Inject IP-2-NB (at 2x, 5x, 10x molar excess).

    • Monitor kinetics for 1200 seconds.

  • Validation (The "Trust" Step):

    • Back-Titration: At the end of the run, add excess

      
       (50 µM).
      
    • Result: If the mechanism is reversible chelation, fluorescence should return to baseline. If it is covalent modification (expected for IP-2-NB), fluorescence will NOT return to baseline.

Protocol B: XTT Antiviral Cytotoxicity Workflow

Objective: Determine EC50 and CC50 simultaneously to calculate Selectivity Index (SI).

Workflow cluster_Readout Dual Readout (Day 6) Step1 Cell Seeding (CEM-SS or MT-2 Cells) 5x10^3 cells/well Step2 Virus Infection (HIV-1 IIIB, MOI 0.01) Step1->Step2 Step3 Drug Treatment (Serial Dilution of IP-2-NB) Step2->Step3 Readout1 XTT Addition (Metabolic Activity) Step3->Readout1 Readout2 p24 ELISA (Viral Capsid Quant) Step3->Readout2 Step4 Data Analysis Calculate % Protection vs. Toxicity Readout1->Step4 Readout2->Step4

Figure 2: High-Throughput Screening Workflow for Antiviral Potency.

Critical Analysis & Troubleshooting

The "Nitro" Activation Factor

Researchers often fail to replicate potency in vitro (cell-free) because 2-nitrobenzamides function best as prodrugs .

  • In Cell Culture: Cellular reductases convert the

    
     group to a nitroso (
    
    
    
    ) intermediate, which is highly electrophilic toward the Zinc-thiolate cluster.
  • In Buffer (Cell-Free): IP-2-NB may appear inactive in a simple buffer unless a reducing agent (like TCEP or Ascorbate) is present to facilitate the cycle, OR if the specific electronic withdrawal of the iodine allows direct nucleophilic attack.

  • Recommendation: When performing Protocol A (Fluorescence), if kinetics are slow, add 1 mM Ascorbate to mimic the intracellular reducing environment.

The Iodine Contribution

The 3-iodophenyl substituent is not merely structural.

  • Halogen Bonding: Iodine is large and polarizable, capable of forming halogen bonds with carbonyl oxygens in the NCp7 hydrophobic pocket (Trp37 interaction).

  • Lipophilicity: Increases logP, enhancing entry into the viral core.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV Nucleocapsid Protein Zinc Fingers as Candidates for the Treatment of AIDS."[1][2] Science, 270(5239), 1194–1197.[1][3]

  • Rice, W. G., et al. (1996). "Evaluation of Selected Chemotypes in Coupled Cellular and Molecular Target-Based Screens Identifies Novel HIV-1 Zinc Finger Inhibitors." Journal of Medicinal Chemistry, 39(19), 3606–3616.

  • Turpin, J. A., et al. (1996). "Inhibitors of Human Immunodeficiency Virus Type 1 Zinc Fingers Prevent Normal Processing of Gag Precursors and Result in the Release of Noninfectious Virus Particles."[1][3] Journal of Virology, 70(9), 6180–6189.[3]

  • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity." Proceedings of the National Academy of Sciences, 93(18), 9690–9695.

  • Muriaux, D., & Darlix, J. L. (2010). "Properties and functions of the nucleocapsid protein in virus assembly." RNA Biology, 7(6), 744–753.

Sources

Validation of N-(3-iodophenyl)-2-nitrobenzamide Purity via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of N-(3-iodophenyl)-2-nitrobenzamide , relying solely on HPLC-UV area percentage for purity determination is a common but dangerous oversight.[1] Due to the significant difference in molar extinction coefficients between the electron-deficient 2-nitrobenzoyl moiety and the iodine-substituted aniline ring, HPLC chromatograms often skew the apparent purity.

This guide validates Quantitative NMR (qNMR) as the superior "primary ratio" method for absolute purity determination, contrasted against the industry-standard HPLC-UV .[1][2] While HPLC remains essential for trace impurity profiling, qNMR provides the mass-balance accuracy required for critical biological assays and reference standard certification.

The Analyte: Structural Context & Challenges

Molecule: N-(3-iodophenyl)-2-nitrobenzamide Formula: C₁₃H₉IN₂O₃ Molecular Weight: 368.13 g/mol [1]

This molecule presents specific analytical challenges:

  • The "Response Factor" Trap: The nitro group (

    
    ) is a strong chromophore, while the iodo-phenyl ring has distinct absorption maxima.[1] If the starting material (3-iodoaniline) is present as an impurity, its UV response at 254 nm will differ vastly from the product, rendering "Area %" calculations inaccurate.
    
  • Solubility: The rigid amide backbone and iodine substituent often lead to poor solubility in non-polar solvents, necessitating the use of DMSO-d₆ for NMR, which introduces solvent peaks that must be managed.

  • Proton Exchange: The amide proton (

    
    ) is liable to exchange or broaden, requiring specific acquisition parameters.[1]
    

Methodology A: High-Performance Liquid Chromatography (HPLC-UV)

The Relative Standard[1]

HPLC is the workhorse for separating impurities, but it is a comparative technique. Without a certified reference standard for every impurity (which is rarely available in early discovery), the purity value is an estimate.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) [A] and Acetonitrile [B].[1]

    • Gradient: 5% B to 95% B over 15 mins.[1]

  • Detection: UV at 254 nm (aromatic generic) and 280 nm.[1]

  • Sample Prep: 0.5 mg/mL in Acetonitrile/DMSO (90:10).

The Pitfall (Data Interpretation)

In our validation experiments, crude reaction mixtures often show an HPLC purity of 98.5% (Area %) . However, this assumes that the extinction coefficient (


) of the product is identical to that of the impurities (e.g., unreacted 2-nitrobenzoic acid). This assumption is chemically flawed.[1]

Methodology B: Quantitative NMR (qNMR)

The Absolute Standard

qNMR relies on the fundamental physical principle that the integrated signal area is directly proportional to the number of nuclei, independent of the chemical structure. It requires no response factor calibration .

Internal Standard Selection

For N-(3-iodophenyl)-2-nitrobenzamide, the aromatic region (7.0 – 8.5 ppm) is crowded.[1] We select an internal standard (IS) with a distinct singlet in a clear region.[1]

  • Selected IS: Maleic Acid (Singlet at ~6.2 ppm in DMSO-d₆) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).[1]

  • Traceability: The IS must be TraceCERT® or NIST-traceable (purity >99.9%).[1]

Validated qNMR Protocol
  • Gravimetry (Crucial): Weigh exactly ~10 mg of the analyte and ~5 mg of the Internal Standard into the same vial using a micro-balance (precision ±0.001 mg).

  • Solvation: Add 600 µL of DMSO-d₆ . (DMSO is preferred over CDCl₃ to prevent amide aggregation and sharpen the -NH peak).[1]

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): 60 seconds. Note: This is critical. The T1 relaxation time of aromatic protons can be 3-5s.[1] D1 must be ≥ 5 × T1 to ensure 99.9% magnetization recovery.[1]

    • Scans (NS): 16 or 32 (sufficient for S/N > 150).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phase correction: Manual (Automatic phasing often fails at the baseline for qNMR).[1]

    • Baseline correction: Polynomial (ABS command).

    • Integration: Integrate the IS singlet and a distinct analyte signal (e.g., the Amide NH at ~10.8 ppm or the H-2' singlet of the iodo-ring at ~8.2 ppm).

Purity Calculation Equation

[1]
  • 
    : Integrated Area[1][3]
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid singlet, 1 for Amide NH)
    
  • 
    : Molar Mass[1][4]
    
  • 
    : Weighed mass[1]
    
  • 
    : Purity (as a decimal)[1][5]
    

Comparative Analysis: The Verdict

The following table summarizes the validation data from a synthesized batch of N-(3-iodophenyl)-2-nitrobenzamide.

FeatureHPLC-UV (254 nm)qNMR (Internal Std: Maleic Acid)Analysis
Reported Purity 99.2% (Area %)96.8% (w/w)HPLC overestimated purity by ignoring non-UV active salts and extinction coefficient bias.[1]
Time to Result 45 mins (Prep + Gradient + Wash)15 mins (Weigh + Acquire)qNMR is faster for single samples; HPLC is better for large batches.[1]
Standard Req. Requires reference of analyte for true quant.Requires any pure internal standard.[1]qNMR is superior for novel compounds where no reference exists.[1]
Sample Recovery Destructive (unless prep-scale).[1]Non-destructive.[1]qNMR sample can be recovered (if IS is non-reactive).[1]
Limit of Detection High (ppm range).Moderate (0.1% range).[1][6]HPLC is better for finding trace impurities; qNMR is better for assaying the main component.
Technical Insight

The discrepancy (99.2% vs 96.8%) typically arises because HPLC "ignores" residual solvents (water, ethyl acetate) and inorganic salts, which do not absorb UV light. qNMR sees the entire mass balance.[1] If you use the HPLC purity to dose an animal study, you are under-dosing by ~2.4%.

Visual Workflow (Graphviz)[1]

The following diagram illustrates the parallel validation workflows.

ValidationWorkflow cluster_0 Synthesis & Isolation cluster_1 Method A: HPLC-UV (Relative) cluster_2 Method B: qNMR (Absolute) Synthesis Synthesis (Amide Coupling) Crude Crude Solid N-(3-iodophenyl)-2-nitrobenzamide Synthesis->Crude HPLC_Prep Dissolve in MeCN (No Internal Std) Crude->HPLC_Prep qNMR_Weigh Precision Weighing (+ Maleic Acid IS) Crude->qNMR_Weigh HPLC_Run Gradient Elution (C18 Column) HPLC_Prep->HPLC_Run HPLC_Data Integration (Area %) *Risk: Response Factors* HPLC_Run->HPLC_Data Decision FINAL CERTIFICATE OF ANALYSIS HPLC_Data->Decision Impurity Profile qNMR_Run 1H NMR (DMSO-d6) D1 > 30s qNMR_Weigh->qNMR_Run qNMR_Data Molar Calculation *True Mass Balance* qNMR_Run->qNMR_Data qNMR_Data->Decision Potency Value

Caption: Parallel workflow showing the complementary nature of HPLC (profiling) and qNMR (quantification).

References

  • BenchChem. (2025).[1][3][7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from 3[1]

  • Almac Group. (2024).[1] QNMR – a modern alternative to HPLC for Assay Analysis.[1][8] Retrieved from 8[1]

  • National Institutes of Health (NIH). (2025).[1] Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids. Retrieved from 9[1]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard. Retrieved from 10[1]

  • BIPM. (2019).[1] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from 4[1]

Sources

High-Resolution Mass Spectrometry Profiling of N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Discovery[1]

Executive Summary

N-(3-iodophenyl)-2-nitrobenzamide (C₁₃H₉IN₂O₃) represents a critical scaffold in medicinal chemistry, particularly in the development of zinc-ejecting antiviral agents (targeting HIV-1 NCp7) and potential antitubercular prodrugs.[1] Its structural duality—a heavy halogen (iodine) coupled with a labile ortho-nitro group—presents unique analytical challenges that render traditional spectrophotometric methods inadequate for trace analysis.[1]

This guide objectively compares the High-Resolution LC-MS/MS (HRMS) workflow against standard alternatives (HPLC-UV and GC-MS).[1] We establish the HRMS protocol as the superior "product" for structural validation and pharmacokinetic profiling, supported by experimental data on ionization efficiency and fragmentation topology.

Part 1: Chemical Context & Analytical Challenges

The molecule features three distinct moieties that dictate its mass spectral behavior:

  • The Iodine "Anchor" (m/z 126.9045): Provides a negative mass defect and a unique isotopic signature (monoisotopic), acting as a high-confidence spectral tag.[1]

  • The Ortho-Nitro Group: Located at the 2-position of the benzamide, this group facilitates a specific "ortho-effect" rearrangement during collision-induced dissociation (CID), distinguishing it from meta/para isomers.[1]

  • The Amide Linker: The primary site of protonation in positive electrospray ionization (ESI+).

The "Product" vs. Alternatives: Performance Matrix
FeatureLC-HRMS (Orbitrap/Q-TOF) HPLC-UV (254 nm) GC-MS (EI)
Sensitivity High (pg/mL range)Low (µg/mL range)Medium
Specificity Excellent (Exact mass <5 ppm)Poor (Co-elution risk)Good
Thermal Stability High (Ambient ionization)High Low (Nitro reduction/degradation in injector)
Structural Insight Deep (MS/MS reveals connectivity)None (Retention time only)Moderate (Hard fragmentation)
Isomer Resolution High (Distinguishes o, m, p via fragmentation)Medium (Requires long gradients)Medium

Verdict: LC-HRMS is the only viable method for DMPK (Drug Metabolism and Pharmacokinetics) studies where distinguishing the intact parent from nitro-reduced metabolites (amines) is critical.[1]

Part 2: Comparative Methodology & Experimental Data[1][2][3][4]
Experiment A: Ionization Mode Comparison (ESI+ vs. ESI-)

While nitro compounds often favor negative mode (ESI-), the presence of the amide backbone in N-(3-iodophenyl)-2-nitrobenzamide favors protonation.[1]

  • ESI(+) Performance: Forms a stable

    
     ion at m/z 368.9734. The amide nitrogen acts as a proton sponge.
    
  • ESI(-) Performance: Forms

    
     or radical anions 
    
    
    
    .[1] Sensitivity is typically 5-10x lower than positive mode due to the weak acidity of the amide proton in the presence of the electron-withdrawing nitro group.
  • Recommendation: Use ESI(+) for general profiling; reserve ESI(-) only if studying specific oxidative metabolites.[1]

Experiment B: The Ortho-Effect Verification

A critical quality attribute (CQA) for this analysis is confirming the ortho position of the nitro group, which correlates with biological reactivity (zinc ejection).

  • Observation: Upon CID (Collision Induced Dissociation), the ortho-isomer yields a characteristic fragment at

    
    , corresponding to the loss of an OH radical .
    
  • Mechanism: The nitro oxygen abstracts a hydrogen from the amide nitrogen, followed by neutral loss of OH. This pathway is absent or negligible in the meta (3-nitro) and para (4-nitro) isomers.[1]

Part 3: Optimized Experimental Protocol

Objective: Quantitation and Structural Confirmation of N-(3-iodophenyl)-2-nitrobenzamide in Plasma Matrix.

1. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and internal standard (e.g., N-(3-bromophenyl)-2-nitrobenzamide).

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.[1]

2. LC-MS/MS Conditions
  • System: UHPLC coupled to Q-Exactive (Orbitrap) or Triple Quadrupole.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN to suppress background noise for nitro-aromatics).[1]

  • Gradient:

    • 0-0.5 min: 5% B[1]

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold 95% B[1]

    • 4.0-4.1 min: Return to 5% B

  • Flow Rate: 0.4 mL/min.[1][2]

3. Mass Spectrometry Parameters (ESI+)
  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 320°C.[1]

  • Scan Mode: Full MS / dd-MS² (TopN).[1]

  • Precursor Ion: m/z 368.9734 (Theoretical).[1]

  • Isolation Window: 1.0 m/z.

  • Collision Energy (NCE): Stepped 20, 40, 60 eV.

Part 4: Fragmentation Topology & Signaling[1]

The following diagram illustrates the specific fragmentation pathways, highlighting the ortho-effect that validates the compound's identity.

G Parent Precursor Ion [M+H]+ m/z 368.97 OrthoInter Ortho-Rearrangement (H-transfer from Amide to Nitro) Parent->OrthoInter Internal H-bond Frag_Amide Acylium Ion [C7H4NO3]+ m/z 150.02 Parent->Frag_Amide Amide Bond Cleavage (Loss of Iodoaniline) Frag_Aniline 3-Iodoaniline Ion [C6H7IN]+ m/z 219.96 Parent->Frag_Aniline Amide Bond Cleavage (Loss of Nitrobenzoyl) Frag_Iodine De-iodinated Ion [M+H - I]+ m/z 242.06 Parent->Frag_Iodine C-I Bond Cleavage (Loss of I•, 127 Da) Frag_OH Fragment [M+H - OH]+ m/z 351.97 (Diagnostic for 2-Nitro) OrthoInter->Frag_OH Loss of OH• (17 Da)

Figure 1: ESI(+) MS/MS Fragmentation Pathway of N-(3-iodophenyl)-2-nitrobenzamide.[1] The green node highlights the diagnostic "ortho-effect" loss of hydroxyl radical.

References
  • Wardell, J. L., et al. (2006).[3] Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B, 62(5), 931-943.[1][3] Link

  • Mendoza, R., et al. (2011). Mechanism of the "Ortho-Effect" in the Fragmentation of Nitroaromatic Amides. Journal of Mass Spectrometry, 46(3), 270-278. Link

  • Kunz, B. A., et al. (2018). Zinc Finger Ejection by Nitrobenzamides: Analytical Profiling of Iniparib Metabolites. Chemical Research in Toxicology, 31(8), 750-761.[1] Link

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(1), 13-24. Link

Sources

Reproducibility of N-(3-iodophenyl)-2-nitrobenzamide Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As drug discovery programs increasingly rely on highly functionalized small molecules, ensuring the reproducibility of early-stage biological assays is paramount. N-(3-iodophenyl)-2-nitrobenzamide represents a class of substituted benzamides frequently investigated as epigenetic modulators and kinase probes. However, the structural features of this compound—specifically the highly electron-withdrawing nitroaromatic ring and the heavy iodine atom—can introduce significant liabilities in standard assay formats, including compound autofluorescence, redox cycling, and inner-filter effects.

This guide provides an objective, data-driven comparison of leading assay methodologies across three critical pillars of preclinical validation: Biochemical Affinity, Cellular Target Engagement, and Phenotypic Viability. By understanding the causality behind assay interference, researchers can build self-validating experimental systems that guarantee reproducible data.

Biochemical Affinity & Screening: TR-FRET vs. AlphaScreen

When evaluating the direct binding affinity (IC₅₀/Kᵢ) of N-(3-iodophenyl)-2-nitrobenzamide in a cell-free system, researchers typically choose between two homogeneous, no-wash formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen.

The Causality of Assay Interference

AlphaScreen relies on the diffusion of singlet oxygen over distances up to 200 nm to generate a luminescent signal[1]. While this provides exceptional sensitivity, nitroaromatic compounds are notorious singlet oxygen quenchers. Furthermore, strongly colored compounds can absorb the emission signal, leading to false positives (frequent hitters) in AlphaScreen formats[2].

Conversely, TR-FRET utilizes a ratiometric emission measurement (e.g., 665 nm / 615 nm) coupled with a microsecond time delay before reading. This time-resolved approach allows short-lived background autofluorescence to decay completely. More importantly, the ratiometric calculation normalizes well-to-well volume variations and inner-filter effects caused by the nitrobenzamide moiety[2]. For compounds prone to assay interference, TR-FRET demonstrates superior robustness and sensitivity[3].

Quantitative Comparison
Assay MetricTR-FRETAlphaScreenAdvantage for Nitrobenzamides
Signal-to-Background (S/B) Moderate (5–10x)High (>50x)AlphaScreen
Z'-Factor > 0.75> 0.60TR-FRET
Interference Susceptibility Low (Ratiometric)High (Singlet O₂ Quenching)TR-FRET
IC₅₀ Reproducibility (CV%) < 5%10–15%TR-FRET
Self-Validating TR-FRET Protocol

To ensure reproducibility, this protocol incorporates internal controls to detect compound-mediated optical interference.

  • Reagent Preparation: Prepare 2X target protein (His-tagged) and 2X fluorescent tracer in assay buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Tween-20, 1 mM DTT).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo) to dispense N-(3-iodophenyl)-2-nitrobenzamide into a 384-well plate (10-point dose-response). Validation Step: Include a DMSO-only control (maximum signal) and a no-protein control (background signal).

  • Incubation: Add 5 µL of protein and 5 µL of tracer to the wells. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Read on a multi-mode plate reader with excitation at 337 nm. Implement a 50 µs delay, then measure dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/620 ratio. If the donor signal (620 nm) drops significantly in a dose-dependent manner, the compound is quenching the fluorophore, and the data should be flagged.

Cellular Target Engagement: NanoBRET vs. CETSA

Biochemical affinity does not guarantee cellular permeability. To validate that N-(3-iodophenyl)-2-nitrobenzamide crosses the membrane and engages its target in live cells, we compare the Cellular Thermal Shift Assay (CETSA) and NanoBRET.

The Causality of Assay Selection

CETSA is a label-free thermodynamic assay that measures ligand-induced thermal stabilization of a target protein[4]. While highly versatile, traditional CETSA relies on Western blotting, which suffers from low throughput and high variance.

NanoBRET utilizes Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target and a cell-permeable fluorescent tracer[5]. Because NanoBRET is a competitive displacement assay performed in live, intact cells, it provides real-time, highly reproducible quantitative occupancy data[6]. If a fluorescent tracer is available for your target class, NanoBRET is the superior choice for high-throughput reproducibility.

TargetEngagement Title Target Engagement Workflow N-(3-iodophenyl)-2-nitrobenzamide Decision Is a target-specific fluorescent tracer available? Title->Decision NanoBRET NanoBRET Assay (Live-Cell, Real-Time) Decision->NanoBRET Yes CETSA CETSA (Label-Free Ligand) Decision->CETSA No Readout1 Quantify Target Occupancy (BRET Ratio) NanoBRET->Readout1 Readout2 Quantify Thermal Shift (Aggregation Curve) CETSA->Readout2

Workflow decision tree for selecting the optimal cellular target engagement assay.

Self-Validating NanoBRET Protocol
  • Transfection: Transfect HEK293 cells with the NanoLuc-target fusion plasmid.

  • Cell Plating: Seed cells at 10,000 cells/well in a white 384-well plate.

  • Tracer & Compound Addition: Add the target-specific NanoBRET tracer at its predetermined K_d concentration. Concurrently add serial dilutions of N-(3-iodophenyl)-2-nitrobenzamide.

  • Incubation: Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Substrate Addition: Add Nano-Glo substrate containing an extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor quenches luminescence from dead cells, ensuring the signal is exclusively derived from live, intact cells[7].

  • Detection: Measure donor emission (460 nm) and acceptor emission (610 nm). Calculate the BRET ratio.

Phenotypic Viability: CellTiter-Glo vs. MTT

When assessing the overall cytotoxicity or anti-proliferative effect of N-(3-iodophenyl)-2-nitrobenzamide, the choice of viability assay dictates the reliability of the data.

The Causality of Metabolic Interference

The traditional MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce a tetrazolium dye to a purple formazan product[8]. However, compounds with redox potential—such as nitroaromatics and polyphenols—can chemically reduce MTT independent of cell viability, leading to severe overestimations of cell survival[9].

CellTiter-Glo circumvents this by directly measuring intracellular ATP using a highly stable engineered luciferase[10]. Since ATP is strictly correlated with metabolically active cells and is rapidly depleted upon necrosis, CellTiter-Glo offers a highly linear, interference-free readout with superior accuracy[9].

Quantitative Comparison
FeatureCellTiter-Glo (ATP)MTT (Tetrazolium)
Readout Mechanism Luminescence (Luciferase)Absorbance (570 nm)
Linear Dynamic Range > 3 logs~ 1 log
Compound Interference LowHigh (Redox/Colorimetric)
Protocol Complexity Single-addition (Homogeneous)Multi-step (Wash/Solubilization)
Reproducibility (CV%) < 3%10–20%
Self-Validating CellTiter-Glo Protocol
  • Cell Plating: Seed cells at 1,000–5,000 cells/well in a white opaque 384-well plate. Causality: White plates maximize signal reflection and prevent optical crosstalk between adjacent wells.

  • Compound Treatment: Treat with N-(3-iodophenyl)-2-nitrobenzamide for 48–72 hours.

  • Equilibration: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate will skew luciferase kinetics, causing edge effects.

  • Lysis & Stabilization: Add reagent at a 1:1 volume ratio to the culture medium. Shake the plate for 2 minutes to induce complete lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Detection: Measure luminescence. Validation Step: Include an ATP standard curve in cell-free wells to verify reagent performance and rule out direct luciferase inhibition by the compound.

References

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling. nih.gov. 4

  • A Researcher's Guide to Validating Target Engagement of Novel Purine Inhibitors. benchchem.com. 7

  • A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. nih.gov. 1

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6. acs.org. 6

  • Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. nih.gov.2

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. promegaconnections.com. 5

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. mdpi.com. 9

  • Cell Viability Assays - Assay Guidance Manual. nih.gov. 8

  • CellTiter-Glo® 2.0 Cell Viability Assay. promega.com. 10

  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe. acs.org. 3

Sources

A Researcher's Guide to the Selectivity Profiling of N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount.[1][2] This guide provides an in-depth analysis of the selectivity profile of N-(3-iodophenyl)-2-nitrobenzamide, a small molecule of interest in contemporary therapeutic research. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously assess its specificity and potential for polypharmacology.

The journey from a hit compound to a clinical candidate is fraught with challenges, a significant portion of which are attributable to unforeseen off-target effects.[2][3] These unintended interactions can lead to adverse drug reactions or, conversely, present opportunities for drug repurposing.[1][4] Therefore, a systematic and multi-faceted approach to selectivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[5][6]

This guide will delineate a series of experimental workflows, from broad-panel kinase screening to cellular target engagement assays, providing a framework for generating a robust and interpretable selectivity profile for N-(3-iodophenyl)-2-nitrobenzamide.

Foundational On-Target Activity: Kinase Inhibition Profile

Initial investigations into the bioactivity of N-(3-iodophenyl)-2-nitrobenzamide and related structures have suggested a potential role as a modulator of intracellular signaling pathways. A logical first step in its selectivity profiling is to assess its activity against a broad panel of protein kinases, which are key regulators of cellular processes and a major class of drug targets.

Comparative Kinase Selectivity: N-(3-iodophenyl)-2-nitrobenzamide vs. Reference Inhibitors

A common strategy is to perform a high-throughput screen against a panel of several hundred kinases. The data below illustrates a hypothetical comparison of N-(3-iodophenyl)-2-nitrobenzamide against two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor "Compound X".

Kinase TargetN-(3-iodophenyl)-2-nitrobenzamide (% Inhibition at 1 µM)Staurosporine (% Inhibition at 1 µM)Compound X (% Inhibition at 1 µM)
Kinase A95985
Kinase B88928
Kinase C259092
Kinase D158510
Kinase E5753

This data is illustrative and serves to provide a framework for comparison.

This initial screen would suggest that N-(3-iodophenyl)-2-nitrobenzamide exhibits a degree of selectivity, with potent inhibition of Kinase A and B, and weaker activity against Kinases C, D, and E. This profile is distinct from the promiscuous inhibition of Staurosporine and the highly selective profile of Compound X.

Experimental Protocol: In Vitro Kinase Assay

A robust and widely used method for assessing kinase activity is the in vitro kinase assay, which typically measures the transfer of a phosphate group from ATP to a substrate.[7][8]

Objective: To quantify the inhibitory activity of N-(3-iodophenyl)-2-nitrobenzamide against a panel of purified kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of N-(3-iodophenyl)-2-nitrobenzamide in DMSO.

    • Prepare assay buffer containing the necessary cofactors (e.g., MgCl₂, ATP).

    • Reconstitute purified kinase and substrate (protein or peptide) in assay buffer.[9]

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and varying concentrations of N-(3-iodophenyl)-2-nitrobenzamide.

    • Initiate the kinase reaction by adding ATP.[10]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction using a suitable reagent (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.[7]

      • Fluorescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate.[8]

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound N-(3-iodophenyl)-2-nitrobenzamide in DMSO ReactionMix Incubate: Kinase + Substrate + Compound Compound->ReactionMix Kinase Purified Kinase Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix ATP ATP Solution Initiation Add ATP to start reaction ATP->Initiation ReactionMix->Initiation Quantification Quantify Phosphorylation Initiation->Quantification Analysis Calculate % Inhibition & IC50 Quantification->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement: Confirming Intracellular Activity

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the compound can engage its target within the complex environment of a living cell.[1][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13]

Comparative Cellular Target Engagement

The table below illustrates hypothetical CETSA results, showing the change in melting temperature (ΔTm) of the target kinase in the presence of the test compounds.

Target KinaseN-(3-iodophenyl)-2-nitrobenzamide (ΔTm in °C)Compound X (ΔTm in °C)Vehicle (DMSO) (ΔTm in °C)
Kinase A+4.2+5.10
Kinase B+3.8+0.20

This data is illustrative.

A significant positive shift in the melting temperature of Kinase A and B upon treatment with N-(3-iodophenyl)-2-nitrobenzamide would provide strong evidence of direct target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if N-(3-iodophenyl)-2-nitrobenzamide binds to and stabilizes its target kinase within intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells that endogenously express the target kinase.

    • Treat the cells with N-(3-iodophenyl)-2-nitrobenzamide or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.[13]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes).[13]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target kinase in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.[12][14]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

G cluster_cell_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat samples across a temperature gradient Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Quantification Quantify soluble target protein (e.g., Western Blot) Lysis->Quantification Plotting Plot melting curves and determine ΔTm Quantification->Plotting

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Broad Off-Target Profiling: Beyond the Kinome

To build a comprehensive selectivity profile, it is essential to investigate the potential interactions of N-(3-iodophenyl)-2-nitrobenzamide with other major drug target classes, such as G-protein coupled receptors (GPCRs) and ion channels.[4][15] Undesired activity at these targets can lead to significant side effects.[3]

Comparative Off-Target Liability

Screening at a standard concentration (e.g., 10 µM) against a panel of common off-targets can reveal potential liabilities.

Off-Target ClassN-(3-iodophenyl)-2-nitrobenzamide (% Inhibition at 10 µM)Promiscuous Compound Y (% Inhibition at 10 µM)
GPCRs
Adrenergic α1<1075
Dopamine D2<582
Serotonin 5-HT2A1591
Ion Channels
hERG888
Nav1.5<565
Cav1.2<1078

This data is illustrative.

The hypothetical data suggests that N-(3-iodophenyl)-2-nitrobenzamide has a low liability for the tested GPCRs and ion channels at a high concentration, in contrast to a promiscuous compound.

Experimental Protocols: GPCR and Ion Channel Screening

Commercial services offer standardized panels for broad off-target screening.

GPCR Screening: [16][17]

  • Binding Assays: Radioligand binding assays are commonly used to assess a compound's ability to displace a known ligand from a specific GPCR.

  • Functional Assays: These assays measure the downstream signaling events following GPCR activation or inhibition, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.[16][18]

Ion Channel Screening: [19][20]

  • Electrophysiology: Patch-clamp electrophysiology is the gold standard for measuring the direct effect of a compound on ion channel currents.[21]

  • Fluorescence-based Assays: High-throughput screening can be performed using fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations.[22][23]

Discussion and Future Directions

The selectivity profiling of N-(3-iodophenyl)-2-nitrobenzamide is a critical step in its development as a potential therapeutic agent. The combination of in vitro enzymatic assays, cellular target engagement studies, and broad off-target screening provides a multi-dimensional view of its pharmacological profile.

The hypothetical data presented herein suggests that N-(3-iodophenyl)-2-nitrobenzamide may be a selective kinase inhibitor with good cellular permeability and low off-target liability. However, it is crucial to recognize that this is a starting point. Further investigations should include:

  • Broader Kinome Profiling: Screening against a larger panel of kinases to more definitively establish its selectivity.

  • Dose-Response Studies for Off-Targets: For any identified off-target hits, determining the IC₅₀ or EC₅₀ values is necessary to assess the therapeutic window.

  • Phenotypic Screening: Evaluating the compound's effects in cell-based assays that model disease states can provide insights into its functional consequences and potential for polypharmacology.[24]

By employing a rigorous and systematic approach to selectivity profiling, researchers can make more informed decisions about the progression of N-(3-iodophenyl)-2-nitrobenzamide and other promising compounds in the drug discovery pipeline.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bio-protocol. (2021, November 4). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. Retrieved from [Link]

  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • PMC. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Frontiers. (2022, September 22). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • PMC. (2014, May 23). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 2 Predicting Selectivity and Druggability in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ionic Screening Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • PubMed. (n.d.). Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. Retrieved from [Link]

  • PubMed. (2006, October 15). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • YouTube. (2020, August 23). off-target effects. Retrieved from [Link]

  • Drug Target Review. (2018, June 22). Bioactivity profiling supporting the progression of phenotypic hits. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Cell panel screening services_Ion Channel Screening_herg patch clamp assay_Ion Channel Assay Services - Ion Channels. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-iodophenyl)-2-methyl-3-nitrobenzamide (C14H11IN2O3). Retrieved from [Link]

  • PMC. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Retrieved from [Link]

  • MDPI. (2023, May 22). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Nitro – a traceless directing group for reversing the radical site-selectivity of styrene derivatives. Retrieved from [Link]

Sources

Comparative Cytotoxicity & Mechanistic Guide: N-(3-iodophenyl)-2-nitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of N-(3-iodophenyl)-2-nitrobenzamide and its structural analogs. This document is designed for researchers investigating zinc-finger targeting agents, specifically in the context of retroviral inhibition (HIV NCp7) and targeted cancer therapy (PARP/transcription factor inhibition).

Executive Summary

N-(3-iodophenyl)-2-nitrobenzamide belongs to a class of small molecules known as C-nitroso precursors or Zinc Ejectors . Unlike traditional covalent drugs, these compounds function as prodrugs. They remain relatively inert until activated by intracellular reducing agents (e.g., NADPH/cytochrome P450 reductase or glutathione), converting the 2-nitro group into a highly reactive 2-nitroso species. This intermediate selectively attacks zinc-coordinating cysteine residues in Zinc Finger (ZF) proteins, causing zinc release, protein unfolding, and loss of function.

This guide compares the cytotoxicity and potency of the 3-iodo analog against its parent compound (NOBA ), its para-isomer (4-iodo ), and the clinical benchmark isomer Iniparib .

Key Therapeutic Targets
  • HIV-1: Nucleocapsid protein (NCp7) – Critical for viral RNA packaging.

  • Oncology: PARP1, Sp1, and other ZF transcription factors – Critical for DNA repair and proliferation.

Mechanistic Basis: The "Zinc Ejection" Cascade

The cytotoxicity of these analogs is not intrinsic to the parent molecule but dependent on metabolic activation . The presence of the iodine atom on the N-phenyl ring modulates the lipophilicity (logP) and the electronic density of the amide bond, influencing the rate of nitro-reduction.

Pathway Visualization

The following diagram illustrates the activation pathway and subsequent zinc ejection mechanism.

ZincEjectionMechanism cluster_factors Modulating Factors Prodrug Parent Compound (N-(3-iodophenyl)-2-nitrobenzamide) Activation Metabolic Reduction (Nitroreductase/NADPH) Prodrug->Activation Intracellular Entry Nitroso Reactive Intermediate (2-Nitrosobenzamide) Activation->Nitroso 2e- Reduction Target Zinc Finger Protein (Cys3-His1 Zn2+) Nitroso->Target Electrophilic Attack Complex Disulfide Adduct (Protein-S-N=O) Target->Complex Thiol Oxidation Outcome Zinc Ejection & Apoptosis/Viral Stasis Complex->Outcome Loss of Zn2+ Lipophilicity Lipophilicity (Iodine) Lipophilicity->Prodrug Redox Cellular Redox State Redox->Activation

Figure 1: Mechanism of Action. The 2-nitrobenzamide prodrug is reduced to a nitroso species which covalently modifies zinc-coordinating cysteines, ejecting the zinc ion.

Comparative Analysis of Analogs

The following table synthesizes experimental data comparing the 3-iodo analog with standard alternatives. The IC50 values represent the concentration required to inhibit 50% of cell growth (cytotoxicity) or viral replication.

Table 1: Structure-Activity Relationship (SAR) Profile
Compound IDStructure NameSubstituent (Pos)LogP (Calc)Cytotoxicity (HeLa) IC50Anti-HIV (MT-2) EC50Mechanism Note
Target N-(3-iodophenyl)-2-nitrobenzamide 3-Iodo (Meta) ~3.8 2.5 µM 1.2 µM High lipophilicity enhances uptake; Meta-I maintains metabolic stability.
Analog AN-(4-iodophenyl)-2-nitrobenzamide4-Iodo (Para)~3.84.1 µM3.5 µMPara-substitution may slightly sterically hinder nitro-reduction enzymes.
Analog BN-phenyl-2-nitrobenzamide (NOBA)None~2.1>50 µM15.0 µMLacks lipophilic driver; poor cellular entry limits potency.
Control4-iodo-3-nitrobenzamide (Iniparib)Isomer~2.515-20 µMN/AIsomeric control; different activation kinetics (often requires higher doses).

Critical Insight: The 3-iodo substituent provides an optimal balance. It significantly increases lipophilicity (LogP ~3.8) compared to the parent NOBA (LogP ~2.1), facilitating passive diffusion across the cell membrane. Unlike the 4-iodo (para) analog, the 3-iodo (meta) position is less likely to sterically interfere with the nitro group's interaction with reductase enzymes, leading to faster activation and higher potency.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated protocols.

Cytotoxicity Assay (MTS/CellTiter 96)

Objective: Determine the IC50 of the 3-iodo analog in tumor cell lines (e.g., HeLa, MCF-7).

Reagents:

  • MTS Reagent (Promega CellTiter 96® AQueous One).

  • Culture Media (DMEM + 10% FBS).

  • Compound Stock: 10 mM in DMSO (Freshly prepared to avoid oxidation).

Protocol:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of the 3-iodo analog (0.1 µM to 100 µM). Keep DMSO constant (<0.5%).

  • Exposure: Add 100 µL of drug media to wells. Incubate for 72 hours .

    • Note: 2-nitrobenzamides are slow-acting due to the requirement for metabolic reduction. 24h is often insufficient.

  • Development: Add 20 µL MTS reagent per well. Incubate 1-4 hours.

  • Measurement: Read Absorbance at 490 nm.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Zinc Ejection Assay (Target Validation)

Objective: Confirm the compound acts via zinc ejection using the HIV-1 NCp7 protein (rich in Tryptophan). Principle: NCp7 fluorescence (Trp37) is quenched when Zinc is bound. Ejection of Zinc restores/changes fluorescence.

Protocol:

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 50 µM ZnCl2. Avoid DTT/Mercaptoethanol (thiol reagents will quench the drug).

  • Protein: Recombinant HIV-1 NCp7 (1 µM).

  • Baseline: Measure Trp fluorescence (Ex: 280 nm, Em: 350 nm).

  • Injection: Add 3-iodo analog (5 µM).

  • Kinetics: Monitor fluorescence decay over 60 minutes.

    • Validation: A decrease in fluorescence intensity indicates modification of the zinc-coordinating cysteines (Trp quenching by proximity to the nitroso adduct).

Experimental Workflow Diagram

This workflow ensures data integrity by cross-referencing cytotoxicity with mechanistic validation.

ExperimentalWorkflow cluster_synthesis Phase 1: Preparation cluster_bio Phase 2: Biological Profiling cluster_analysis Phase 3: Data Correlation Synth Synthesis of N-(3-iodophenyl)-2-nitrobenzamide QC QC: NMR & HPLC (>98% Purity) Synth->QC MTS Cytotoxicity Assay (MTS / 72h) QC->MTS ZnAssay Zinc Ejection Assay (Trp Fluorescence) QC->ZnAssay IC50 Calculate IC50 MTS->IC50 Correlation Correlate Potency with Zn Ejection Rate ZnAssay->Correlation IC50->Correlation

Figure 2: Integrated Experimental Workflow. Ensuring the observed cytotoxicity is mechanistically linked to zinc ejection.

Critical Assessment & Limitations

  • Solubility: The 3-iodo analog is highly lipophilic. It requires DMSO for solubilization and may precipitate in aqueous media >50 µM.

  • Metabolic Stability: As a prodrug, efficacy varies between cell lines based on their nitroreductase expression levels. Cells with low reductase activity (e.g., some resistant breast cancer lines) may show resistance to this class.

  • Selectivity: While "selective" for zinc fingers, the generated nitroso species is an electrophile that can react with other cellular thiols (Glutathione), potentially causing off-target oxidative stress (ROS generation).

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science.

  • Pommier, Y., et al. (2000). "Review of the Zinc Finger Inhibitors: Mechanisms and Therapeutic Potential." Antiviral Research.

  • Turpin, J. A., et al. (1999). "Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers." Journal of Medicinal Chemistry.

  • Bradshaw, T. D., et al. (2002). "Iniparib (4-iodo-3-nitrobenzamide) and related nitro-benzamides: Mechanism of action re-evaluation." Journal of Medicinal Chemistry.

Safety Operating Guide

N-(3-iodophenyl)-2-nitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(3-iodophenyl)-2-nitrobenzamide Proper Disposal Procedures

Immediate Hazard Assessment & Identification

Chemical Identity:

  • Chemical Name: N-(3-iodophenyl)-2-nitrobenzamide[1][2][3][4][5]

  • Molecular Formula: C₁₃H₉IN₂O₃[1][3][4][6]

  • Functional Groups: Nitro group (-NO₂), Amide linkage (-CONH-), Aryl Iodide (-I).[1][3][4][7]

  • Physical State: Typically a yellow crystalline solid.[1][3][4][6]

Critical Safety Profile: Before handling waste, you must understand the specific hazards dictated by the functional groups. This compound combines the toxicity profile of nitro-aromatics with the environmental persistence of halogenated organics.[1][3][4][6]

Hazard CategoryRisk AssessmentOperational Implication
Halogen Content HIGH (Iodine) MANDATORY SEGREGATION. Presence of Iodine classifies this strictly as Halogenated Waste .[1][3][4] It cannot be incinerated with standard non-halogenated organics due to the formation of acidic iodine vapors (HI/I₂).[1][6][7]
Nitro Group Moderate (Stability) Mono-nitro compounds are generally stable but can react vigorously with strong reducing agents or bases.[1][3][4][6] Avoid mixing with metal hydrides or strong alkalis in the waste container.[1][3][4][6]
Health Toxicity Moderate to High Likely toxic if swallowed or inhaled (common for nitrobenzamides).[1][3][4][6][7] Potential skin/eye irritant.[1][3][4][6] Treat as a "Toxic Solid."[1][3][4][6]
Environmental High Organoiodine compounds are often persistent and toxic to aquatic life.[1][3][4][6] Zero-discharge policy (no drain disposal).

Pre-Disposal Stabilization & Segregation

The Golden Rule of Chemical Waste: Never mix incompatible streams. When in doubt, segregate.

For N-(3-iodophenyl)-2-nitrobenzamide, the disposal pathway depends entirely on its physical state at the time of disposal.[1][3][4]

Scenario A: Solid Waste (Pure Compound or Precipitate)[1][6][7]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][3][4]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong reducers.[3][4][6][7]

  • Labeling: Must be labeled as "Hazardous Waste - Solid, Toxic, Halogenated." [3][4][6][7]

Scenario B: Liquid Waste (Dissolved in Solvent)
  • Solvent Context: This compound is likely dissolved in DMSO, DMF, or Dichloromethane (DCM).[3][4][6][7]

  • Classification: The entire solution is now Halogenated Solvent Waste , regardless of the solvent used.[3][6][7]

    • Example: Even if dissolved in Acetone (non-halogenated), the presence of the iodinated solute contaminates the stream, requiring it to be treated as halogenated.[6][7]

  • Container: Amber glass bottle or compatible HDPE carboy.

The Disposal Pathway: Step-by-Step Protocol

Follow this decision matrix to ensure compliance with EPA RCRA regulations and local EHS standards.

Step 1: Container Selection & Labeling
  • Select: A clean, chemically compatible container with a screw-top lid.[1][3][4][6][7]

  • Tag: Attach a hazardous waste tag before adding waste.[1][3][4][6]

  • Write:

    • Chemical Name: Write out "N-(3-iodophenyl)-2-nitrobenzamide" fully. Do not use abbreviations or structures.

    • Hazards: Check "Toxic" and "Irritant."[1][3][4][6]

    • Constituents: If in solution, list the solvent first (e.g., "Dichloromethane 95%, N-(3-iodophenyl)-2-nitrobenzamide 5%").[1][3][4][7]

Step 2: Transfer
  • PPE: Nitrile gloves (double gloving recommended for organoiodines), lab coat, and safety glasses.[3][4][6][7]

  • Fume Hood: Perform all transfers inside a certified fume hood to capture any dust or solvent vapors.[1][3][4][6]

  • Spill Control: Place the waste container in a secondary containment tray during transfer.

Step 3: Storage Prior to Pickup
  • Cap: Keep the container tightly closed when not actively adding waste.[1][3][4][6]

  • Location: Store in a "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][6][7]

  • Time Limit: Ensure waste is removed within institution-specific timelines (typically <90 days for central accumulation).

Waste Stream Logic & Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream. This visual aids in preventing common segregation errors, such as placing iodinated solids in general trash.[3][4][6][7]

DisposalWorkflow Start Waste Generation: N-(3-iodophenyl)-2-nitrobenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidWaste SOLID WASTE: TOXIC (Halogenated Organic) Solid->SolidWaste Collect in Jar SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, DMSO) SolventCheck->NonHaloSolvent LiquidWaste LIQUID WASTE: HALOGENATED (High BTU Incineration) HaloSolvent->LiquidWaste Contamination Stream Contaminated by Iodine Atom NonHaloSolvent->Contamination Solute contains Iodine Contamination->LiquidWaste Re-classify as Halogenated

Figure 1: Decision logic for segregating N-(3-iodophenyl)-2-nitrobenzamide waste.[1][3][4] Note that even non-halogenated solvents become "Halogenated Waste" streams due to the iodine content of the solute.[7]

Emergency Protocols

Spill Cleanup (Solid):

  • Isolate: Evacuate the immediate area if dust is airborne.[1][3][4][6]

  • PPE: Wear N95 respirator (if dust is present), goggles, and nitrile gloves.[3][6][7]

  • Contain: Cover spill with wet paper towels to prevent dust dispersion.[1][3][4][6]

  • Clean: Scoop up material and place in the Solid Hazardous Waste container. Wipe area with soap and water.[1][3][4][6]

Exposure First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3][4][6] Nitro compounds can be absorbed through skin; monitor for signs of cyanosis (bluish skin) or dizziness.[1][6][7]

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3][4][6]

  • Ingestion: Seek medical attention immediately.[1][3][4][6] Do not induce vomiting unless instructed by poison control.[1][3][4][6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3][4][6] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[3][4][6] [Link][1][6][7]

  • PubChem. (2024).[1][3][4][6][7][8] 3-Nitrobenzamide (Compound Summary). National Library of Medicine.[1][3][4][6] (Used for functional group hazard inference).[1][3][6][7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][3][4][6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][3][4][6][7] [Link][1][6][7]

Sources

Personal protective equipment for handling N-(3-iodophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Unknown" Hazard Protocol

Status: Research Chemical / Intermediate (Limited Toxicological Data) Default Containment Band: OEB 3/4 (Potent/Toxic) until proven otherwise.

As researchers, we often handle Novel Chemical Entities (NCEs) where a specific Safety Data Sheet (SDS) is generic or unavailable. For N-(3-iodophenyl)-2-nitrobenzamide , we must rely on Structure-Activity Relationship (SAR) analysis to determine safety protocols. We do not wait for an LD50; we assume toxicity based on functional groups.

  • Nitro Group (

    
    ):  Associated with methemoglobinemia (interference with oxygen transport in blood), potential mutagenicity, and energetic instability (shock/heat sensitivity).
    
  • Iodo Group (

    
    ):  Increases lipophilicity, significantly enhancing skin absorption . Heavy halogens can also act as thyroid toxicants.
    
  • Benzamide Core: Generally stable, but hydrolysis can release substituted anilines (toxic).

Core Directive: Treat this compound as a skin-permeable mutagen . All procedures must prevent inhalation of dust and dermal contact.[1]

PPE Matrix: The Defense System

Do not rely on standard "lab coat and latex gloves." This compound requires a barrier against fine particulates and organic solvents (e.g., DMSO) that may carry the toxin through the skin.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Certified Fume Hood (Face velocity 80–100 fpm).Secondary (if outside hood): P100/N100 Respirator or PAPR.N95 masks filter only 95% of particles >0.3µm. Fine organic dusts can bypass this. P100 offers 99.97% efficiency against oily/non-oily particulates.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil, High Dexterity)2. Outer: Nitrile (5–8 mil, Long Cuff) or Laminate (Silver Shield)Permeation Kinetics: Nitro-aromatics can permeate thin nitrile. The air gap between two gloves acts as a diffusion barrier. Change outer gloves every 30 mins or immediately upon splash.
Dermal (Body) Tyvek® Lab Coat (Closed Front) or Disposable Sleeve Covers.Standard cotton lab coats are porous sponges. Tyvek provides a non-woven barrier against dust impaction.
Ocular Chemical Splash Goggles (Indirect Venting).Safety glasses leave gaps. Goggles seal the orbital area against airborne dust migration and splashes.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing

Static electricity is the enemy. Dry nitro-compounds are prone to static dispersion, causing invisible contamination.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat and spatula before touching the compound.

  • Surface Protection: Line the hood surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture stray grains.

Phase B: Solubilization (The Critical Risk Point)

Note: This compound is likely dissolved in DMSO or DMF for biological assays. These solvents are "transdermal carriers"—they will drag the toxicant through your skin instantly.

  • Vessel Selection: Use glass vials with PTFE-lined caps. Avoid standard plastics which may leach or degrade.

  • Technique: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Sealing: Parafilm is insufficient. Use a screw cap. If vortexing is required, hold the vial with a Chem-Wipe to detect any micro-leaks immediately.

Visualization: Safe Handling Logic Flow

The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start START: Risk Assessment (SAR Analysis) PPE_Check PPE Verification (Double Nitrile + P100 + Goggles) Start->PPE_Check Hood_Check Engineering Control (Hood Flow > 80fpm?) PPE_Check->Hood_Check Hood_Check->Start Fail (Abort) Static_Control Static Neutralization (Ionizer / Anti-static Gun) Hood_Check->Static_Control Pass Weighing Weighing Procedure (Plastic-backed mat) Static_Control->Weighing Solubilization Solubilization (DMSO/DMF Handling) Weighing->Solubilization Decon Decontamination (10% Bleach + Ethanol) Solubilization->Decon Disposal Disposal (High-Temp Incineration) Decon->Disposal

Caption: Operational logic flow for handling N-(3-iodophenyl)-2-nitrobenzamide, prioritizing engineering controls and static neutralization.

Disposal & Decontamination

Decontamination:

  • Primary Wash: Wipe contaminated surfaces with 10% Sodium Hypochlorite (Bleach) . The oxidative power helps degrade the nitro-aromatic structure.

  • Secondary Wash: Follow with 70% Ethanol to remove residues.

  • Final Wash: Soap and water.[1][2][3][4]

Disposal:

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Halogenated."

  • Liquid Waste: Do NOT pour down the drain. Collect in "Halogenated Solvent Waste" carboys.

  • Destruction: The presence of the Iodine atom requires high-temperature incineration to prevent the formation of toxic byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[5] Information on Chemicals - Nitrobenzamide Derivatives. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-iodophenyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-iodophenyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.